molecular formula C8H18Si B1590635 Vinyl-T-butyldimethylsilane CAS No. 24858-02-4

Vinyl-T-butyldimethylsilane

Cat. No.: B1590635
CAS No.: 24858-02-4
M. Wt: 142.31 g/mol
InChI Key: QIFZBTPXXULUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyl-T-butyldimethylsilane is a useful research compound. Its molecular formula is C8H18Si and its molecular weight is 142.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-ethenyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Si/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZBTPXXULUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546587
Record name tert-Butyl(ethenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24858-02-4
Record name tert-Butyl(ethenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl-tert-butyldimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Vinyl-t-butyldimethylsilane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a versatile organosilicon compound with significant applications in organic synthesis and materials science. The primary synthetic route detailed herein is the Grignard reaction between vinylmagnesium bromide and tert-butyldimethylsilyl chloride, a robust and widely adopted method. This document offers a causality-driven explanation of the experimental choices, a step-by-step protocol for synthesis and purification, and a multi-faceted approach to structural characterization. We present detailed methodologies and expected outcomes for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. All data is supported by authoritative sources to ensure scientific integrity and reproducibility, making this guide an essential resource for researchers, chemists, and drug development professionals working with organosilane chemistry.

Introduction: The Utility of this compound

This compound (TBDMS-vinyl) is an organosilane reagent of considerable interest. Its structure combines a reactive vinyl group, capable of participating in a wide array of organic transformations such as Heck couplings, hydrosilylation, and polymerization, with a sterically demanding tert-butyldimethylsilyl (TBDMS) group. The TBDMS moiety is a well-established protecting group for alcohols, prized for its stability under a wide range of non-acidic conditions and its relative resistance to hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[1][2] The presence of both functionalities in one molecule makes TBDMS-vinyl a valuable building block in complex molecule synthesis.

This guide is designed to provide both the theoretical underpinnings and the practical, field-proven protocols necessary for the successful synthesis and rigorous characterization of this compound. By understanding the "why" behind each step, from the choice of solvent to the interpretation of a mass spectrum, researchers can approach its preparation with confidence and troubleshoot effectively.

Synthesis via Grignard Reaction

The most direct and common synthesis of this compound involves the formation of a carbon-silicon bond. This is reliably achieved by the nucleophilic attack of a vinyl Grignard reagent on the electrophilic silicon center of tert-butyldimethylsilyl chloride (TBDMSCl).[2][3]

Reaction Principle and Causality

Grignard reagents (R-MgX) are potent organometallic nucleophiles and strong bases. The synthesis proceeds in two main stages:

  • Formation of Vinylmagnesium Bromide: Vinyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form vinylmagnesium bromide.[4] The choice of THF over diethyl ether is critical; THF is a better coordinating solvent, which helps to stabilize the Grignard reagent and prevent side reactions, a known issue with the preparation of vinyl Grignard reagents.[5] Absolute exclusion of water is paramount, as any moisture will protonate and destroy the Grignard reagent, forming ethene gas and magnesium hydroxybromide.[6]

  • Nucleophilic Substitution: The prepared vinylmagnesium bromide is then added to a solution of TBDMSCl. The nucleophilic vinyl carbon attacks the silicon atom of TBDMSCl, displacing the chloride leaving group and forming the desired Si-C bond.

Experimental Workflow Diagram

G cluster_prep Phase 1: Grignard Reagent Preparation cluster_reaction Phase 2: Si-C Bond Formation cluster_workup Phase 3: Workup & Purification A Activate Mg Turnings (e.g., Iodine crystal) B Add Anhydrous THF A->B C Slowly Add Vinyl Bromide to Initiate Reaction B->C D Maintain Reflux to Complete Formation C->D F Add Vinylmagnesium Bromide Solution Dropwise at 0°C D->F Transfer via Cannula E Prepare Solution of TBDMSCl in Anhydrous THF E->F G Allow to Warm to RT and Stir to Completion F->G H Quench with Saturated Aqueous NH4Cl Solution G->H I Separate Organic Layer H->I J Dry with Anhydrous MgSO4, Filter, and Concentrate I->J K Purify by Fractional Distillation J->K L This compound K->L Final Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Safety Precaution: This procedure involves flammable solvents and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7]

Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
Magnesium Turnings24.312.67 g0.110
Iodine253.811 crystalcatalyticFor activation
Vinyl Bromide106.9512.8 g (8.9 mL)0.120Handle with care, volatile
tert-Butyldimethylsilyl chloride150.7215.1 g0.100Moisture sensitive
Tetrahydrofuran (THF)-~200 mL-Anhydrous, freshly distilled
Saturated aq. NH₄Cl-~100 mL-For quenching
Anhydrous MgSO₄-As needed-For drying

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (2.67 g) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are visible, then cool to room temperature. This step activates the magnesium surface.

    • Add 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of vinyl bromide (12.8 g) in 40 mL of anhydrous THF.

    • Add a small portion (~5 mL) of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.[4]

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.[4]

  • Reaction with TBDMSCl:

    • In a separate flame-dried, nitrogen-flushed flask, prepare a solution of tert-butyldimethylsilyl chloride (15.1 g) in 100 mL of anhydrous THF.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly add the prepared vinylmagnesium bromide solution to the TBDMSCl solution via a cannula or dropping funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture back down to 0 °C and slowly quench it by adding 100 mL of saturated aqueous ammonium chloride solution. This hydrolyzes any remaining Grignard reagent and precipitates magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether (~50 mL portions).

    • Combine all organic layers and wash them with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 127 °C.[8]

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques provides unambiguous structural evidence.

Characterization Workflow Diagram

G cluster_techniques Analytical Techniques cluster_info Information Obtained Product Purified Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR GCMS GC-MS Product->GCMS IR IR Spectroscopy Product->IR NMR_Info Proton/Carbon Environment Connectivity Structural Confirmation NMR->NMR_Info GCMS_Info Purity (GC) Molecular Weight Fragmentation Pattern ([M-57]+) GCMS->GCMS_Info IR_Info Presence of Key Functional Groups (C=C, Si-C) IR->IR_Info

Caption: Key techniques for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number of different types of protons and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.7 - 6.2m (3H total)3H-CH=CH₂The three vinyl protons form a complex splitting pattern (dd, dd, dd) due to geminal and cis/trans couplings.[9]
~ 0.90s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet.
~ 0.08s6H-Si(CH₃)₂The six equivalent protons of the two methyl groups on the silicon atom appear as a sharp singlet, highly shielded by the silicon.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 139.5-C H=CH₂The vinyl carbon attached to the silicon is deshielded.
~ 132.8-CH=C H₂The terminal vinyl carbon.
~ 26.5-C(C H₃)₃The methyl carbons of the tert-butyl group.
~ 16.8-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ -2.5-Si(C H₃)₂The methyl carbons attached to silicon are highly shielded.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the sample and to confirm its molecular weight and fragmentation pattern. The TBDMS group imparts a highly characteristic fragmentation signature.[1]

ParameterExpected Result
Purity (GC) A single major peak should be observed, indicating high purity.
Molecular Ion (M⁺) m/z = 142. A peak corresponding to the molecular formula C₈H₁₈Si.[10]
Key Fragment m/z = 85 ([M-57]⁺)
Fragmentation Rationale The most characteristic fragmentation is the loss of a tert-butyl radical (mass = 57) from the molecular ion. This [M-57]⁺ fragment is often the base peak in the spectrum and is a strong indicator of a TBDMS-containing compound.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050C-H stretchVinyl (=C-H)
~ 2960, 2860C-H stretchAlkyl (-C-H)
~ 1635C=C stretchVinyl (C=C)
~ 1410, 990C-H bendVinyl (=C-H)
~ 1250C-H bendSi-CH₃
~ 825, 775Si-C stretchSi-C

The presence of the vinyl C=C stretch around 1635 cm⁻¹ and the Si-C vibrations are key diagnostic peaks.[11]

Conclusion

This guide has detailed a reliable and well-documented procedure for the synthesis of this compound via a Grignard reaction. The causality behind critical experimental parameters, such as solvent choice and anhydrous conditions, has been emphasized to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive characterization workflow utilizing NMR, GC-MS, and IR spectroscopy has been presented. The expected spectral data, including key diagnostic peaks and fragmentation patterns, provides a robust framework for validating the structure and purity of the final product. By following these protocols and understanding the underlying principles, scientists can confidently prepare and verify this valuable synthetic building block for their research endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13681250, Vinyl-tert-butyldimethylsilane. PubChem. Retrieved from [Link]

  • Boeckman, R. K., Jr., et al. (2003). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses, 80, 153. Available at: [Link]

  • Gaskell, S. J., & Brooks, C. J. W. (1976). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Chromatographic Science, 14(12), 559-563. Available at: [Link]

  • Poveda, A., & Jiménez-Barbero, J. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 61(3-4), 285–297. Available at: [Link]

  • Krylova, A. I., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers, 16(2), 259. Available at: [Link]

  • Arkles, B. (1996). Grignard Reagents and Silanes. In Silanes and Other Coupling Agents (pp. 1-14). CRC Press. Available at: [Link]

  • Seyferth, D. (1962). Di-n-butylvinyltin. Organic Syntheses, 42, 41. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of vinylsilanes. Organic Chemistry Portal. Retrieved from [Link]

  • Mawhinney, T. P. (2011). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Methods in Molecular Biology, 708, 65-81. Available at: [Link]

  • CN105330683A - Industrial preparation method for t-butyldimethylsilane. Google Patents.
  • LookChem. (2023). Vinylmagnesium bromide. LookChem Website. Retrieved from [Link]

  • ResearchGate. (2023). Vinylmagnesium Bromide. ResearchGate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Aalizadeh, R., et al. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Data in Brief, 38, 107383. Available at: [Link]

  • The Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1008-1014. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. Chemistry Stack Exchange. Retrieved from [Link]

  • DTIC. (1988). Methods for the Preparation of Some Vinyl and Trifluorovinyl Substituted Hexafluorocuminols. Defense Technical Information Center. Available at: [Link]

  • CN115010746A - Preparation method of tert-butyldimethylsilyl chloride. Google Patents.
  • CN101817842A - Preparation method of tert-butyldimethylsilyl chloride. Google Patents.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9898815, t-Butyldimethylsilane. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). RSC. Available at: [Link]

  • Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Quora. Retrieved from [Link]

  • Wikipedia. (2023). tert-Butyldimethylsilyl chloride. Wikipedia. Retrieved from [Link]

  • MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(10), 1361. Available at: [Link]

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest Website. Available at: [Link]

  • SpectraBase. (2023). tert-Butylchlorodimethylsilane - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • ResearchGate. (2024). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved from [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers IV: Rubbers. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2018). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Profile of Vinyl-t-butyldimethylsilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vinyl-t-butyldimethylsilane (CAS No. 24858-02-4) is a versatile organosilane reagent utilized in a variety of chemical syntheses, including cross-coupling reactions and as a precursor for silyl-based polymers and materials. Accurate and comprehensive characterization of this compound is paramount for ensuring reaction specificity, purity, and batch-to-batch consistency. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize this compound. We will delve into the theoretical underpinnings of the expected spectral features and provide practical insights into data interpretation for professionals in research and drug development.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, featuring a sterically demanding tert-butyl group, two methyl groups, and a vinyl moiety attached to a central silicon atom, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data.

fragmentation_pathway parent This compound [M]⁺˙ m/z = 142 frag1 Loss of Methyl Radical (- •CH₃) parent->frag1 frag2 Loss of t-Butyl Radical (- •C(CH₃)₃) parent->frag2 ion1 [M - 15]⁺ m/z = 127 frag1->ion1 ion2 [M - 57]⁺ (Base Peak) m/z = 85 frag2->ion2 analysis_workflow cluster_data Data Acquisition cluster_analysis Data Interpretation NMR ¹H & ¹³C NMR Analysis_NMR Confirm H/C Framework (Vinyl, t-Bu, Si-Me) NMR->Analysis_NMR IR FTIR Analysis_IR Identify Functional Groups (C=C, Si-CH₃) IR->Analysis_IR MS GC-MS Analysis_MS Determine MW & Frag. Pattern (M-15, M-57) MS->Analysis_MS Conclusion Structural Confirmation of This compound Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

A Technical Guide to Quantum Chemical Calculations of Electron Density in Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on performing and interpreting quantum chemical calculations to analyze the electron density of vinyl-t-butyldimethylsilane. This document emphasizes the theoretical underpinnings, practical methodologies, and critical analysis of computational results, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Electron Density in Molecular Science

In the realm of molecular science and drug development, a thorough understanding of a molecule's electronic structure is paramount. The electron density, a fundamental property, dictates a molecule's reactivity, intermolecular interactions, and overall chemical behavior.[1][2] For a molecule like this compound, which finds applications in organic synthesis and materials science, a detailed analysis of its electron density can reveal key insights into its reactivity profile, particularly the influence of the silicon atom and the vinyl group.

This guide will walk through the process of calculating and analyzing the electron density of this compound using quantum chemical methods, providing both the theoretical basis and a practical, step-by-step workflow.

Theoretical Foundations

Quantum chemistry provides the theoretical framework for calculating the electronic structure of molecules.[3] The cornerstone of these calculations is the Schrödinger equation, the solution of which provides the wavefunction and energy of the system. However, for multi-electron systems, an exact solution is not feasible, necessitating the use of approximations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry.[2][4] The central tenet of DFT, as established by the Hohenberg-Kohn theorems, is that the ground-state electron density of a system uniquely determines all its ground-state properties.[1] This allows us to work with the electron density, a function of three spatial coordinates, rather than the much more complex many-electron wavefunction.

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For organosilicon compounds, hybrid functionals such as B3LYP have been shown to provide a good balance of accuracy and computational cost.[5][6][7]

Basis Sets

To solve the equations of quantum chemistry computationally, the molecular orbitals are represented as a linear combination of a set of pre-defined mathematical functions known as a basis set.[8] The choice of basis set is crucial for the accuracy of the calculation. For molecules containing silicon, it is important to select basis sets that can adequately describe the electronic structure of this second-row element. Pople-style basis sets, such as the 6-31G* or the more flexible 6-311+G(d,p), are commonly employed and have demonstrated reliability for organosilanes.[5][6][8] The inclusion of polarization functions (e.g., 'd' on heavy atoms and 'p' on hydrogens) is essential for accurately describing chemical bonds.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing a quantum chemical calculation of the electron density of this compound.

Software Selection

A variety of quantum chemistry software packages are available, both commercial and open-source.[3][9][10][11] For this guide, we will describe a general workflow applicable to most modern quantum chemistry programs such as Gaussian, Q-Chem, or GAMESS.[9][10][11]

Molecular Structure Input

The first step is to define the molecular structure of this compound (C8H18Si).[12][13][14] This can be done by providing the Cartesian coordinates of each atom or by using a Z-matrix representation. The initial geometry can be built using molecular modeling software or obtained from experimental data if available.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H18Si[14]
Molecular Weight142.32 g/mol
Boiling Point127 °C[12]
Density0.756 g/mL[12]
Refractive Index1.4281[12]
Geometry Optimization

Before calculating the electron density, it is crucial to find the molecule's minimum energy geometry. This is achieved through a process called geometry optimization. The chosen level of theory (e.g., B3LYP/6-31G*) is used to calculate the forces on each atom, and the geometry is iteratively adjusted until a stationary point on the potential energy surface is reached.

Experimental Protocol: Geometry Optimization

  • Input File Preparation: Create an input file specifying the molecular geometry, the chosen level of theory (e.g., B3LYP), the basis set (e.g., 6-31G*), and the keyword for geometry optimization (e.g., Opt).

  • Execution: Submit the input file to the quantum chemistry software.

  • Convergence Check: Monitor the calculation to ensure it converges to a true minimum. This is typically confirmed by a frequency calculation, which should yield no imaginary frequencies.

Electron Density Calculation

Once the geometry is optimized, a single-point energy calculation is performed at the same level of theory to obtain the final wavefunction and, consequently, the electron density.

Experimental Protocol: Electron Density Calculation

  • Input File Preparation: Using the optimized geometry, create a new input file. Specify the same level of theory and basis set. Include keywords to request the generation of data for electron density visualization (e.g., output=wfx or commands to generate a cube file).

  • Execution: Run the single-point calculation.

  • Output: The calculation will produce an output file containing the total energy and other properties, as well as a file (e.g., .wfx or .cube) containing the electron density information on a 3D grid.

Diagram: Computational Workflow for Electron Density Analysis

workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Molecular Structure Input (this compound) theory_select Select Level of Theory (e.g., B3LYP/6-31G*) geom_opt Geometry Optimization theory_select->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc Single-Point Calculation (Electron Density) freq_calc->sp_calc visualization Visualization (Isosurfaces, Contours) sp_calc->visualization population_analysis Population Analysis (NBO, Bader) sp_calc->population_analysis interpretation Interpretation of Chemical Properties visualization->interpretation population_analysis->interpretation

Caption: A schematic of the computational workflow for electron density analysis.

Analysis of the Electron Density

The raw output of the calculation is a set of numbers representing the electron density at various points in space. To derive meaningful chemical insights, this data must be analyzed and visualized.

Visualization of Electron Density

Visualizing the electron density is a powerful way to understand the distribution of electrons in a molecule.[15][16][17][18] This is typically done by plotting isosurfaces, which represent regions of constant electron density.

  • High-density isosurfaces will be located close to the atomic nuclei, corresponding to core electrons.

  • Lower-density isosurfaces will encompass the entire molecule and provide a representation of the molecule's size and shape. An isosurface with a value of 0.0016 a.u. has been suggested as a good representation of the van der Waals surface.[19][20]

Contour plots on a 2D plane cutting through the molecule can also be used to visualize the electron density, particularly the accumulation of charge in bonding regions and the depletion in non-bonding regions.

Population Analysis

Population analysis methods provide a way to partition the electron density and assign charges to individual atoms. This can be useful for understanding charge distribution and predicting reactivity.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals.[21][22][23][24] NBO analysis provides:

  • Natural Atomic Charges: A more robust method for assigning atomic charges compared to other schemes like Mulliken population analysis.

  • Bonding Analysis: Details on the composition of bonding orbitals, including hybridization and polarization.

  • Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is crucial for understanding hyperconjugation and other stabilizing interactions.

Table 2: Hypothetical NBO Analysis Results for this compound

Bond/Lone PairOccupancyDonor Atom HybridizationAcceptor Atom Hybridization
Si - C(vinyl)~1.98 esp^3sp^2
C=C (vinyl)~1.99 e (σ), ~1.97 e (π)sp^2sp^2
Si - C(t-butyl)~1.99 esp^3sp^3
Si - C(methyl)~1.99 esp^3sp^3

Note: This table presents expected values for illustrative purposes.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density into atomic basins.[25] The analysis of the topology of the electron density, specifically the location and properties of critical points (where the gradient of the density is zero), can reveal the nature of chemical bonds (e.g., shared-shell vs. closed-shell interactions).

Interpreting the Results for this compound

The analysis of the calculated electron density of this compound is expected to reveal several key features:

  • Polarity of the Si-C bond: The difference in electronegativity between silicon and carbon will lead to a polarized Si-C bond, with the NBO analysis quantifying the partial charges on these atoms.

  • Electron-donating nature of the silyl group: The t-butyldimethylsilyl group is known to be electron-donating. This will be reflected in an increased electron density in the vinyl group's π-system, which can be visualized and quantified.

  • Hyperconjugation: NBO analysis will likely reveal hyperconjugative interactions between the Si-C σ-bonds and the vinyl π*-antibonding orbital, contributing to the stability of the molecule.

  • Steric hindrance: The isosurface of the electron density will visually represent the steric bulk of the t-butyl group, which is crucial for understanding its influence on the molecule's reactivity.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Conclusion

Quantum chemical calculations of electron density provide an invaluable tool for understanding the electronic structure and reactivity of molecules like this compound. By following a robust computational protocol, from geometry optimization to detailed analysis of the electron density using visualization and population analysis techniques, researchers can gain deep insights into the subtle electronic effects that govern molecular behavior. This knowledge is critical for the rational design of new molecules and materials in a wide range of scientific and industrial applications.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory . Ames Laboratory. Available at: [Link]

  • List of quantum chemistry and solid-state physics software - Wikipedia . Wikipedia. Available at: [Link]

  • Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes . Journal of Physical Chemistry B. Available at: [Link]

  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem . Q-Chem. Available at: [Link]

  • DFT calculations of indirect 29Si-1H spin-spin coupling constants in organoalkoxysilanes . Journal of Physical Chemistry A. Available at: [Link]

  • Quantum Chemistry Toolbox from RDMChem - Maplesoft . Maplesoft. Available at: [Link]

  • Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | HULINKS . HULINKS Inc. Available at: [Link]

  • Density Functional Theory Calculation of 29 Si NMR Chemical Shifts of Organosiloxanes | Request PDF . ResearchGate. Available at: [Link]

  • Silicon Basis-Sets - crystal.unito.it . University of Torino. Available at: [Link]

  • Electron Density | Lanthanide Complexes Computational Chemistry . Available at: [Link]

  • Electron Density Differences Calculations and Analysis Using CASTEP || By Dr. Gaurav Jhaa - YouTube . YouTube. Available at: [Link]

  • Vinyl-tert-butyldimethylsilane (C8H18Si) - PubChem . PubChem. Available at: [Link]

  • Electron Density Calculation in CASTEP | Materials Studio - YouTube . YouTube. Available at: [Link]

  • Gaussian Basis Sets for Crystalline Solids: All-Purpose Basis Set Libraries vs System-Specific Optimizations | Journal of Chemical Theory and Computation - ACS Publications . ACS Publications. Available at: [Link]

  • Visualization of Electron Density Changes Along Chemical Reaction Pathways - PMC - NIH . National Institutes of Health. Available at: [Link]

  • (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | C12H26O2Si - PubChem . PubChem. Available at: [Link]

  • Silicon — | QuantumATKX-2025.06 Documentation . Synopsys. Available at: [Link]

  • Electron Momentum Density - CRYSTAL tutorials . University of Torino. Available at: [Link]

  • 6-31G basis set of Silicon and the p-orbitals - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis . Gaussian. Available at: [Link]

  • Basis set (chemistry) - Wikipedia . Wikipedia. Available at: [Link]

  • Reconciling Experiment with Quantum Chemical Calculations: Electron Iso- Density Surfaces Represent Atomic and Molecular Surface - ChemRxiv . ChemRxiv. Available at: [Link]

  • The Electron Density: A Fidelity Witness for Quantum Computation - ChemRxiv . ChemRxiv. Available at: [Link]

  • Reconciling Experiment with Quantum Chemical Calculations: Electron Iso-Density Surfaces Represent Atomic and Molecular Surfaces | Materials Chemistry | ChemRxiv | Cambridge Open Engage . Cambridge Open Engage. Available at: [Link]

  • Visual Analysis of Electronic Densities and Transitions in Molecules - Diva-Portal.org . DiVA portal. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis of the Metallotropic Shifts in Cyclopentadienyl(trimethyl)silane, -germane and -stannane | Request PDF . ResearchGate. Available at: [Link]

  • Topological Analysis of Electron Density - School of Chemistry . University of Glasgow. Available at: [Link]

  • A theoretical density functional theory calculation-based analysis of conformers of p-xylene . European Journal of Chemistry. Available at: [Link]

  • Density Functional Theory: Introduction and Applications - YouTube . YouTube. Available at: [Link]

  • Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2 - YouTube . YouTube. Available at: [Link]

  • Atb Vinyl - eBay . eBay. Available at: [Link]

  • Learn Q-Chem: Lab-Natural Bond Orbital (NBO) Analysis: Formaldehyde Example . Q-Chem. Available at: [Link]

  • t-Butyldimethylsilyl | C6H15Si | CID 9898815 - PubChem - NIH . PubChem. Available at: [Link]

  • A.T.B. New, Cheap & Rare Vinyl Records, CDs, LP Albums & Singles — RareVinyl.com . RareVinyl.com. Available at: [Link]

Sources

Physical and chemical properties of Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Vinyl-t-butyldimethylsilane

Introduction

This compound, also known as tert-butyl-ethenyl-dimethylsilane, is a versatile organosilicon compound with significant applications in organic synthesis and material science.[1][2] Its unique structure, featuring a reactive vinyl group and a sterically bulky tert-butyldimethylsilyl group, imparts a valuable combination of stability and reactivity. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic characteristics, key reactions, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a flammable, colorless liquid.[1][3] The presence of the bulky t-butyl group provides steric hindrance, which contributes to the compound's stability under various conditions, while the vinyl group serves as a handle for a wide range of chemical transformations.[4]

Data Presentation: Physical and Chemical Characteristics
PropertyValueSource(s)
Molecular Formula C₈H₁₈Si[2][5]
Molecular Weight 142.31 g/mol [2]
Boiling Point 127 °C[2][6]
Density 0.756 g/cm³[2][6]
Refractive Index 1.4281[2][6]
Flash Point 19 °C[2][6]
SMILES CC(C)(C)(C)C=C[5]
InChIKey QIFZBTPXXULUNF-UHFFFAOYSA-N[5]
Hydrolytic Sensitivity No significant reaction with aqueous systems.[2][6]

Spectroscopic Characterization

While specific spectra are dependent on acquisition conditions, the structural features of this compound give rise to characteristic spectroscopic signatures.

  • ¹H NMR: The spectrum is expected to show a complex multiplet in the vinyl region (~5.6-6.3 ppm) corresponding to the three vinyl protons. A sharp singlet for the nine equivalent protons of the t-butyl group will appear upfield (~0.9 ppm), and another singlet for the six equivalent protons of the two methyl groups on the silicon atom will be observed even further upfield (~0.1 ppm).[7]

  • ¹³C NMR: The vinyl carbons typically appear in the range of 130-140 ppm. The carbons of the t-butyl group and the silicon-attached methyl groups will be found at distinct upfield chemical shifts.[7]

  • Infrared (IR) Spectroscopy: Key vibrational bands include C=C stretching of the vinyl group (~1600 cm⁻¹) and Si-C stretching frequencies. The spectra of vinyl-containing polymers show characteristic absorptions related to these unsaturated structures.[8]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 142. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a methyl group (M-15) or the t-butyl group (M-57).

Chemical Properties and Reactivity

The chemical utility of this compound stems from the reactivity of its vinyl group, which can participate in a variety of transformations, making it a valuable building block in synthesis.[4]

Hydrosilylation

Hydrosilylation is an atom-economical method for the formation of new silicon-carbon bonds.[9] In this reaction, a hydrosilane adds across the double bond of the vinyl group, typically catalyzed by transition metals, most notably platinum complexes like Karstedt's catalyst.[9][10] This reaction is fundamental in silicone chemistry for crosslinking polymers, where vinyl-terminated polydimethylsiloxane chains are linked by hydrosiloxane copolymers.[10][11][12] Ruthenium-based catalysts are also effective and can offer different regio- and stereoselectivity.[9]

Polymerization

As a monomer, this compound can undergo polymerization to produce silicone-based polymers.[10] The vinyl group allows it to be incorporated into polymer chains, which can then be cross-linked through hydrosilylation reactions to form silicone elastomers and rubbers.[10][12] The properties of the resulting materials, such as thermal stability and mechanical strength, can be tuned by controlling the composition of the polysiloxane components.[3]

Hiyama Cross-Coupling

Vinylsilanes are effective nucleophilic partners in palladium-catalyzed Hiyama cross-coupling reactions.[4][13] This reaction forms a new carbon-carbon bond between the vinyl carbon of the silane and an aryl, heteroaryl, or other vinyl halide or triflate.[4][14] A key advantage of the Hiyama coupling is the low toxicity of organosilicon reagents compared to organotin (Stille) or organoboron (Suzuki) compounds.[13][15] The reaction requires activation of the silicon-carbon bond, which is typically achieved with a fluoride source (e.g., TBAF) or under basic conditions that generate a reactive silanolate intermediate.[14][16][17] The use of bench-stable and easily prepared vinylsilanes makes this an attractive method for late-stage functionalization in complex molecule synthesis.[13]

Key Experimental Protocols

Generalized Protocol for Hiyama Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinylsilane with an aryl halide. Note: Specific conditions (catalyst, base, solvent, temperature) must be optimized for individual substrates.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable solvent (e.g., THF, dioxane).

  • Activator Addition: Add the activator. If using a fluoride source, add TBAF (1.5-2.0 eq) as a 1M solution in THF. If using basic conditions, add an aqueous base like NaOH or a non-aqueous base like KOSiMe₃.[13][14]

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired cross-coupled product.

Visualization: Hiyama Cross-Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Hiyama cross-coupling reaction.

Hiyama_Coupling pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)-X (Ar-Pd-Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_intermediate R-Pd(II)-R' transmetal->pd2_intermediate activated_silane Activated Vinylsilane [R'-Si]⁻ activated_silane->transmetal red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product Product R-R' red_elim->product aryl_halide Aryl Halide (Ar-Br) aryl_halide->ox_add

Caption: Catalytic cycle for the Palladium-catalyzed Hiyama cross-coupling.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1][2]

  • Hazards:

    • Flammability: It is a highly flammable liquid and vapor (H225).[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use explosion-proof electrical and lighting equipment.[1]

    • Health: Causes serious eye irritation (H319) and skin irritation (H315).[1][2]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated place, preferably under a chemical fume hood.[1][18]

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and flame-resistant protective clothing.[1]

    • Take precautionary measures against static discharge.[1][2] Ground and bond containers and receiving equipment.[1]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • Keep cool.[1][2] Store away from incompatible materials such as strong oxidizing agents.[18]

Visualization: Laboratory Safety Workflow

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Review SDS b Don PPE (Goggles, Gloves, Lab Coat) a->b c Work in Fume Hood b->c d Ground Equipment c->d e Dispense Reagent d->e f Keep Away from Ignition Sources e->f g Dispose of Waste (Appropriate Container) f->g h Clean Work Area g->h i Store Tightly Sealed (Cool, Ventilated) h->i

Caption: Standard safety workflow for handling this compound.

Conclusion

This compound is a valuable and versatile reagent in modern chemistry. Its well-defined physical properties, combined with the predictable reactivity of the vinyl group in fundamental reactions like hydrosilylation, polymerization, and Hiyama cross-coupling, make it an indispensable tool for synthetic chemists. Proper understanding of its characteristics and adherence to strict safety protocols are essential for leveraging its full potential in the development of novel molecules and advanced materials.

References

  • SEM Products. (2018, March 14). 38343 Vinyl PrepUSA. Available at: [Link]

  • Grzegorz Hreczycho, et al. (2023, March 3). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Available at: [Link]

  • NIH Public Access. (2022). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC. Available at: [Link]

  • Gelest. Cross-Coupling Reactions, Continued. Gelest Technical Library. Available at: [Link]

  • PubChemLite. Vinyl-tert-butyldimethylsilane (C8H18Si). Available at: [Link]

  • MDPI. (2024, January 16). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of vinylsilanes. Available at: [Link]

  • NIH Public Access. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]

  • ResearchGate. Synthetic Applications of Allylsilanes and Vinylsilanes | Request PDF. Available at: [Link]

  • NIH Public Access. (2005). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PMC. Available at: [Link]

  • PubChem. t-Butyldimethylsilyl | C6H15Si | CID 9898815. Available at: [Link]

  • ResearchGate. (2012, April). Synthesis of Vinylsilanes. Available at: [Link]

  • MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link]

  • ResearchGate. (2019, August). Effect of Buchwald-type ligands on platinum catalyzed hydrosilylation of vinyl terminated polydimethylsiloxane | Request PDF. Available at: [Link]

  • ResearchGate. Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane.... Available at: [Link]

  • MDPI. (2022). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at: [Link]

  • Chemsrc. (2025, August 28). tert-Butyl(dimethyl)vinylsilane | CAS#:24858-02-4. Available at: [Link]

  • ResearchGate. (2010, November). The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions | Request PDF. Available at: [Link]

  • Google Patents. (2016). CN105330683A - Industrial preparation method for t-butyldimethylsilane.
  • Journal of Research of the National Bureau of Standards. (1959). Infrared spectra of thermally degraded poly(vinyl-chloride). Available at: [Link]

Sources

The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and Historical Development of Organosilane Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organosilane reagents, once a niche area of chemical curiosity, have evolved into indispensable tools in modern synthetic chemistry, materials science, and drug development. Their unique reactivity, stability, and low toxicity have established them as versatile building blocks and functional moieties. This guide provides a comprehensive exploration of the discovery and historical development of these critical reagents, tracing their journey from initial synthesis to their current widespread applications. We will delve into the foundational discoveries, the advent of industrially scalable synthetic methods, and the expansion of their utility in key synthetic transformations, offering field-proven insights and detailed protocols for the modern researcher.

The Dawn of Organosilicon Chemistry: From Curiosity to Foundational Discoveries

The story of organosilane reagents begins in the 19th century, a period of fervent discovery in the field of chemistry. While silicon, the second most abundant element in the Earth's crust, had been isolated, its organic chemistry remained uncharted territory.

The First Synthesis: Friedel and Crafts' Tetraethylsilane

The first deliberate synthesis of a compound containing a silicon-carbon bond was achieved in 1863 by French chemist Charles Friedel and American chemist James Mason Crafts.[1][2] By reacting silicon tetrachloride with diethylzinc, they successfully prepared tetraethylsilane, marking the birth of organosilicon chemistry.[3] This pioneering work, while not immediately leading to widespread applications, laid the crucial groundwork for future investigations into the nature and reactivity of the Si-C bond.

The Foundational Work of Frederic Kipping: The Father of Silicone Chemistry

The turn of the 20th century witnessed the emergence of a key figure in the history of organosilicon chemistry: the British chemist Frederic Stanley Kipping.[4][5][6] Over a career spanning several decades, Kipping systematically explored the synthesis and reactivity of organosilicon compounds.[7][8] He was the first to utilize Grignard reagents for the synthesis of a variety of alkyl- and arylsilanes.[6][7]

Through his meticulous work on the hydrolysis of chlorosilanes, Kipping observed the formation of polymeric materials.[7] He coined the term "silicone" to describe these substances, drawing an analogy to ketones, although he later acknowledged this was a misnomer.[5][6] Kipping's extensive research, documented in a series of 57 papers published between 1899 and 1944, provided the fundamental understanding of organosilicon chemistry that would later enable the development of the silicones industry.[7] In recognition of his immense contributions, the Frederic S. Kipping Award was established in 1960 by the Dow Corning Corporation.[9]

The Industrial Revolution of Organosilanes: The Direct Process

For organosilane chemistry to move from academic curiosity to industrial reality, a scalable and cost-effective method for their production was essential. This breakthrough came in the 1940s with the independent discovery of the "Direct Process."

Rochow and Müller's Landmark Discovery

In the early 1940s, American chemist Eugene G. Rochow at General Electric and German chemist Richard Müller independently developed a method for the direct synthesis of methylchlorosilanes.[10][11][12] This process, now known as the Müller-Rochow process, involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at high temperatures.[11][12][13]

Rochow filed for a patent in 1941, which was granted in 1945 due to wartime delays.[12] Müller applied for a patent in Germany in 1942.[12][13] This revolutionary process allowed for the large-scale, economical production of dimethyldichlorosilane, the primary precursor to silicone polymers.[11] The direct process remains the cornerstone of the modern silicones industry, producing millions of tons of organosilanes annually.[11]

Experimental Protocol: The Müller-Rochow Direct Process

Objective: To synthesize a mixture of methylchlorosilanes, primarily dimethyldichlorosilane, from elemental silicon and methyl chloride.

Materials:

  • Finely powdered silicon

  • Copper catalyst (e.g., copper(I) chloride)

  • Methyl chloride gas

  • Fluidized bed reactor

  • High-temperature furnace

  • Condensation and distillation apparatus

Procedure:

  • A mixture of finely powdered silicon and a copper catalyst is placed in a fluidized bed reactor.

  • The reactor is heated to approximately 300°C.[11]

  • A stream of methyl chloride gas is passed through the heated, fluidized bed of silicon and copper.

  • The gaseous products, a mixture of methylchlorosilanes (e.g., (CH₃)₂SiCl₂, CH₃SiCl₃, (CH₃)₃SiCl), are passed through a series of condensers to liquefy them.

  • The resulting liquid mixture is then separated by fractional distillation to isolate the desired dimethyldichlorosilane and other valuable methylchlorosilanes.

Causality Behind Experimental Choices:

  • Fluidized Bed Reactor: Ensures efficient heat and mass transfer between the gaseous methyl chloride and the solid silicon-copper mixture, maximizing the reaction rate and preventing localized overheating.

  • Copper Catalyst: Crucial for the reaction to proceed at a reasonable rate and temperature. It is believed to form a silicon-copper alloy that facilitates the cleavage of the Si-Si bonds and the formation of the Si-C and Si-Cl bonds.[11]

  • High Temperature (300°C): Provides the necessary activation energy for the reaction between methyl chloride and silicon.[11]

The Expansion of Synthetic Utility: Organosilanes as Versatile Reagents

With a reliable and scalable source of organosilanes established, chemists began to explore their potential as reagents in a wide array of organic transformations. Their unique properties, such as the polarity of the Si-H bond and the stability of silyl ethers, opened up new avenues in synthetic chemistry.

Hydrosilylation: A Powerful C-Si Bond Forming Reaction

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as a C=C or C≡C bond), has become a fundamental reaction in organosilicon chemistry.[14] This reaction, typically catalyzed by transition metals like platinum, rhodium, or ruthenium, provides a highly efficient and atom-economical method for the synthesis of a wide variety of organosilanes.[15]

The prevalent mechanism for hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination.[14]

Diagram: The Catalytic Cycle of Hydrosilylation (Chalk-Harrod Mechanism)

Hydrosilylation_Cycle M [M] Catalyst MA Oxidative Addition (R₃Si-H) M->MA R₃SiH Intermediate1 H-[M]-SiR₃ MA->Intermediate1 MB Alkene Coordination Intermediate2 H-M-SiR₃ MB->Intermediate2 MC Alkene Insertion Intermediate3 R-CH₂-CH₂-[M]-SiR₃ MC->Intermediate3 MD Reductive Elimination MD->M R-CH₂-CH₂-SiR₃ Intermediate1->MB Alkene Intermediate2->MC Intermediate3->MD

Caption: Catalytic cycle of the Chalk-Harrod mechanism for hydrosilylation.

Organosilanes as Protecting Groups: A Cornerstone of Modern Synthesis

One of the most significant applications of organosilanes in organic synthesis is their use as protecting groups for various functional groups, particularly alcohols.[16][17] The formation of silyl ethers is a robust and widely used strategy to temporarily mask the reactivity of hydroxyl groups during multi-step syntheses.[16][18]

The stability of silyl ethers can be finely tuned by varying the steric bulk of the substituents on the silicon atom.[16] This allows for selective protection and deprotection, a crucial aspect of complex molecule synthesis. For example, the stability to hydrolysis generally increases in the order: TMS < TES < TBDMS < TIPS < TBDPS.[16]

Table: Common Silyl Protecting Groups and Their Relative Stabilities

Silyl GroupAbbreviationRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
TrimethylsilylTMS1~1
TriethylsilylTES64~10-100
tert-ButyldimethylsilylTBDMS20,000~20,000
TriisopropylsilylTIPS700,000~100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data adapted from reference[16]. Relative stabilities are approximate and can vary with reaction conditions.

Deprotection of silyl ethers is typically achieved under acidic or basic conditions or, most notably, with fluoride ion sources like tetrabutylammonium fluoride (TBAF), which exploit the high affinity of silicon for fluorine.[16][19]

The Rise of Organosilanes in Cross-Coupling Reactions

The development of transition metal-catalyzed cross-coupling reactions revolutionized the construction of carbon-carbon bonds.[20] While organoboron (Suzuki-Miyaura), organotin (Stille), and organozinc (Negishi) reagents have been the workhorses in this area, organosilanes have emerged as a valuable and environmentally benign alternative.[21]

The Hiyama-Denmark cross-coupling reaction utilizes organosilanes as the nucleophilic partner in palladium-catalyzed C-C bond formation.[21] A key advantage of organosilanes is their low toxicity and the ease of removal of silicate byproducts.[21] The reaction typically requires activation of the organosilane, often with a fluoride source or under basic conditions, to generate a more reactive silicate species.[21][22]

Diagram: General Scheme of the Hiyama-Denmark Cross-Coupling Reaction

Hiyama_Denmark_Coupling cluster_reactants Reactants cluster_products Products R1_SiR3 R¹-SiR₃ (Organosilane) catalyst Pd Catalyst Activator (e.g., F⁻) R1_SiR3->catalyst R2_X R²-X (Organic Halide) R2_X->catalyst R1_R2 R¹-R² (Coupled Product) X_SiR3 X-SiR₃ (Byproduct) catalyst->R1_R2 catalyst->X_SiR3

Caption: Schematic representation of the Hiyama-Denmark cross-coupling reaction.

Organosilanes as Reducing Agents

Organosilanes containing one or more silicon-hydride (Si-H) bonds can function as effective reducing agents in organic synthesis.[16] The reactivity of the Si-H bond can be modulated by the electronic and steric nature of the other substituents on the silicon atom.[16]

For instance, triethylsilane, in combination with a strong acid, is commonly used for the ionic reduction of substrates that can form stable carbocation intermediates.[16] In contrast, triphenylsilane and tris(trimethylsilyl)silane are employed in free-radical reductions, often as less toxic alternatives to organotin hydrides.[16] Polymethylhydrosiloxane (PMHS) is an inexpensive, non-toxic, and mild reducing agent that can be used in conjunction with various metal catalysts.[23]

Modern Frontiers: Organosilanes in Drug Discovery and Materials Science

The unique properties of organosilanes continue to be exploited in cutting-edge research, particularly in the fields of medicinal chemistry and materials science.

The Role of Silicon in Drug Design

The incorporation of silicon into drug candidates can offer several advantages, including improved metabolic stability, enhanced potency, and modified pharmacokinetic profiles.[24][25] Silylating reagents are also crucial as protecting groups during the synthesis of complex pharmaceutical compounds.[25] The diverse reactivity of organosilanes allows for the efficient construction of complex heterocyclic scaffolds, providing new avenues for chemical diversity in drug discovery.[24][26]

Organosilanes in Materials Science

Organosilanes are fundamental to the production of a vast array of materials with diverse applications.[27] They are used as coupling agents to enhance the adhesion between organic polymers and inorganic substrates, as surface modifiers to impart hydrophobicity or other desired properties, and as precursors for the synthesis of advanced silicone-based polymers and ceramics.[28][29]

Conclusion

The journey of organosilane reagents, from their initial synthesis by Friedel and Crafts to their indispensable role in modern chemistry, is a testament to the power of fundamental research and technological innovation. The pioneering work of Frederic Kipping laid the theoretical groundwork, while the industrial breakthrough of the Müller-Rochow process unlocked their widespread availability. Today, organosilanes are firmly established as versatile and powerful tools in the arsenal of the synthetic chemist, enabling the construction of complex molecules, the development of novel pharmaceuticals, and the creation of advanced materials. As our understanding of their reactivity continues to deepen, the future of organosilane chemistry promises even more exciting discoveries and applications.

References

  • Gelest. (n.d.). Organosilane Cross-Coupling Reagents. Gelest Technical Library. [Link]

  • Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992. [Link]

  • Maleczka, R. E., Jr. (n.d.). Organosilane Chemistry. Michigan State University. [Link]

  • Google Patents. (2019).
  • Przekop, R., & Marciniec, B. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1435. [Link]

  • Wikipedia. (n.d.). Direct process. [Link]

  • Marciniec, B., & Przekop, R. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1435. [Link]

  • Encyclopedia.pub. (2023). Direct Synthesis of Silicon Compounds. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(23), 16345-16353. [Link]

  • Thomas, N. (2011). Frederic Stanley Kipping—Pioneer in Silicon Chemistry: His Life & Legacy. Silicon, 3, 1-7. [Link]

  • Franz, A. K. (2018). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 9(11), 1063-1065. [Link]

  • Sankar, R. M. (2002). Organosilicon Reagents in Natural Product Synthesis. Resonance, 7(12), 62-69. [Link]

  • Gelest. (n.d.). Organosilane Protecting Groups. Gelest Technical Library. [Link]

  • Oreate AI Blog. (2024). Organosilicon development history. [Link]

  • Cole, J. H., et al. (2025). Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O₂. Organic Letters. [Link]

  • Showell, G. A., & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

  • Zhang, P., et al. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Chemical Science, 14(25), 6825-6831. [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Accounts of Chemical Research, 35(10), 835-846. [Link]

  • Grokipedia. (n.d.). Organosilicon chemistry. [Link]

  • Wikipedia. (n.d.). Hydrosilylation. [Link]

  • EBSCO. (n.d.). Kipping Discovers Silicones | Research Starters. [Link]

  • Oreate AI Blog. (2026). The Development History and Technological Evolution of Silicone Materials. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Al-Majedy, Y. K., et al. (2021). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Polymers, 13(16), 2758. [Link]

  • Wikipedia. (n.d.). Frederic Kipping. [Link]

  • Zhang, Z., & Schafer, L. L. (2025). Organosilicon Molecules with Medicinal Applications. ResearchGate. [Link]

  • ZM Silane Limited. (2024). Organosilane Compounds. [Link]

  • Britannica. (2026). Frederic Stanley Kipping. [Link]

  • Denmark, S. E., & Sweis, R. F. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1531-1541. [Link]

  • Chemistry LibreTexts. (2023). Hydrosilylation. [Link]

  • Wikipedia. (n.d.). Organosilicon chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. [Link]

  • ZM Silane Limited. (2025). Organosilicon Compounds In Medicine And Biotechnology. [Link]

  • ResearchGate. (2025). Chemistry and Applications of Organosilanes – An Overview. [Link]

  • Wang, D., et al. (2019). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 24(17), 3073. [Link]

  • The University of Nottingham. (2010). 50 years of the Frederic S. Kipping Award for outstanding research in Silicon Chemistry. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding in Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-t-butyldimethylsilane, a member of the vinylsilane family of organosilicon compounds, serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the vinyl group and the bulky t-butyldimethylsilyl moiety, make it a valuable reagent in a variety of chemical transformations, including cross-coupling reactions, hydrosilylation, and as a precursor to other functionalized organosilanes.[1][2] This guide provides a detailed exploration of the molecular structure, bonding, and spectroscopic characteristics of this compound, offering insights for researchers leveraging this compound in synthetic chemistry and materials science.

Molecular Geometry and Bonding

The t-Butyldimethylsilyl Group: A Steric Anchor

The geometry of the t-butyldimethylsilyl fragment is well-defined. Based on the gas-phase electron diffraction study of tert-butyldimethylsilane, the following bond lengths and angles are expected to be representative for this moiety in this compound.[4]

ParameterValue
Si-C(t-Bu) Bond Length1.886 Å
Si-C(Me) Bond Length1.882 Å
C-C (in t-Bu) Bond Length1.546 Å
∠C(Bu)-Si-C(Me) Angle111.1°
∠C(Me)-Si-C(Me) Angle105.5°
∠C-C-C (in t-Bu) Angle108.5°
Table 1: Key bond lengths and angles for the tert-butyldimethylsilyl group, based on data for tert-butyldimethylsilane.[4]

The bulky t-butyl group significantly influences the local environment around the silicon atom, leading to a slight distortion from a perfect tetrahedral geometry. The C(Bu)-Si-C(Me) angle is slightly larger than the ideal tetrahedral angle of 109.5°, while the C(Me)-Si-C(Me) angle is smaller, a consequence of steric repulsion from the t-butyl group.[4]

The Vinylsilane Moiety: Electronic Interactions and Bonding

The vinyl group attached to the silicon atom introduces interesting electronic features. The silicon-vinyl carbon (Si-Csp2) bond is a key structural element. While specific experimental data for this compound is unavailable, typical Si-C(vinyl) bond lengths in similar vinylsilanes are in the range of 1.85-1.88 Å. The carbon-carbon double bond (C=C) is expected to have a length of approximately 1.34 Å, characteristic of a typical alkene.

A significant aspect of bonding in vinylsilanes is the potential for pπ-dπ interaction . This involves the overlap of the filled p-orbitals of the vinyl group's π-system with the vacant 3d-orbitals of the silicon atom. This interaction can lead to a slight shortening of the Si-C bond and a delocalization of electron density, influencing the molecule's reactivity. While the extent of pπ-dπ bonding is a subject of ongoing discussion, it is considered to contribute to the unique chemical properties of vinylsilanes.[5]

Conformational Analysis

The rotation around the Si-C(vinyl) and Si-C(t-Bu) bonds determines the conformational preferences of this compound. The bulky t-butyl group is expected to dominate the conformational landscape, favoring staggered arrangements to minimize steric strain.

Caption: Ball-and-stick representation of this compound.

The diagram above illustrates the connectivity of atoms in this compound. The rotational barrier around the Si-C(vinyl) bond is expected to be relatively low, allowing for facile rotation at room temperature. However, certain conformations that minimize the interaction between the vinyl group and the bulky t-butyl group will be energetically favored.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, dimethyl, and t-butyl protons.

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Vinyl (CH=)5.5 - 6.5dd
Vinyl (=CH₂)5.5 - 6.5dd
Si-CH₃~0.1s
C-(CH₃)₃~0.9s
Table 2: Predicted ¹H NMR chemical shifts for this compound.[6][7]

The vinyl protons will exhibit a complex splitting pattern (typically a doublet of doublets) due to geminal and cis/trans couplings.[8] The two methyl groups attached to the silicon will appear as a sharp singlet, as will the nine equivalent protons of the t-butyl group.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

Carbon EnvironmentExpected Chemical Shift (ppm)
Vinyl (=CH₂)130 - 140
Vinyl (Si-CH=)130 - 140
Si-CH₃-5 - 5
C-(CH₃)₃~27
C -(CH₃)₃~18
Table 3: Predicted ¹³C NMR chemical shifts for this compound.[9][10]

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon nucleus in this compound is expected to be in the typical range for tetralkylsilanes.[11][12][13] The presence of the vinyl group may cause a slight downfield shift compared to a simple alkylsilane.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=C (vinyl)Stretch1610 - 1590
=C-H (vinyl)Stretch3080 - 3010
C-H (alkane)Stretch2960 - 2850
Si-CStretch840 - 760
Si-CH₃Rock~800
Table 4: Predicted IR absorption frequencies for this compound.[14]

The C=C stretching vibration of the vinyl group is a key diagnostic peak. The various C-H stretching and bending vibrations of the vinyl and alkyl groups will also be present. The Si-C stretching and Si-CH₃ rocking vibrations are characteristic of the silyl moiety.[15][16]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is expected to be dominated by the loss of alkyl groups from the silicon atom.[17][18]

A key fragmentation pathway for compounds containing a t-butylsilyl group is the loss of a t-butyl radical (•C(CH₃)₃), resulting in a prominent peak at [M-57]⁺.[19] Other common fragments would include the loss of a methyl radical ([M-15]⁺) and a vinyl radical ([M-27]⁺).

G M [C8H18Si]+• m/z = 142 M_minus_15 [C7H15Si]+ m/z = 127 M->M_minus_15 - •CH3 M_minus_27 [C6H15Si]+ m/z = 115 M->M_minus_27 - •CH=CH2 M_minus_57 [C4H9Si]+ m/z = 85 M->M_minus_57 - •C(CH3)3

Sources

Thermochemical Data for Vinyl-t-butyldimethylsilane: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thermochemical Data for Vinyl-t-butyldimethylsilane

This compound [(CH₂)CHSi(CH₃)₂(C(CH₃)₃)] is a versatile organosilicon compound utilized in a range of applications, from a derivatization agent in gas chromatography to a monomer in polymer synthesis. For drug development professionals and materials scientists, a thorough understanding of its thermodynamic properties is crucial for reaction modeling, process optimization, and safety assessments. Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), govern the energetics and equilibrium of chemical reactions, providing a fundamental basis for predicting reaction spontaneity, yields, and thermal stability.

This technical guide addresses the notable absence of publicly available, peer-reviewed thermochemical data for this compound. This data gap is symptomatic of a broader challenge in the field of organosilicon chemistry, where experimental thermochemistry has been historically plagued by inconsistencies and a low volume of new measurements.[1][2] Many early calorimetric experiments on silicon compounds were compromised by incomplete combustion, leading to erroneous data that have since been largely expunged from thermochemical compilations.[1][2]

Recognizing this challenge, this guide provides a comprehensive framework for researchers to determine the thermochemical properties of this compound. It is structured not as a static data sheet, but as a methodological whitepaper, empowering research teams to generate reliable data through a synergistic application of experimental and computational techniques. We will delve into the causality behind the selection of specific methods, grounding our recommendations in the principles of scientific integrity and the latest advancements in the field.

Part 1: Experimental Determination of the Standard Enthalpy of Formation

The cornerstone of thermochemical data is the standard enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3][4] For volatile organic compounds like this compound, the most reliable experimental method for determining ΔfH° is oxygen bomb calorimetry .[5][6]

The Rationale for Oxygen Bomb Calorimetry

Combustion calorimetry is a well-established technique for determining the enthalpy of combustion (ΔcH°).[5][7] By applying Hess's Law, the enthalpy of formation can be derived from the enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SiO₂ in this case).[3][7]

A bomb calorimeter is a constant-volume device designed to withstand the high pressures generated during combustion, ensuring complete and rapid reaction.[5][8] This is particularly critical for organosilicon compounds, which can be prone to incomplete combustion, forming silicon carbide or other silicon suboxides if not performed under optimal conditions. The use of a "bomb" ensures a controlled, high-pressure oxygen environment to drive the combustion to completion.[5]

Experimental Protocol: Oxygen Bomb Calorimetry of this compound

This protocol outlines the key steps for determining the enthalpy of combustion of this compound. The procedure must be conducted with meticulous attention to detail to ensure accuracy.

1. Calorimeter Calibration:

  • Causality: The heat capacity of the calorimeter system (the "bomb," water, stirrer, etc.) must be precisely known. This is achieved by combusting a certified standard reference material with a well-established enthalpy of combustion, typically benzoic acid.

  • Procedure:

    • A precisely weighed pellet of benzoic acid (approx. 1 g) is placed in the crucible inside the bomb.

    • A measured length of fuse wire is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then charged with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter's insulated jacket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).

    • The benzoic acid is ignited via an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

    • The heat capacity of the calorimeter is calculated from the temperature rise, the mass of benzoic acid, and its known enthalpy of combustion.

2. Combustion of this compound:

  • Causality: As this compound is a volatile liquid, it must be encapsulated to ensure complete and controlled combustion without premature evaporation.

  • Procedure:

    • A small, thin-walled glass ampoule is filled with a precisely weighed sample of high-purity this compound (approx. 0.5-0.8 g) and sealed.

    • The sealed ampoule is placed in the crucible within the bomb. A known mass of a combustion aid (e.g., mineral oil) may be added to ensure complete combustion of the sample and the container. The enthalpy of combustion of the aid must be accurately known.

    • The bomb is sealed, purged, and charged with oxygen as in the calibration step. A small, known amount of water is typically added to the bomb to ensure that the water formed during combustion is in the liquid state.

    • The combustion process is initiated, and the temperature change is recorded as described for the calibration.

3. Data Analysis and Calculation of ΔfH°:

  • Causality: The raw temperature data must be corrected for heat exchange with the surroundings. The total heat released is the sum of the combustion of the sample, the fuse wire, and any combustion aid, as well as the formation of nitric acid from residual nitrogen.

  • Calculation Steps:

    • Calculate the corrected temperature rise (ΔT).

    • Calculate the total heat evolved (q_total) using the calorimeter's heat capacity and ΔT.

    • Subtract the heat contributions from the fuse wire ignition and the combustion aid.

    • The remaining heat corresponds to the combustion of the this compound sample. Calculate the molar enthalpy of combustion (ΔcH°).

    • Using the balanced combustion equation: C₈H₁₈Si(l) + 13 O₂(g) → 8 CO₂(g) + 9 H₂O(l) + SiO₂(s, amorphous)

    • Apply Hess's Law to calculate the standard enthalpy of formation (ΔfH°) of this compound: ΔfH°(C₈H₁₈Si) = [8 * ΔfH°(CO₂) + 9 * ΔfH°(H₂O) + ΔfH°(SiO₂)] - ΔcH°(C₈H₁₈Si) Note: Use the well-established standard enthalpies of formation for CO₂(g), H₂O(l), and amorphous SiO₂.

Part 2: Computational Determination of Thermochemical Properties

Given the scarcity of experimental data for organosilicon compounds, high-level computational chemistry has become an indispensable tool for generating benchmark-quality thermochemical data.[1][2] These in silico experiments provide a powerful and often more accessible alternative to challenging laboratory measurements.

The Rationale for High-Accuracy Composite Methods

To achieve "chemical accuracy" (generally considered to be within ±4 kJ/mol of the true value), it is necessary to employ sophisticated computational models that account for electron correlation and use extensive basis sets. Composite methods, such as the Weizmann-1 (W1) theory and its variants (e.g., W1X-1), and the Gaussian-n (Gn) theories (e.g., G4), are designed to approximate the results of very high-level calculations through a series of more manageable computations.[1][7][9] These methods have been shown to provide reliable thermochemical predictions for a wide range of molecules, including organosilicon species.[1][2] The W1X-1 method, in particular, has been used to create a benchmark database for 159 organosilicon compounds.[1][2]

Computational Protocol: Determining Thermochemical Data for this compound

This protocol outlines the workflow for calculating the gas-phase standard enthalpy of formation, entropy, and heat capacity of this compound using a high-accuracy composite method like G4 or W1X-1.

1. Geometry Optimization and Vibrational Frequency Calculation:

  • Causality: An accurate molecular geometry is the foundation for all subsequent calculations. Vibrational frequencies are essential for calculating the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Procedure:

    • The initial structure of this compound is built.

    • A geometry optimization is performed, typically using a density functional theory (DFT) method with a suitable basis set (e.g., B3LYP/6-31G(2df,p) as used in G4 theory).[9]

    • A vibrational frequency calculation is performed at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

2. Single-Point Energy Calculations:

  • Causality: The composite method involves a series of single-point energy calculations with progressively larger basis sets and higher levels of theory to extrapolate to the complete basis set (CBS) limit and account for various energetic contributions.

  • Procedure (Illustrative example based on Gn theories):

    • A series of single-point energy calculations are performed at different levels of theory (e.g., MP2, MP4, CCSD(T)) with various basis sets.

    • These energies are combined in a predefined manner, often with empirical corrections, to yield a highly accurate total electronic energy at 0 K.

3. Calculation of Thermochemical Properties:

  • Causality: The total electronic energy is combined with the ZPVE and thermal corrections from the vibrational frequency calculation to obtain the enthalpy of formation, entropy, and heat capacity at a standard temperature (usually 298.15 K).

  • Calculation Steps:

    • The total atomization energy (TAE) is calculated by subtracting the energies of the constituent atoms from the total electronic energy of the molecule.

    • The enthalpy of formation at 0 K is calculated from the TAE and the known experimental enthalpies of formation of the atoms in the gas phase.

    • Thermal corrections to the enthalpy and entropy are calculated from the vibrational frequencies using standard statistical mechanics formulas. These corrections are added to the 0 K enthalpy of formation to obtain the standard enthalpy of formation at 298.15 K (ΔfH°₂₉₈).

    • The standard entropy (S°₂₉₈) and heat capacity (Cp) are also calculated from the vibrational frequencies and molecular structure.

Data Validation and Benchmarking

The reliability of computational results should be validated by comparing them against well-established experimental data for structurally similar compounds. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) is an invaluable resource for this purpose, providing a large collection of experimental and computational data for many molecules.[10][11]

Data Summary and Visualization

While specific experimental or high-accuracy computational data for this compound is not yet available in the literature, the methodologies outlined above provide a clear path to obtaining these values. For context, the table below presents calculated thermochemical data for related organosilicon compounds from a recent benchmark study using the W1X-1 method.[1][2] These values can serve as a useful point of comparison for future experimental or computational work on this compound.

CompoundFormulaΔfH°₂₉₈ (kJ/mol)S°₂₉₈ (J/K·mol)
VinylsilaneC₂H₆Si87.5288.7
VinyldimethylsilaneC₄H₁₀Si-39.0358.4
VinyltrimethylsilaneC₅H₁₂Si-81.6382.6
t-ButylsilaneC₄H₁₂Si-110.1363.6
This compound C₈H₁₈Si (To be determined) (To be determined)

Table 1: W1X-1 calculated thermochemical data for selected organosilicon compounds. Data sourced from Vuori et al. (2022).[1][2]

Visualizing the Methodological Workflow

To further clarify the relationship between the experimental and computational approaches, the following diagrams illustrate the respective workflows.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis Weigh Weigh Sample Encapsulate Encapsulate in Ampoule Weigh->Encapsulate Volatile Liquid Assemble Assemble Bomb Encapsulate->Assemble Charge Charge with O2 Assemble->Charge Combust Ignite Sample Charge->Combust MeasureT Measure ΔT Combust->MeasureT Calc_q Calculate q_total MeasureT->Calc_q Correct Apply Corrections Calc_q->Correct Fuse, aid, etc. Calc_dCH Calculate ΔcH° Correct->Calc_dCH Calc_dFH Calculate ΔfH° Calc_dCH->Calc_dFH Hess's Law

Caption: Experimental workflow for determining the enthalpy of formation.

ComputationalWorkflow Input Initial Molecular Structure Opt_Freq Geometry Optimization & Vibrational Frequencies (e.g., B3LYP/6-31G(2df,p)) Input->Opt_Freq SPE High-Level Single-Point Energy Calculations (Composite Method: G4, W1X-1) Opt_Freq->SPE Optimized Geometry Thermo Thermochemical Analysis Opt_Freq->Thermo Vibrational Frequencies, ZPVE, Thermal Corrections SPE->Thermo Total Electronic Energy Output ΔfH°, S°, Cp Thermo->Output

Caption: Computational workflow for determining thermochemical properties.

Conclusion and Recommendations

The thermochemical properties of this compound remain an important, yet uncharacterized, area of its chemical profile. This guide has established that while direct experimental data is currently unavailable, a robust and reliable pathway to its determination exists through the complementary application of oxygen bomb calorimetry and high-accuracy computational chemistry.

For researchers in drug development and materials science, we recommend a two-pronged approach:

  • Prioritize Computational Screening: Employ a high-accuracy composite method such as W1X-1 or G4 to generate initial, high-quality estimates of the enthalpy of formation, entropy, and heat capacity. This provides immediate, actionable data for preliminary modeling and reaction planning.

  • Pursue Experimental Validation: For applications where precise energetic data is critical for safety, scale-up, or regulatory purposes, the computational results should be validated through experimental oxygen bomb calorimetry.

By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently generate the essential thermochemical data for this compound, filling a critical knowledge gap and enabling more precise and predictable chemical science.

References

  • Vuori, H., Rautiainen, J. M., Kolehmainen, E. T., & Tuononen, H. M. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A, 126(10), 1883–1900. [Link]

  • Vuori, H., Rautiainen, J. M., Kolehmainen, E., & Tuononen, H. M. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. PubMed Central. [Link]

  • NIST. (n.d.). Virtual Measurements. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

  • Becerra, R., & Walsh, R. (2017). Thermochemistry of Organosilicon Compounds. In Organosilicon Compounds (pp. 79-113). [Link]

  • Zheng, J., Yu, T., & Truhlar, D. G. (2011). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 115(41), 11061–11071. [Link]

  • Chemistry LibreTexts. (2023). Constant Volume Calorimetry. [Link]

  • NIST. (n.d.). NIST Computational Chemistry Comparison and Benchmark Database. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

  • Torontech. (n.d.). Bomb Calorimeter – ToronBC™ Series. Retrieved January 21, 2026, from [Link]

  • Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure?[Link]

  • Torontech. (n.d.). Bomb Calorimeter – ToronBC™ Series. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved January 21, 2026, from [Link]

  • Fiveable. (n.d.). Enthalpy of Formation. AP Chem. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Vinyl-t-butyldimethylsilane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vinyl-t-butyldimethylsilane (V-TBS) is a versatile organosilane compound widely utilized in organic synthesis, particularly in polymer chemistry and as a sterically hindered protecting group. Its utility in these applications is fundamentally linked to its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility of V-TBS, grounded in the principles of chemical polarity and intermolecular forces. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur," or "like dissolves like."[1] This means that substances with similar polarities are more likely to be miscible. Polarity is a result of the distribution of electron density within a molecule, leading to a dipole moment. Solvents can be broadly classified as polar or nonpolar.

  • Polar Solvents: These possess large dipole moments and often have hydrogen-bonding capabilities (protic) or lack them (aprotic). Examples include water, ethanol, and acetone.

  • Nonpolar Solvents: These have little to no dipole moment and are characterized by van der Waals forces as their primary intermolecular interaction. Examples include hexane, toluene, and diethyl ether.

Molecular Structure and Polarity of this compound

This compound possesses a tetrahedral silicon atom bonded to two methyl groups, a bulky tert-butyl group, and a vinyl group. The molecule has a calculated Topological Polar Surface Area (TPSA) of 0 Ų , indicating it is a nonpolar compound. The electronegativity difference between silicon (1.90) and carbon (2.55) is relatively small, and the symmetrical arrangement of the alkyl groups around the silicon atom results in a negligible overall dipole moment. The primary intermolecular forces at play for V-TBS are weak van der Waals dispersion forces.

Based on these characteristics, it is predicted that this compound will be highly soluble in nonpolar organic solvents and have limited solubility in polar solvents.

Predicted Solubility of this compound

The following table provides a predicted solubility profile of this compound in a range of common organic solvents, categorized by their polarity. The predictions are based on the "like dissolves like" principle.

SolventChemical FormulaPolarity IndexDielectric Constant (20°C)Predicted Solubility
Nonpolar Solvents
n-HexaneC₆H₁₄0.11.88Miscible
CyclohexaneC₆H₁₂0.22.02Miscible
TolueneC₇H₈2.42.38Miscible
Diethyl EtherC₄H₁₀O2.84.33Miscible
Polar Aprotic Solvents
Tetrahydrofuran (THF)C₄H₈O4.07.58Miscible
Ethyl AcetateC₄H₈O₂4.46.02Miscible
Dichloromethane (DCM)CH₂Cl₂3.18.93Miscible
AcetoneC₃H₆O5.120.7Sparingly Soluble
Acetonitrile (ACN)C₂H₃N5.837.5Sparingly Soluble
Dimethylformamide (DMF)C₃H₇NO6.436.71Insoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.246.68Insoluble
Polar Protic Solvents
IsopropanolC₃H₈O3.919.92Sparingly Soluble
EthanolC₂H₆O4.324.55Insoluble
MethanolCH₄O5.132.70Insoluble
WaterH₂O10.280.1Insoluble

Data for Polarity Index and Dielectric Constant sourced from various chemical data repositories.[2][3]

Experimental Determination of Solubility

To empirically validate the predicted solubilities, a systematic experimental approach is necessary. The following sections detail a robust protocol for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the miscibility of V-TBS in various solvents.

3.1.1. Experimental Protocol
  • Preparation: Dispense 2 mL of the test solvent into a clear glass vial.

  • Addition of Solute: Add 0.1 mL of this compound to the solvent.

  • Mixing: Cap the vial and vortex for 30 seconds at room temperature.

  • Observation: Visually inspect the mixture against a well-lit background. The formation of a single, clear phase indicates miscibility. The presence of cloudiness, schlieren lines, or two distinct layers indicates partial miscibility or immiscibility.

  • Documentation: Record the observations for each solvent.

3.1.2. Interpreting Results
  • Miscible: A single, clear, and homogenous phase is observed.

  • Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

  • Immiscible: Two distinct layers are clearly visible.

Quantitative Solubility Determination (Shake-Flask Method)

For a precise measure of solubility, the isothermal shake-flask method is the gold standard.[4] This involves creating a saturated solution and then quantifying the concentration of the solute in the solvent.

3.2.1. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess V-TBS to a known volume of solvent in a sealed vial. prep2 Prepare multiple vials for each solvent. prep1->prep2 equil1 Place vials in a shaker bath at a constant temperature (e.g., 25°C). prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). equil1->equil2 sep1 Allow vials to stand undisturbed for phase separation. equil2->sep1 sep2 Centrifuge if necessary to pellet undissolved solute. sep1->sep2 ana1 Carefully withdraw an aliquot of the supernatant. sep2->ana1 ana2 Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE). ana1->ana2 ana3 Dilute the filtered aliquot with a suitable solvent. ana2->ana3 ana4 Quantify the concentration of V-TBS using GC or HPLC. ana3->ana4

Caption: Workflow for quantitative solubility determination using the shake-flask method.

3.2.2. Detailed Protocol

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5 mL) of each solvent.

    • Add an excess of this compound to each vial to ensure a saturated solution is formed (a visible excess of the liquid solute should be present).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (e.g., 48 hours) is recommended to confirm equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow for the separation of the undissolved V-TBS.

    • For solvents where separation is slow, centrifuge the vials at a moderate speed to facilitate the separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with V-TBS), ensuring not to disturb the undissolved layer.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any micro-droplets of undissolved solute.

    • Accurately dilute the filtered aliquot with a suitable solvent (one in which V-TBS is fully miscible, e.g., hexane) to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample by GC-FID or HPLC to determine the concentration of this compound.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the diluent solvent.

    • Generate a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of V-TBS in the diluted sample, and then back-calculate the solubility in the original solvent.

Practical Considerations and Troubleshooting

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical for reproducible results.

  • Purity of Materials: The purity of both the this compound and the solvents can significantly impact solubility measurements. Use high-purity materials to avoid erroneous results.

  • Equilibration Time: It is essential to allow sufficient time for the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the measured solubility is constant.

  • Moisture Sensitivity: While this compound is relatively stable, some organosilanes can be sensitive to moisture. It is good practice to use dry solvents and handle the materials under an inert atmosphere if high accuracy is required.

Conclusion

This compound is a nonpolar compound, and its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." It is expected to be highly miscible with nonpolar solvents such as alkanes, aromatic hydrocarbons, and ethers, and exhibit limited to no solubility in polar solvents, especially polar protic solvents like water and alcohols. For applications requiring precise knowledge of its solubility, the experimental protocols detailed in this guide provide a robust framework for accurate determination. A thorough understanding of these solubility characteristics is paramount for the effective use of this compound in research and industrial settings.

References

  • LibreTexts Chemistry. 2.9: Qualitative Analysis of Organic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62343, this compound. [Link]

  • Glinski, J., Chavepeyer, G., Platten, J. K. (2000). The Experimental Determination of Solubilities. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Syracuse University. Solvent Physical Properties. [Link]

Sources

An In-Depth Technical Guide to Vinyl-t-butyldimethylsilane for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Vinyl-t-butyldimethylsilane, a versatile organosilicon compound, with a focus on its synthesis, properties, and applications relevant to researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer practical insights and detailed methodologies, ensuring scientific integrity and immediate applicability in a laboratory setting.

Core Identification and Physicochemical Properties

This compound is a key building block in organic synthesis, valued for the unique reactivity of its vinyl and silyl moieties.

CAS Number: 24858-02-4[1]

IUPAC Name: tert-butyl-ethenyl-dimethylsilane[2]

Synonyms: Vinyl-tert-butyldimethylsilane, (1,1-dimethylethyl)ethenyldimethyl-silane

Molecular Formula: C₈H₁₈Si

Molecular Weight: 142.32 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point127 °C[1]
Density0.756 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.4281[1]
Flash Point19 °C[1]

Synthesis of this compound: A Practical Approach

While various methods exist for the formation of vinylsilanes, a common and reliable laboratory-scale synthesis of this compound involves the reaction of a vinyl Grignard reagent with tert-butyldimethylchlorosilane. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Causality of Experimental Choices

The selection of the Grignard reaction is predicated on the high nucleophilicity of the vinyl magnesium halide, which readily attacks the electrophilic silicon center of tert-butyldimethylchlorosilane. The use of tetrahydrofuran (THF) as a solvent is crucial as it effectively solvates the Grignard reagent, preventing aggregation and enhancing its reactivity. Diethyl ether is generally not suitable for the preparation of vinylmagnesium bromide.[3][4] Anhydrous conditions are paramount to prevent the quenching of the highly basic Grignard reagent by water.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Vinyl bromide (solution in THF)

  • tert-Butyldimethylchlorosilane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine.

    • The flask is gently heated under a stream of nitrogen to activate the magnesium surface.

    • Anhydrous THF is added to cover the magnesium turnings.

    • A solution of vinyl bromide in THF is added dropwise from the dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining vinyl bromide solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of vinylmagnesium bromide.[5]

  • Reaction with tert-Butyldimethylchlorosilane:

    • The Grignard solution is cooled to 0 °C in an ice bath.

    • A solution of tert-butyldimethylchlorosilane in anhydrous THF is added dropwise to the stirred Grignard reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Vinylmagnesium Bromide Mg->Grignard VinylBr Vinyl Bromide VinylBr->Grignard THF1 Anhydrous THF THF1->Grignard Product This compound Grignard->Product TBDMSCl tert-Butyldimethylchlorosilane TBDMSCl->Product Quench Quench (aq. NH4Cl) Product->Quench Extract Extraction Quench->Extract Dry Drying (MgSO4) Extract->Dry Distill Distillation Dry->Distill Cross_Coupling Vinyldimethylsilane This compound CoupledProduct Coupled Product (Ar-Vinyl or R-Vinyl) Vinyldimethylsilane->CoupledProduct OrganicHalide Ar-X or R-X (X = I, Br, OTf) OrganicHalide->CoupledProduct Pd_Catalyst Pd Catalyst Pd_Catalyst->CoupledProduct Activator Activator (e.g., F⁻, base) Activator->Vinyldimethylsilane

Caption: General scheme of a cross-coupling reaction involving this compound.

Role as a Bioisostere

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The bulky and lipophilic tert-butyl group is a common motif in drug molecules, but its presence can sometimes lead to undesirable metabolic instability or excessive lipophilicity. [6][7]The vinyl-t-butyldimethylsilyl group can be considered as a potential bioisosteric replacement for other bulky groups, offering a different spatial arrangement and electronic profile that could lead to improved drug-like properties.

Use in the Synthesis of Complex Molecules

While specific examples in the synthesis of marketed drugs are not prominently documented, the utility of vinylsilanes in the synthesis of natural products and other complex bioactive molecules is well-established. They serve as precursors to vinyl lithium and other vinyl organometallic reagents and can participate in a variety of carbon-carbon bond-forming reactions.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its effective use. The following is a summary of the expected spectroscopic data based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR Multiplet in the vinyl region (~5.5-6.5 ppm) corresponding to the -CH=CH₂ protons.Singlet at ~0.9-1.0 ppm for the tert-butyl protons.Singlet at ~0.1-0.2 ppm for the dimethylsilyl protons.
¹³C NMR Signals in the vinyl region (~130-140 ppm).Signal for the quaternary carbon of the tert-butyl group (~20-25 ppm).Signal for the methyl carbons of the tert-butyl group (25-30 ppm).Signal for the dimethylsilyl carbons ( -1 to -5 ppm).
FT-IR C=C stretch of the vinyl group (~1600 cm⁻¹).=C-H stretch (~3050 cm⁻¹).Si-C stretch (~800-840 cm⁻¹ and ~1250 cm⁻¹).C-H stretches of the alkyl groups (~2850-2960 cm⁻¹).
Mass Spec Molecular ion peak (M⁺).Characteristic fragmentation pattern showing the loss of a methyl group (M-15) and a tert-butyl group (M-57).<[8]/li>

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. [2]It is also a skin and eye irritant. [2]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation and the unique reactivity of its vinyl and silyl moieties make it a powerful tool for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the discovery and development of new therapeutic agents.

References

  • Organic Syntheses. Org. Synth. 1965, 45, 101; Coll. Vol. 5, p.1145 (1973). Available at: [Link]

  • Watson, D. A., et al. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. J. Am. Chem. Soc.2013 , 135 (36), 13330–13333. Available at: [Link]

  • Chemistry Stack Exchange. Preparation of tertiary Grignard reagents. Available at: [Link]

  • Google Patents. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution.
  • Quilliam, M. A., & Westmore, J. B. Tert-butyldiphenylsilyl derivatization for liquid chromatography and mass spectrometry.
  • Mayer, P., et al. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 2015 , 10(3), 469-476. Available at: [Link]

  • Drug Hunter. Bioisosteres Cheat Sheet. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Vinyl-t-butyldimethylsilane in Palladium-Catalyzed Hiyama Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Hiyama cross-coupling reaction represents a powerful and increasingly utilized method for the formation of carbon-carbon bonds, prized for its use of organosilicon reagents that are generally stable, easy to handle, and of low toxicity.[1][2][3] This guide provides an in-depth examination of vinyl-t-butyldimethylsilane as a vinylating agent in this reaction manifold. While its robust t-butyldimethylsilyl (TBS) group offers exceptional stability, it also presents unique challenges for activation compared to more labile organosilanes. We will explore the mechanistic underpinnings of its reactivity, contrast the classic fluoride-mediated activation pathway with modern fluoride-free alternatives, and provide detailed, field-tested protocols for its successful implementation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the practical advantages of this specific vinylsilane reagent.

The Hiyama Cross-Coupling Landscape: Principles and Rationale

The Palladium Catalytic Cycle: A Universal Framework

The Hiyama coupling, discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, is a palladium-catalyzed reaction that forms a C-C bond between an organosilane and an organic halide or pseudohalide (e.g., triflate).[1] It operates via a well-established catalytic cycle common to many cross-coupling reactions:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated organosilane (R²-SiR₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-R² bond. This is typically the rate-determining step and the primary focus of activation strategies.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are ejected from the palladium center, forming the desired C-C bond (R¹-R²) and regenerating the Pd(0) catalyst to re-enter the cycle.[1]

Why Organosilanes? The Advantage of Stability

In the pantheon of organometallic reagents used for cross-coupling, organosilanes stand out for their remarkable stability. Unlike highly reactive Grignard or organolithium reagents, they are largely inert to air and moisture, tolerate a wide range of functional groups, and are associated with low toxicity.[2][3][4] This stability, however, is a double-edged sword; the inertness of the C-Si bond means it will not readily participate in transmetalation without an external activating agent.[1]

The Activation Imperative: Awakening the C-Si Bond

For transmetalation to occur, the silicon center must be rendered sufficiently nucleophilic. This is achieved by converting the tetracoordinate, neutral silane into a hypervalent, pentacoordinate silicate species.[2][4] This negatively charged intermediate possesses a more polarized and labile C-Si bond, making the organic group readily transferable to the palladium center. The choice of activator is the defining feature of different Hiyama coupling protocols.

A Profile of this compound

Structure and Properties

This compound features a vinyl group attached to a silicon atom bearing two methyl groups and a sterically demanding t-butyl group. This structure confers several key properties:

  • High Stability: The bulky t-butyl group provides steric shielding, making the C-Si bond exceptionally robust and the compound stable for long-term storage.

  • Low Reactivity: Compared to silanes with electronegative substituents (e.g., -F, -Cl, -OR), trialkylsilanes like this one are among the least reactive in Hiyama couplings and require potent activation.[4]

  • Handling: It is a liquid that is easy to handle and measure, and it is not sensitive to typical laboratory atmospheric conditions.

Rationale for Use

Despite its lower intrinsic reactivity, this compound is a valuable reagent. Its high stability is an asset in multi-step syntheses where sensitive reagents might not survive preceding reaction conditions. Furthermore, its use circumvents the often complex preparation or commercial unavailability of more elaborate vinylating agents.

Mechanistic Pathways & Activation Strategies

The Classic Pathway: Fluoride-Mediated Activation

The original and most common method for activating organosilanes involves a fluoride source, typically tetrabutylammonium fluoride (TBAF) or tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF).[2] The fluoride anion readily attacks the silicon center to form the critical pentacoordinate silicate intermediate, which is primed for transmetalation.

G cluster_silicon Silicon Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl/Vinyl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 r1r2 R¹-R² (Coupled Product) transmetalation->reductive_elimination Forms R¹-Pd(II)L₂-R² silane R²-Si(tBu)Me₂ (this compound) activated_silane [R²-Si(tBu)Me₂F]⁻ (Pentacoordinate Silicate) silane->activated_silane Activation fluoride F⁻ (from TBAF) activated_silane->transmetalation Transfers R² group

Caption: Fluoride-activated Hiyama coupling catalytic cycle.

A Critical Drawback: The "Fluoride Problem"

The high basicity and nucleophilicity of fluoride ions create a significant limitation: incompatibility with sensitive functional groups. Most notably, fluoride will readily cleave silicon-based protecting groups, such as the ubiquitous t-butyldimethylsilyl (TBS) ethers, which are cornerstones of modern organic synthesis.[1] This makes the classic Hiyama protocol unsuitable for many complex molecule syntheses.

Fluoride-Free Activation: The Hiyama-Denmark Protocol

To address the fluoride problem, Scott Denmark and others developed fluoride-free protocols.[5][6] These methods typically rely on organosilanols (R-SiR₂OH), which can be activated by a mild Brønsted base to form a silanolate.[5] While this compound is not a silanol, it can be converted in situ into a reactive silanol or disiloxane species through oxidative treatment, for example, with hydrogen peroxide and a base like NaOH.[3][7] This reactive intermediate can then enter a catalytic cycle activated by the base, completely avoiding the use of fluoride.

Experimental Protocols & Methodologies

Protocol 1: Fluoride-Activated Coupling of this compound with 4-Iodoanisole

This protocol details a standard fluoride-activated coupling, a reliable method when substrate compatibility is not a concern.

  • Materials & Equipment:

    • 4-Iodoanisole (1.0 mmol, 234 mg)

    • This compound (1.2 mmol, 171 mg, 225 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 mmol, 1.5 mL)

    • Anhydrous Tetrahydrofuran (THF), 10 mL

    • Standard oven-dried glassware, magnetic stirrer, nitrogen/argon atmosphere setup.

  • Step-by-Step Procedure:

    • Catalyst Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg) and PPh₃ (21 mg). Add 5 mL of anhydrous THF and stir for 15 minutes at room temperature. The solution should turn from brown to a lighter yellow, indicating the formation of the Pd(0) species.

    • Reagent Addition: To the catalyst solution, add 4-iodoanisole (234 mg) and this compound (225 µL) via syringe.

    • Activation & Reaction: Slowly add the 1.0 M solution of TBAF in THF (1.5 mL) to the stirring mixture. Causality Note: The slow addition prevents a rapid, uncontrolled reaction and potential side reactions.

    • Heating: Heat the reaction mixture to 65 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Workup: After cooling to room temperature, quench the reaction by adding 15 mL of water. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-vinylanisole.

Protocol 2: Fluoride-Free Coupling via In Situ Silanol Formation

This advanced protocol is ideal for substrates containing fluoride-sensitive groups like silyl ethers. It relies on the oxidative conversion of the stable vinylsilane into a reactive silanolate intermediate.[3][7]

  • Materials & Equipment:

    • Aryl Bromide (e.g., 4-Bromo-N,N-dimethylaniline) (1.0 mmol, 200 mg)

    • This compound (1.5 mmol, 214 mg, 281 µL)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

    • Hydrogen Peroxide (H₂O₂), 30% aqueous solution (3.0 mmol, 306 µL)

    • Sodium Hydroxide (NaOH), 1.0 M aqueous solution (3.0 mmol, 3.0 mL)

    • Anhydrous Tetrahydrofuran (THF), 10 mL

    • Standard oven-dried glassware, magnetic stirrer, nitrogen/argon atmosphere setup.

  • Step-by-Step Procedure:

    • Pre-activation of Silane: In a round-bottom flask, dissolve this compound (281 µL) in 5 mL of THF. Add the 1.0 M NaOH solution (3.0 mL) followed by the 30% H₂O₂ solution (306 µL). Stir vigorously at room temperature for 30 minutes. Causality Note: This step is critical. The basic peroxide solution oxidatively cleaves a methyl group from the silicon, generating a reactive silanol or its corresponding disiloxane in situ.[3][7]

    • Coupling Reaction Setup: In a separate oven-dried flask under an inert atmosphere, add the aryl bromide (200 mg) and Pd(PPh₃)₄ (34.7 mg). Add 5 mL of anhydrous THF.

    • Combine and React: Transfer the pre-activated silane mixture from step 1 into the second flask containing the aryl bromide and catalyst.

    • Heating: Heat the combined reaction mixture to 70 °C and maintain for 16-24 hours, monitoring by TLC or GC-MS.

    • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the product, 4-vinyl-N,N-dimethylaniline.

General Laboratory Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry Glassware p2 Weigh Reagents & Prepare Catalyst Solution p1->p2 p3 Establish Inert Atmosphere (N₂/Ar) p2->p3 r1 Add Substrates (Halide, Silane) p3->r1 r2 Add Activator (TBAF or Base/H₂O₂) r1->r2 r3 Heat & Stir (Monitor by TLC/GC) r2->r3 w1 Quench Reaction & Aqueous Extraction r3->w1 w2 Dry Organic Layer & Concentrate w1->w2 w3 Column Chromatography w2->w3 w4 Characterize Product (NMR, MS) w3->w4

Caption: General workflow for Hiyama cross-coupling reactions.

Scope, Limitations, and Troubleshooting

Substrate Compatibility & Performance

The Hiyama coupling with this compound is effective for a range of electrophilic partners. The reactivity generally follows the trend of C-X bond strength.

Electrophile PartnerTypical Catalyst SystemActivatorExpected Yield RangeNotes
Aryl Iodides Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄TBAF70-95%Highly reliable and generally high-yielding coupling partners.[1]
Aryl Bromides Pd(OAc)₂/L or Pd(PPh₃)₄TBAF or NaOH/H₂O₂50-85%Less reactive than iodides; may require longer reaction times or more active catalysts.
Aryl Chlorides Pd(OAc)₂/XPhos or other bulky phosphine ligandsTBAF or Base20-70%Challenging substrates requiring specialized, electron-rich ligands to facilitate oxidative addition.[8]
Vinyl Halides Pd(PPh₃)₄TBAF or NaOH/H₂O₂60-90%Good substrates for the synthesis of dienes, often with retention of stereochemistry.[7]
Aryl Triflates Pd(OAc)₂/PPh₃TBAF60-85%Effective alternatives to halides.
Troubleshooting Common Issues
  • Issue: Low or No Conversion

    • Cause: Inefficient catalyst activation or decomposition. Impure or wet solvent/reagents. Insufficient activation of the silane.

    • Solution: Ensure the catalyst pre-formation step (if applicable) is performed correctly under a truly inert atmosphere. Use freshly distilled, anhydrous solvents. For the fluoride-free protocol, ensure the pre-activation step is allowed sufficient time. Consider a more active palladium catalyst or ligand system.

  • Issue: Significant Homocoupling of the Aryl Halide

    • Cause: This often occurs if the transmetalation step is slow relative to other side reactions of the Pd(II) intermediate.

    • Solution: Ensure the silane is effectively activated. In some cases, adding a copper(I) co-catalyst has been shown to mitigate this issue.[1]

  • Issue: Desilylation of Protecting Groups (Fluoride Protocol)

    • Cause: Presence of fluoride ions.

    • Solution: This is an inherent limitation. The only solution is to switch to a fluoride-free protocol (Protocol 2) or to choose a protecting group that is stable to fluoride.

Conclusion & Future Outlook

This compound is a highly stable and practical vinylating agent for Hiyama cross-coupling reactions. While its activation requires more forcing conditions than silanes bearing electronegative groups, reliable protocols exist for its effective use. The choice between a classic fluoride-mediated approach and a modern fluoride-free strategy is dictated entirely by the functional group tolerance of the substrates. For robust molecules, fluoride activation is highly efficient. For complex, protected molecules common in drug development, the in situ generation of silanol intermediates provides a powerful fluoride-free alternative. Future developments will likely focus on expanding the scope of nickel-catalyzed variants, which can enable the use of even more challenging electrophiles, and developing even milder and more efficient activation methods.[1][6]

References

  • Hiyama coupling. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Hiyama-Denmark Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Hiyama coupling. (2026, January 14). Grokipedia. Retrieved January 21, 2026, from [Link]

  • Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Alonso, F., et al. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries and Synthetic Applications. Molecules, 20(5), 8456-8481. Available at: [Link]

  • Hiyama Coupling. (n.d.). SynArchive. Retrieved January 21, 2026, from [Link]

  • Sharma, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. Available at: [Link]

  • Trust, T. I., & Sarpong, R. (2022). Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. ACS Catalysis, 12(20), 13108–13115. Available at: [Link]

  • Wang, Z., et al. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(22), 5322-5327. Available at: [Link]

  • Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hiyama Cross Coupling. (2014, August 20). Chem-Station International Edition. Retrieved January 21, 2026, from [Link]

  • Wang, Z., et al. (2009). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PMC. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling using Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Vinyl-t-butyldimethylsilane in Modern Synthesis

In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures with remarkable precision.[1][2] Among the diverse array of coupling partners, organosilanes have emerged as highly attractive nucleophiles due to their inherent stability, low toxicity, and ease of handling compared to more reactive organometallic reagents.[3][4][5] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this compound, a versatile and readily accessible vinylating agent.

This compound offers a unique combination of stability and reactivity, making it a valuable tool for the synthesis of styrenes, dienes, and other vinylated compounds that are key structural motifs in pharmaceuticals and advanced materials.[1][6] The bulky t-butyldimethylsilyl group confers significant stability to the reagent, allowing for its convenient storage and handling. This guide will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and explore the critical parameters that govern reaction success, empowering researchers to confidently incorporate this powerful methodology into their synthetic endeavors.

Mechanistic Framework: The Hiyama and Hiyama-Denmark Coupling Paradigms

The palladium-catalyzed cross-coupling of organosilanes, broadly known as the Hiyama coupling, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]

A critical feature of the Hiyama coupling is the necessity of an activating agent to facilitate the transmetalation step.[4][5] The carbon-silicon bond in this compound is exceptionally stable and requires activation to polarize it for efficient transfer of the vinyl group to the palladium center.[4] This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF).[3][9][10] The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species.[4][5][11] This "ate" complex is significantly more nucleophilic and readily undergoes transmetalation.

However, the use of fluoride can be a significant limitation, as it can cleave common silicon-based protecting groups (e.g., silyl ethers) frequently employed in complex molecule synthesis.[3][11] To address this challenge, the Hiyama-Denmark coupling was developed, which utilizes organosilanols or their corresponding silanolates as the active nucleophile, obviating the need for fluoride.[11][12][13][14] In this protocol, a Brønsted base is used to generate the reactive silanolate in situ.[11][12]

Below is a generalized catalytic cycle for the fluoride-activated Hiyama coupling:

Hiyama_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L₂ OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R R-Pd(II)-R' L₂ Transmetalation->PdII_R_R Si(tBu)Me₂(F)X RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Activator Vinyl-Si(tBu)Me₂ + F⁻ Silicate [Vinyl-Si(tBu)Me₂(F)]⁻ Activator->Silicate Silicate->Transmetalation

Figure 1. Generalized catalytic cycle for the fluoride-activated Hiyama coupling.

Core Components of the Reaction: A Scientist's Guide to Selection

The success of a palladium-catalyzed cross-coupling with this compound hinges on the judicious selection of several key components.

ComponentRecommended ReagentsRationale and Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [allylPdCl]₂These Pd(0) or Pd(II) precursors are readily reduced in situ to the active Pd(0) catalyst. Pd(OAc)₂ is often cost-effective and robust.[7]
Ligand Buchwald-type phosphines (e.g., XPhos, SPhos), Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃)Electron-rich and sterically bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps.[15][16] The choice of ligand can significantly impact reaction efficiency and substrate scope.[15]
Activator Fluoride Source: TBAF, TASFBase (Fluoride-Free): NaOH, K₃PO₄, KOSiMe₃Fluoride: Highly effective for activating the C-Si bond but incompatible with silyl protecting groups.[3][4] Base: Enables fluoride-free protocols, preserving acid-sensitive functional groups. The choice of base depends on the specific reaction conditions and substrate.[3][11][12]
Solvent THF, Dioxane, Toluene, DMFThe choice of solvent can influence catalyst solubility and reaction kinetics. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.
Electrophile Aryl/Vinyl Iodides, Bromides, Triflates, and in some cases, ChloridesReactivity generally follows the order I > Br > OTf > Cl. More reactive electrophiles allow for milder reaction conditions.[1]

Experimental Protocols

Protocol 1: Fluoride-Mediated Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general procedure for the fluoride-activated coupling and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 mL, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Reagent Addition: Evacuate and backfill the tube with the inert gas three times. Add anhydrous, degassed THF (5 mL) followed by this compound (0.26 mL, 1.5 mmol).

  • Initiation: Add the TBAF solution (1.5 mL of a 1 M solution in THF) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Progress: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluoride-Free (Hiyama-Denmark) Cross-Coupling using a Silanol Precursor

This protocol requires the in situ generation of the corresponding vinyl silanol from this compound. This can be adapted from fluoride-free methods that utilize a base as the activator.[3][11]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • [allylPdCl]₂ (0.015 mmol, 1.5 mol%)

  • P(t-Bu)₃ (0.06 mmol, 6 mol%)

  • KOSiMe₃ (potassium trimethylsilanolate) (1.3 mmol, 1.3 equiv)

  • Anhydrous, degassed THF/DMA (4:1 mixture, 5 mL)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [allylPdCl]₂ (5.5 mg, 0.015 mmol) and P(t-Bu)₃ (12.1 mg, 0.06 mmol) to a Schlenk tube. Add 2 mL of the THF/DMA solvent mixture and stir for 15 minutes at room temperature.

  • Reagent Addition: To the catalyst solution, add the aryl chloride (1.0 mmol), this compound (0.21 mL, 1.2 mmol), and the remaining solvent (3 mL).

  • Initiation: Add KOSiMe₃ (166.7 mg, 1.3 mmol) to the reaction mixture.

  • Reaction Progress: Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Workflow Visualization

protocol_workflow start Start setup Reaction Setup: - Flame-dried Schlenk tube - Inert atmosphere (Ar/N₂) - Add Ar-X, Pd catalyst, ligand start->setup reagents Reagent Addition: - Anhydrous, degassed solvent - this compound setup->reagents initiation Initiation: - Add activator (TBAF or Base) - Heat to reaction temperature reagents->initiation monitor Monitor Progress: - TLC or GC-MS initiation->monitor monitor->monitor Incomplete workup Aqueous Work-up: - Quench with water - Extract with organic solvent monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate in vacuo - Flash column chromatography workup->purify end Pure Product purify->end

Figure 2. General experimental workflow for the cross-coupling reaction.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are low, consider increasing the catalyst and ligand loading, screening different ligands, or using a more reactive electrophile (e.g., an aryl iodide instead of a bromide). Ensure all reagents and solvents are strictly anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.

  • Homocoupling of the Electrophile: This side reaction can be minimized by using a more active catalyst system or by adjusting the reaction temperature.

  • Protodesilylation: The cleavage of the vinyl-silicon bond without coupling can occur, especially in the presence of moisture. Rigorous anhydrous conditions are essential to mitigate this.

  • Fluoride-Sensitive Substrates: For substrates containing silyl ethers or other fluoride-labile groups, the Hiyama-Denmark protocol (Protocol 2) is strongly recommended.[3][11]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the synthesis of vinylated organic compounds. By understanding the underlying reaction mechanism and carefully selecting the reaction components, researchers can effectively harness the power of this transformation. The protocols provided herein offer a solid foundation for the application of this methodology, and with appropriate optimization, can be adapted to a wide range of synthetic challenges in academic and industrial research.

References

  • Hiyama coupling. In: Wikipedia. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2015). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 1(1), 1-10. [Link]

  • Hiyama coupling. Grokipedia. [Link]

  • Hiyama Coupling. SynArchive. [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Ahmad, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5698. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 19(8), 716-745. [Link]

  • Hiyama and Hiyama–Denmark Coupling. In: Synthetic Methods in Drug Discovery. (2016). Royal Society of Chemistry. [Link]

  • Hiyama Cross-Coupling. Chem-Station Int. Ed. [Link]

  • Silicon-Based Cross-Coupling Reactions. Denmark Group, University of Illinois. [Link]

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-Coupling of Organosilanes with Organic Halides Mediated by a Palladium Catalyst and Tris(diethylamino)sulfonium Difluorotrimethylsilicate. The Journal of Organic Chemistry, 53(4), 918–920. [Link]

  • Denmark, S. E., & Sweis, R. F. (2001). Fluoride-free cross-coupling of organosilanols. Journal of the American Chemical Society, 123(26), 6439–6440. [Link]

  • Stoltz, B. M., & Krout, M. R. (2012). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. ACS Catalysis, 2(12), 2736–2739. [Link]

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. The Journal of Organic Chemistry, 53(4), 918-920. [Link]

  • Gong, H. P., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 45(11-12), 1067-1072. [Link]

  • Jouffroy, P., et al. (2022). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Organic Letters, 24(42), 7793–7797. [Link]

  • Denmark, S. E., & Sweis, R. F. (2001). Fluoride-free cross-coupling of organosilanols. Journal of the American Chemical Society, 123(26), 6439-40. [Link]

  • Cross-Coupling Reactions, Continued. Gelest Technical Library. [Link]

  • Representative ligands used in palladium-catalyzed vinylation. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group, University of Illinois. [Link]

  • Denmark, S. E., & Butler, C. R. (2007). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Journal of the American Chemical Society, 129(16), 4910–4911. [Link]

  • Chen, D. Y. K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 589–602. [Link]

  • Synthesis of Vinylsilanes. ResearchGate. [Link]

  • Jouffroy, P., et al. (2022). Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Organic Letters, 24(42), 7793-7797. [Link]

  • Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]

  • Kabalka, G. W., et al. (2011). Palladium-catalyzed coupling of vinyl tosylates with arylsulfinate salts. Organic & Biomolecular Chemistry, 9(13), 4786-4789. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 3(25), 4173–4176. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. ResearchGate. [Link]

  • Palladium‐Catalyzed Cross‐Coupling Between Vinyl Halides and tert‐Butyl Carbazate: First General Synthesis of the Unusual. SciSpace. [Link]

  • Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]

  • Synthesis of vinylsilanes. Organic Chemistry Portal. [Link]

  • Cross‐Electrophile C(sp)−Si Coupling of Vinyl Chlorosilanes. ResearchGate. [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis of Alkenes Using Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Vinyl-t-butyldimethylsilane in Modern Organic Synthesis

The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The geometry of a double bond within a molecule can dramatically influence its biological activity and material properties. This compound has emerged as a powerful and versatile reagent in this context, offering chemists a reliable handle to dictate the stereochemical outcome of carbon-carbon bond formation. The presence of the bulky t-butyldimethylsilyl (TBDMS) group is not merely incidental; it plays a crucial role in directing the stereoselectivity of various transformations through steric and electronic effects. This guide provides an in-depth exploration of the utility of this compound in stereoselective alkene synthesis, focusing on key reaction classes and providing detailed, field-proven protocols for their execution.

The Underlying Principle: The β-Silicon Effect

A fundamental concept underpinning the reactivity of vinylsilanes is the β-silicon effect. This refers to the stabilization of a carbocation that is β to a silicon atom.[1] In the transition state of electrophilic attack on a vinylsilane, the carbon-silicon (C-Si) σ-bond can overlap with the empty p-orbital of the developing carbocation, effectively delocalizing the positive charge.[1] This stabilization is highly conformation-dependent and is a key factor in the high stereoselectivity observed in many reactions of vinylsilanes. The bulky t-butyldimethylsilyl group can further influence the approach of reagents, adding another layer of stereocontrol.

I. The Peterson Olefination: A Dichotomy of Stereochemical Control

The Peterson olefination is a classic and highly effective method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[2] A key advantage of this reaction is its ability to produce either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate by simply changing the elimination conditions from acidic to basic.[3]

Mechanistic Rationale: Acidic vs. Basic Elimination

The stereochemical outcome of the Peterson olefination is dictated by the syn- or anti-elimination of the silyloxy group from the intermediate β-hydroxysilane.

  • Acidic Conditions (Anti-elimination): Treatment of the β-hydroxysilane with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent E2-like elimination proceeds through an anti-periplanar transition state, leading to the formation of one alkene isomer.[4]

  • Basic Conditions (Syn-elimination): In the presence of a base (e.g., sodium hydride, potassium t-butoxide), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then undergo a concerted syn-elimination, often proceeding through a pentacoordinate silicon intermediate, to yield the opposite alkene isomer.[4]

The bulky t-butyldiphenylsilyl group has been shown to enhance the diastereoselectivity of the initial addition of the α-silyl carbanion to the carbonyl compound, leading to a preference for the erythro-β-hydroxysilane.[5] This high initial diastereoselectivity is crucial for achieving high stereoselectivity in the final alkene product.

Peterson_Mechanism cluster_0 Addition Step cluster_1 Elimination Pathways alpha_silyl_carbanion α-Silyl Carbanion carbonyl R'R''C=O alpha_silyl_carbanion->carbonyl Nucleophilic Addition beta_hydroxysilane β-Hydroxysilane Intermediate (Diastereomeric Mixture) carbonyl->beta_hydroxysilane acid Acidic Workup (e.g., H₂SO₄) beta_hydroxysilane->acid base Basic Workup (e.g., NaH) beta_hydroxysilane->base E_alkene (E)-Alkene acid->E_alkene Anti-elimination Z_alkene (Z)-Alkene base->Z_alkene Syn-elimination

Caption: General workflow for the Peterson Olefination.

Protocol 1: Stereoselective Synthesis of a Trisubstituted (E)-Alkene

This protocol is adapted from the principles of the Peterson olefination, emphasizing the generation of the (E)-alkene through acidic elimination.

Materials:

  • This compound

  • sec-Butyllithium (in cyclohexane)

  • An appropriate ketone or aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add sec-butyllithium (1.1 equivalents) dropwise. Stir the resulting solution at -78 °C for 1 hour to generate the α-silyl carbanion.

  • Add a solution of the carbonyl compound (1.0 equivalent) in anhydrous THF dropwise to the α-silyl carbanion solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude β-hydroxysilane.

  • Dissolve the crude β-hydroxysilane in diethyl ether and cool to 0 °C.

  • Add a few drops of concentrated sulfuric acid and stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Causality: The use of sec-butyllithium ensures efficient deprotonation of the this compound to form the nucleophilic α-silyl carbanion. The low temperature (-78 °C) for the addition helps to maximize the diastereoselectivity of the β-hydroxysilane intermediate. The final treatment with sulfuric acid induces an anti-elimination, leading to the formation of the (E)-alkene.

II. The Hosomi-Sakurai Reaction: Lewis Acid-Mediated Allylation and Vinylation

Mechanism of Stereocontrol

The stereoselectivity of the Hosomi-Sakurai reaction is often dictated by the geometry of the transition state. In the case of additions to aldehydes, chelation control with certain Lewis acids can lead to high diastereoselectivity. The bulky TBDMS group on the vinylsilane can also play a role in directing the approach of the electrophile.

Hosomi_Sakurai vinyl_tbdms Vinyl-TBDMS activated_aldehyde Activated Aldehyde-Lewis Acid Complex vinyl_tbdms->activated_aldehyde Nucleophilic Attack aldehyde Aldehyde (RCHO) lewis_acid Lewis Acid (e.g., TiCl₄) aldehyde->lewis_acid lewis_acid->activated_aldehyde Activation beta_silyl_carbocation β-Silyl Carbocation Intermediate activated_aldehyde->beta_silyl_carbocation homoallylic_alcohol Homoallylic Alcohol beta_silyl_carbocation->homoallylic_alcohol Desilylation

Sources

Application Notes & Protocols: The Strategic Use of Vinyl-t-butyldimethylsilane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vinyl-t-butyldimethylsilane emerges as a uniquely valuable reagent in modern organic synthesis, bridging the gap between stability and reactivity for the construction of intricate molecular architectures. The presence of the sterically demanding tert-butyldimethylsilyl (TBDMS) group confers remarkable stability, allowing it to be carried through multi-step sequences. Yet, under specific activation conditions, it serves as a potent vinyl anion equivalent for crucial carbon-carbon bond formations. This guide provides an in-depth exploration of its application in key synthetic transformations, focusing on the mechanistic rationale behind protocol design and offering detailed, field-tested methodologies for researchers in discovery chemistry and drug development.

Introduction: The Dichotomy of Stability and Reactivity

Vinylsilanes are established synthetic intermediates, prized for their role in stereospecific C-C bond-forming reactions.[1][2] Within this class, this compound distinguishes itself through the influence of its bulky TBDMS group. This group imparts several advantageous properties:

  • Enhanced Thermal and Chemical Stability: The steric hindrance provided by the tert-butyl group protects the silicon-carbon bond from premature cleavage, rendering the molecule robust enough to withstand a variety of reaction conditions that might affect less hindered silanes.[3]

  • Reduced Volatility and Ease of Handling: Compared to smaller analogs like vinyltrimethylsilane, it is less volatile and easier to handle in a laboratory setting.

  • Controlled Reactivity: The steric bulk necessitates specific and often carefully chosen activation methods for participation in cross-coupling reactions, offering a layer of orthogonal reactivity in complex synthetic routes.

This document will focus on the practical application of this compound in two cornerstone palladium-catalyzed reactions: the Hiyama cross-coupling and the silyl-Heck reaction, providing both the "how" and the "why" for their successful implementation.

The Hiyama Cross-Coupling Reaction: A Controlled Vinyl Transfer

The Hiyama coupling is a palladium-catalyzed reaction that couples organosilanes with organic halides or triflates.[4] For vinylsilanes, it represents a powerful method for the synthesis of substituted alkenes with high stereochemical fidelity. A critical feature of this reaction is the requirement for activation of the otherwise stable C-Si bond.[5]

The Mechanistic Imperative: Activating the C-Si Bond

The inertness of the C(sp²)–Si bond in this compound necessitates the use of an activator, typically a fluoride source (e.g., TBAF) or a strong base.[5] This activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[6] This intermediate is significantly more nucleophilic and competent for the crucial transmetalation step in the catalytic cycle.

Causality: The choice of activator and ligands is paramount, especially with the sterically congested TBDMS group. The formation of the pentacoordinate intermediate can be slower than with less hindered silanes. Consequently, reaction conditions may require more potent activators or ligands that facilitate the transmetalation of bulky groups.

Hiyama_Coupling_Mechanism Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R² L₂ PdII->Transmetalation Transmetalation ActivatedSilane [R²Si(tBu)(Me)₂F]⁻ ActivatedSilane->PdII Silane Vinyl-Si(tBu)(Me)₂ Silane->ActivatedSilane Activation Activator Fluoride (F⁻) CoupledProduct R¹-R² Transmetalation->Pd0 Reductive Elimination Transmetalation->CoupledProduct

Figure 1: Catalytic cycle of the Hiyama cross-coupling reaction.
Protocol: Hiyama Coupling of this compound with an Aryl Iodide

This protocol is adapted from established procedures for sterically hindered vinylsilanes and serves as a robust starting point for optimization.[7][8] The use of a biarylphosphine ligand such as SPhos is often beneficial for coupling sterically demanding partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • SPhos (10 mol%)

  • Potassium trimethylsilanolate (KOSiMe₃, 1.5 equiv)

  • 18-Crown-6 (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer hotplate

  • Standard laboratory glassware (oven-dried)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), KOSiMe₃ (1.5 equiv), and 18-crown-6 (1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl iodide (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.2 M with respect to the aryl iodide, followed by an equal volume of anhydrous DMA.

  • Substrate Addition: Add this compound (1.2 equiv) to the stirring mixture.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Reactions with sterically hindered substrates may require 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and dilute with diethyl ether or ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Expertise & Experience (Self-Validating System):

  • Why KOSiMe₃ and 18-Crown-6? For sterically hindered silanes, fluoride-free activators like KOSiMe₃ can be highly effective.[7] 18-Crown-6 is used to solubilize the potassium salt and enhance the nucleophilicity of the silanolate activator.

  • Why SPhos? Bulky, electron-rich biarylphosphine ligands like SPhos are known to accelerate both oxidative addition and reductive elimination steps and are particularly effective for coupling challenging, sterically hindered substrates.

  • Troubleshooting: If the reaction is sluggish, consider increasing the temperature to 120 °C. If starting material decomposition is observed, a lower temperature with a more active catalyst system (e.g., using a different palladium precatalyst or ligand) may be necessary. The absence of product often points to inefficient activation of the silane; ensure all reagents and solvents are scrupulously dry.

Data Presentation: Representative Conditions

The following table summarizes general conditions that have proven effective for the Hiyama coupling of challenging vinylsilane substrates and should be considered starting points for optimization with this compound.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Activator (equiv)SolventTemp (°C)Yield (%)Reference
Aryl IodidePd₂(dba)₃ (2.5)SPhos (10)KOSiMe₃ (1.5)THF/DMA100Good-Exc.[7]
Aryl BromidePd₂(dba)₃ (2.5)SPhos (10)KOSiMe₃ (1.5)THF/DMA100Good[7]
Aryl ChloridePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene/H₂O110ModerateGeneral
Heteroaryl BromidePd(PPh₃)₄ (5)-TBAF (1.2)THF65Good[8]

The Silyl-Heck Reaction: A Route to Functionalized Vinylsilanes

While often used to couple C-C bonds, a variation known as the silyl-Heck reaction allows for the direct synthesis of vinylsilanes from alkenes and an electrophilic silicon source.[9][10] This is a powerful method for preparing functionalized vinyl-t-butyldimethylsilanes that may not be accessible through traditional alkyne hydrosilylation.

Mechanism and Rationale

The silyl-Heck reaction typically involves the palladium-catalyzed reaction of an alkene with a silyl halide (e.g., t-butyldimethylsilyl iodide, which can be generated in situ from the chloride and an iodide salt). The mechanism involves oxidative addition of the Si-X bond to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylsilane product.

Causality: The choice of silyl electrophile is critical. Silyl iodides are significantly more reactive than silyl chlorides in the oxidative addition step. The steric bulk of the TBDMS group makes this step challenging, often requiring highly active catalyst systems and elevated temperatures.

Silyl_Heck_Mechanism Pd0 Pd(0)L₂ PdII_Si I-Pd(II)-SiR₃ L₂ Pd0->PdII_Si Oxidative Addition SilylHalide R₃Si-I SilylHalide->Pd0 Alkene Styrene Derivative Alkene->PdII_Si InsertionComplex Insertion Intermediate PdII_Si->InsertionComplex Migratory Insertion Product Vinyl-SiR₃ InsertionComplex->Product HPdI H-Pd(II)-I L₂ InsertionComplex->HPdI β-Hydride Elimination Base Base (e.g., Et₃N) Base->HPdI HPdI->Pd0 Reductive Elimination (Base)

Figure 2: General workflow for the silyl-Heck reaction.
Protocol: Synthesis of a Styrenyl-t-butyldimethylsilane

This protocol is based on established methods for the silyl-Heck reaction to generate vinylsilanes from styrenes.[9]

Materials:

  • Styrene derivative (1.0 equiv)

  • t-Butyldimethylsilyl chloride (TBDMS-Cl, 1.5 equiv)

  • Sodium Iodide (NaI, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Di(1-admantyl)-n-butylphosphine (cataCXium A, 10 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%), cataCXium A (10 mol%), and NaI (1.5 equiv) to an oven-dried reaction tube.

  • Reagent Addition: Add the styrene derivative (1.0 equiv) and t-butyldimethylsilyl chloride (1.5 equiv).

  • Solvent and Base: Add anhydrous 1,4-dioxane followed by triethylamine (3.0 equiv).

  • Reaction: Seal the tube and heat to 100 °C for 24 hours. The mixture will typically become a thick slurry.

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite, washing the pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the E-vinylsilane product.

Expertise & Experience (Self-Validating System):

  • Why NaI? TBDMS-I is the active silylating agent but is less stable than TBDMS-Cl. Generating it in situ from the more stable chloride and NaI is a practical and efficient strategy.

  • Why cataCXium A? This bulky, electron-rich phosphine ligand is effective at promoting the challenging oxidative addition of the Si-I bond.

  • Stereoselectivity: This reaction typically affords the (E)-isomer of the vinylsilane product with high selectivity due to the syn-addition of the palladium-silyl species followed by syn-β-hydride elimination.

Conclusion and Future Outlook

This compound is a formidable tool in the arsenal of the synthetic chemist. Its inherent stability, conferred by the TBDMS group, allows for its integration into complex, multi-step syntheses. While this same steric bulk presents a challenge for reactivity, modern advances in catalysis, particularly the development of sophisticated ligands and activation methods, have unlocked its potential. The protocols detailed herein for Hiyama and silyl-Heck reactions provide a validated framework for researchers to leverage the unique properties of this reagent. As the demand for molecular complexity in drug discovery and materials science continues to grow, the strategic application of stable yet reactive building blocks like this compound will undoubtedly play an increasingly critical role.

References

  • [Placeholder for Reference 1]
  • [Placeholder for Reference 2]
  • [Placeholder for Reference 3]
  • Gelest, Inc. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. [Link]

  • Hiyama, T. (1988). Palladium-catalyzed reaction of organosilicon compounds. Synarchive. [Link]

  • Wnuk, S. F., & Wang, Z. (2005). Application of vinyl tris(trimethylsilyl)germanes in Pd-catalyzed couplings. The Journal of Organic Chemistry, 70(8), 3281–3284. [Link]

  • Request PDF. (n.d.). Synthetic applications of vinyl cyclopropane opening. [Link]

  • Request PDF. (n.d.). Synthetic Applications of Allylsilanes and Vinylsilanes. [Link]

  • MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. [Link]

  • ResearchGate. (2017). (PDF) Liquid-phase oxidation of tert -butyldimethylsilane. [Link]

  • Nakayama, A. (2024). Studies on Comprehensive Total Synthesis of Natural and Pseudo-Natural Products for Drug Discovery. Chemical and Pharmaceutical Bulletin, 72(5), 422-431. [Link]

  • Watson, D. A., & Reid, W. B. (2018). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PubMed Central. [Link]

  • Koh, P.-F., & Loh, T.-P. (2015). Synthesis of biologically active natural products, aspergillides A and B, entirely from biomass derived platform chemicals. Green Chemistry, 17(7), 3746-3750. [Link]

  • user133714, & Orchin. (2021, September 14). What is the reason behind the stereoselectivity of the conversion of vinyl silanes to alkenes? Chemistry Stack Exchange. [Link]

  • Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PubMed Central. [Link]

  • Wnuk, S. F., & Wang, Z. (2005). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PubMed Central. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Preparation of Allyl and Vinyl Silanes by the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction.[Link]

  • ResearchGate. (n.d.). Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. [Link]

  • Romo, D., & Liu, J. (2009). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PubMed Central. [Link]

  • Kourist, R., & Gröger, H. (2010). The tert-butyl group in chemistry and biology. Angewandte Chemie International Edition, 49(43), 7854-7864. [Link]

  • Wikipedia. (n.d.). Hiyama coupling. [Link]

  • Lau, P. W.-K. (1978). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill. [Link]

  • Scott, W. J., & Stille, J. K. (1986). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4-tert-Butyl-1-Vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-Propen-1-one. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • Ashenhurst, J. (2024, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

Sources

Silylation of Alcohols with Vinyl-t-butyldimethylsilane: A Detailed Guide to a Mild and Efficient Protection Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of synthetic organic chemistry, the protection of hydroxyl groups is a foundational strategy, enabling complex molecular transformations with precision and high yield.[1] While traditional silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) are widely used, alternative reagents that offer milder reaction conditions and a more benign byproduct profile are of significant interest.[2] This application note provides a comprehensive guide to the silylation of alcohols using vinyl-t-butyldimethylsilane, a method distinguished by its operational simplicity and high efficiency under rhodium catalysis. We will delve into the mechanistic underpinnings of this transformation, present a detailed, step-by-step protocol for researchers, and discuss the scope and advantages of this modern protection strategy.

Introduction: Beyond Traditional Silylation

The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis, prized for its ease of installation and tunable stability.[3] The tert-butyldimethylsilyl (TBDMS or TBS) group, in particular, offers a robust shield for hydroxyl functionalities against a wide array of reaction conditions.[3] The conventional method for introducing this group involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine.[4] This classic SN2-type reaction, while effective, necessitates a base to activate the alcohol and neutralize the HCl byproduct.[4]

This compound emerges as a compelling alternative, offering a catalytic pathway to silyl ether formation that circumvents the need for stoichiometric base and generates only ethylene gas as a byproduct.[5] This rhodium-catalyzed approach represents a significant advancement, providing a mild, efficient, and atom-economical method for alcohol protection.[2][5] This guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols to successfully implement this valuable synthetic tool.

The Mechanism of Rhodium-Catalyzed Silylation

The silylation of alcohols with vinylsilanes, including this compound, under rhodium(I) catalysis proceeds through an elegant and efficient catalytic cycle.[5][6] A key insight into this reaction is the in-situ generation of a highly reactive chlorosilane intermediate.[5]

The proposed catalytic cycle can be visualized as follows:

Rhodium-Catalyzed Silylation Mechanism of Rhodium-Catalyzed Silylation of Alcohols with this compound cluster_cycle Catalytic Cycle Rh_cat [Rh(I)] Catalyst Intermediate_1 Rh(III)-H Complex Rh_cat->Intermediate_1 + R-OH Alcohol R-OH Vinylsilane H₂C=CH-Si(tBu)Me₂ HCl_source HCl (catalytic) Chlorosilane Cl-Si(tBu)Me₂ (reactive intermediate) HCl_source->Chlorosilane Intermediate_2 β-silylethyl Rh(III) Complex Intermediate_1->Intermediate_2 + Vinylsilane (hydride insertion) Intermediate_2->Chlorosilane β-silyl elimination Ethylene H₂C=CH₂ (byproduct) Intermediate_2->Ethylene releases Silyl_Ether R-O-Si(tBu)Me₂ Chlorosilane->Silyl_Ether + R-OH - HCl HCl_regen HCl Regeneration HCl_regen->HCl_source HCl is regenerated

Figure 1. Proposed mechanism for the Rh(I)/HCl catalyzed silylation of alcohols.

Causality Behind the Mechanism:

  • Activation: The reaction is initiated by the interaction of the rhodium(I) catalyst with the alcohol, leading to the cleavage of the O-H bond.[6]

  • Hydride Insertion: The resulting rhodium hydride species undergoes a migratory insertion with the vinyl group of the this compound.[6]

  • β-Silyl Elimination and Intermediate Formation: The subsequent β-silyl elimination from the rhodium complex is a crucial step, generating the highly reactive tert-butyldimethylsilyl chloride (TBDMSCl) intermediate and ethylene gas.[5]

  • Silylation and Catalyst Regeneration: The generated TBDMSCl rapidly reacts with the alcohol to form the desired silyl ether and regenerates the catalytic amount of HCl, thus completing the catalytic cycle.[5]

This mechanistic pathway elegantly explains the high efficiency of the reaction under mild conditions. The catalytic system continuously generates a potent silylating agent in situ, driving the reaction to completion.

Experimental Protocol: Silylation of a Primary Alcohol

This protocol provides a detailed, step-by-step methodology for the protection of a primary alcohol using this compound, based on the principles of rhodium-catalyzed O-silylation.[5]

Materials and Equipment
Reagents Equipment
Primary Alcohol (e.g., Benzyl Alcohol)Round-bottom flask
This compoundMagnetic stirrer and stir bar
[Rh(cod)Cl]₂ (Chlorobis(1,5-cyclooctadiene)rhodium(I) dimer)Inert atmosphere setup (Nitrogen or Argon)
Anhydrous Dichloromethane (DCM)Syringes and needles
Hydrochloric acid (catalytic amount, e.g., 4 M in dioxane)Thin Layer Chromatography (TLC) plates
Diethyl etherRotary evaporator
Saturated aqueous sodium bicarbonate (NaHCO₃)Column chromatography setup (silica gel)
Anhydrous magnesium sulfate (MgSO₄)NMR spectrometer, GC-MS for analysis
Reaction Setup and Procedure

Figure 2. Experimental workflow for the silylation of an alcohol.

Step-by-Step Protocol:

  • Flask Preparation: Under an inert atmosphere of nitrogen or argon, add the primary alcohol (1.0 mmol, 1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (5 mL). To this solution, add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Catalyst Introduction: In a separate vial, dissolve the rhodium catalyst, [Rh(cod)Cl]₂ (0.01 mmol, 1 mol%), in a small amount of anhydrous DCM and add it to the reaction mixture.

  • Initiation: Add a catalytic amount of hydrochloric acid (e.g., 1-2 drops of a 4 M solution in dioxane).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of ethylene gas and by Thin Layer Chromatography (TLC) analysis. The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silyl ether.

Expected Results and Substrate Scope

This rhodium-catalyzed silylation method is effective for a broad range of alcohols, including primary, secondary, and tertiary alcohols, with high yields.[5]

Alcohol Substrate Typical Yield (%) Notes
Primary Alcohols>90Fast reaction rates at room temperature.
Secondary Alcohols85-95Slightly longer reaction times may be required.
Tertiary Alcohols70-85Steric hindrance can slow the reaction.
Phenols>90Readily silylated under these mild conditions.

Advantages of the this compound Method

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, making it suitable for sensitive substrates.[5]

  • High Atom Economy: The only byproduct is ethylene gas, which simplifies purification and reduces waste.[2][5]

  • Avoidance of Stoichiometric Base: Unlike traditional methods with silyl halides, this protocol does not require a stoichiometric amount of base, which can be advantageous for base-sensitive molecules.

  • Broad Substrate Scope: The method is applicable to a wide variety of primary, secondary, and tertiary alcohols, as well as phenols.[5]

  • Operational Simplicity: The reaction is easy to set up and monitor, making it a practical tool for daily synthetic work.

Deprotection of t-Butyldimethylsilyl Ethers

The cleavage of the t-butyldimethylsilyl ether to regenerate the alcohol is a well-established process. The stability of the TBDMS group is a key feature, and its removal can be achieved under specific conditions, often with high selectivity.[3]

Common Deprotection Methods:

  • Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is the most common and effective method for cleaving silyl ethers. The high strength of the silicon-fluoride bond drives this reaction.[7]

  • Acidic Conditions: Aqueous acids, such as acetic acid or hydrochloric acid, can also be used for deprotection.[8] The choice of acid and reaction conditions can allow for selective deprotection in the presence of other acid-labile groups.

  • Lewis Acids: Reagents like boron trichloride (BCl₃) can be used for regioselective deprotection of primary TBDMS ethers in the presence of secondary ones.[9]

  • Other Reagents: A variety of other reagents, including stannous chloride (SnCl₂) under microwave irradiation, have been reported for the deprotection of TBDMS ethers.

The choice of deprotection method will depend on the overall molecular structure and the presence of other functional groups.

Conclusion

The rhodium-catalyzed silylation of alcohols with this compound represents a modern, efficient, and mild alternative to traditional silylation methods. Its operational simplicity, high atom economy, and broad substrate scope make it a valuable tool for chemists in research and development. By understanding the underlying mechanism and following the detailed protocol provided, scientists can effectively utilize this method to streamline their synthetic strategies and accelerate the discovery of new molecules.

References

  • Park, J.-W., & Jun, C.-H. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Organic Letters, 9(21), 4073–4076. [Link]

  • Wang, Y.-L., et al. (2001). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Journal of the Chinese Chemical Society, 48(1), 81-84. [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Khan Academy. (n.d.). Protection of alcohols. [Link]

  • Chemistry LibreTexts. (2024). 17.8: Protection of Alcohols. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

Sources

Application Notes and Protocols: Vinyl-t-butyldimethylsilane in the Synthesis of Advanced Vinyl-Containing Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Vinyl-t-butyldimethylsilane (VTBDMS) in Polymer Synthesis

This compound (VTBDMS) emerges as a monomer of significant strategic value in the synthesis of functional polymers. Its utility lies in the clever use of the bulky tert-butyldimethylsilyl (TBDMS) group as a protecting moiety for a hydroxyl group. This allows for the synthesis of a soluble and processable polymer, poly(this compound) or PVTBDMS, which can be quantitatively converted to the highly versatile and water-soluble poly(vinyl alcohol) (PVA) under mild conditions. This "protecting group" strategy circumvents the challenges associated with the direct polymerization of vinyl alcohol, which exists as its unstable tautomer, acetaldehyde.

This guide provides an in-depth exploration of VTBDMS in polymer synthesis, detailing both living anionic and free-radical polymerization techniques. We will elucidate the mechanistic underpinnings of these methods, provide field-proven, step-by-step protocols, and describe the subsequent deprotection to yield well-defined poly(vinyl alcohol). The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of Poly(this compound) - A Tale of Two Pathways

The polymerization of VTBDMS can be approached via two primary routes: living anionic polymerization for precision control over molecular architecture, and free-radical polymerization for a more robust and less stringent alternative.

Living Anionic Polymerization: The Architect's Choice for Precision Control

Living anionic polymerization is the method of choice for producing polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers.[] The absence of termination and chain transfer reactions is the hallmark of this technique. The bulky TBDMS group on the monomer does not interfere with the anionic polymerization mechanism, allowing for the formation of well-defined PVTBDMS.

The selection of the initiator is critical and must be matched to the reactivity of the monomer.[2] For vinylsilanes, strong nucleophiles like alkyllithium reagents are highly effective. The polymerization is conducted under stringent anhydrous and anaerobic conditions to prevent premature termination of the living anionic chain ends by protic impurities like water.

This protocol is adapted from established procedures for the living anionic polymerization of silyl-containing styrenic monomers, which share mechanistic similarities with VTBDMS.

Materials:

  • This compound (VTBDMS), freshly distilled from CaH₂.

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (s-BuLi), ~1.4 M solution in cyclohexane, titrated before use.

  • Methanol, anhydrous.

  • Argon or Nitrogen gas (high purity).

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently filled with high-purity argon. All glassware must be rigorously dried in an oven and assembled hot.

  • Solvent and Monomer Charging: Anhydrous THF is cannulated into the reaction flask under a positive pressure of argon. The flask is cooled to -78 °C in a dry ice/acetone bath. The purified VTBDMS monomer is then injected into the cold THF.

  • Initiation: The calculated amount of s-BuLi initiator is rapidly injected into the stirred monomer solution. The amount of initiator dictates the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]). An immediate color change is often observed, indicating the formation of the propagating carbanionic species.

  • Propagation: The reaction is allowed to proceed at -78 °C. The living nature of the polymerization means that the chains will continue to grow as long as the monomer is available. Reaction progress can be monitored by taking aliquots and analyzing for monomer conversion via Gas Chromatography (GC). For a typical synthesis targeting a molecular weight of 10,000 g/mol , a reaction time of 1-2 hours is usually sufficient for complete conversion.

  • Termination: Once the desired polymerization is complete, the living anionic chain ends are "killed" or terminated by the addition of a proton source. A small amount of anhydrous methanol is injected into the reaction mixture, which rapidly protonates the carbanions, leading to a loss of color.

  • Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol. The white, powdery PVTBDMS is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

  • Why -78 °C? The low temperature is crucial to suppress side reactions, such as attack of the propagating anion on the silyl ether, and to control the rate of propagation, which helps in achieving a narrow molecular weight distribution.

  • Why Anhydrous Conditions? The carbanionic propagating centers are extremely basic and will be instantly terminated by any protic species (e.g., water, alcohols). This would lead to a loss of control over the polymerization, resulting in a broad molecular weight distribution and a failure to achieve the target molecular weight.

  • Initiator Choice: sec-Butyllithium provides a good balance of reactivity for initiating the polymerization of vinyl monomers in THF. Its initiation rate is fast relative to the propagation rate, which is a prerequisite for obtaining polymers with a low dispersity.[2]

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation DryGlassware Flame-Dry Schlenk Flask InertAtmosphere Fill with Argon DryGlassware->InertAtmosphere AddTHF Add Anhydrous THF InertAtmosphere->AddTHF Cool Cool to -78 °C AddTHF->Cool AddMonomer Inject VTBDMS Monomer Cool->AddMonomer AddInitiator Inject s-BuLi Initiator AddMonomer->AddInitiator Propagate Propagate for 1-2h AddInitiator->Propagate Terminate Terminate with Methanol Propagate->Terminate Warm Warm to RT Terminate->Warm Precipitate Precipitate in Methanol Warm->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry FinalProduct FinalProduct Dry->FinalProduct PVTBDMS Polymer

Free-Radical Polymerization: A Robust and Scalable Alternative

Free-radical polymerization is a workhorse of the polymer industry due to its tolerance to trace impurities and a wider range of functional groups compared to ionic polymerizations.[3] This method is well-suited for the bulk or solution polymerization of VTBDMS. The process involves three key steps: initiation, propagation, and termination.[2]

Initiation: A thermally or photochemically decomposed initiator generates free radicals. A common thermal initiator is 2,2'-azobis(2-methylpropionitrile) (AIBN). Propagation: The initiator radical adds to the vinyl group of a VTBDMS monomer, creating a new radical species that, in turn, adds to another monomer, propagating the polymer chain. Termination: The growth of polymer chains is halted, typically by the combination of two growing radical chains or by disproportionation.

Materials:

  • This compound (VTBDMS), inhibitor removed by passing through a column of basic alumina.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • Toluene or Tetrahydrofuran (THF), anhydrous.

  • Methanol.

  • Argon or Nitrogen gas.

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a condenser and a magnetic stir bar is charged with VTBDMS, the chosen solvent (e.g., Toluene), and AIBN (typically 0.1-1.0 mol% relative to the monomer).

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling argon through the solution for 30-60 minutes.

  • Polymerization: The flask is placed in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 60-70 °C for AIBN). The reaction is allowed to proceed under an inert atmosphere for a set period (e.g., 6-24 hours), depending on the desired conversion.

  • Polymer Isolation: After the reaction time, the flask is cooled to room temperature. The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent like methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, re-dissolved in a small amount of a good solvent (e.g., THF), and re-precipitated to remove any unreacted monomer and initiator fragments. The final PVTBDMS product is dried in a vacuum oven until a constant weight is achieved.

  • Inhibitor Removal: Commercial vinyl monomers often contain inhibitors (like hydroquinone) to prevent polymerization during storage. These must be removed immediately before use, as they will quench the radicals generated by the initiator and prevent polymerization.

  • Degassing: Oxygen is a diradical and can react with the propagating radicals, leading to inhibition or retardation of the polymerization. Thorough removal of oxygen is critical for achieving reproducible results and high polymer yields.

  • Solvent Choice: The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. Toluene and THF are good solvents for both the monomer and the resulting PVTBDMS polymer.

Part 2: The Transformation - Deprotection of PVTBDMS to Poly(vinyl alcohol)

The true utility of synthesizing PVTBDMS lies in its facile conversion to poly(vinyl alcohol). The TBDMS group is a robust protecting group that is stable to the conditions of both anionic and radical polymerization but can be cleaved under specific, mild conditions. Fluoride ion-based deprotection is particularly effective due to the high affinity of fluoride for silicon.

Mechanism of Silyl Ether Deprotection

The deprotection is typically carried out using a fluoride source such as tetrabutylammonium fluoride (TBAF). The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a hypervalent silicon intermediate. This intermediate then breaks down, cleaving the silicon-oxygen bond and liberating the hydroxyl group of the PVA. The driving force for this reaction is the formation of the very stable Si-F bond.

Experimental Protocol: Deprotection of PVTBDMS to PVA

This protocol is based on established methods for the deprotection of silyl ethers on polymer backbones.[4]

Materials:

  • Poly(this compound) (PVTBDMS), synthesized as described above.

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF.

  • Tetrahydrofuran (THF), anhydrous.

  • Methanol.

  • Dialysis tubing (appropriate molecular weight cut-off).

Procedure:

  • Polymer Dissolution: The PVTBDMS is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Deprotection Reaction: A stoichiometric excess of the TBAF solution (e.g., 1.5 equivalents per silyl group) is added to the stirred polymer solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature. The progress of the deprotection can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy, looking for the disappearance of the TBDMS proton signals (around 0.1 and 0.9 ppm) and the appearance of the broad hydroxyl proton signal of PVA. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Once the deprotection is complete, the reaction mixture is concentrated under reduced pressure. The resulting polymer is then dissolved in a minimal amount of water and extensively dialyzed against deionized water for 2-3 days to remove TBAF and other salts.

  • Isolation: The purified aqueous solution of PVA is lyophilized (freeze-dried) to yield the final product as a white, fluffy solid.

G cluster_reaction Deprotection cluster_purification Purification Dissolve Dissolve PVTBDMS in THF AddTBAF Add TBAF Solution Dissolve->AddTBAF Stir Stir at RT for 12-24h AddTBAF->Stir Concentrate Concentrate Solution Stir->Concentrate Dialyze Dialyze against Water Concentrate->Dialyze Lyophilize Lyophilize (Freeze-Dry) Dialyze->Lyophilize FinalProduct FinalProduct Lyophilize->FinalProduct Poly(vinyl alcohol) (PVA)

Part 3: Data and Characterization

The successful synthesis and transformation of these polymers are confirmed through various analytical techniques.

Characterization of PVTBDMS:

  • ¹H NMR: Confirms the polymer structure. Expect to see broad peaks for the polymer backbone protons and sharp, characteristic peaks for the tert-butyl (~0.9 ppm) and dimethylsilyl (~0.1 ppm) protons.

  • Size Exclusion Chromatography (SEC/GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). For living anionic polymerization, Đ values are typically low (< 1.1), indicating a well-controlled process.

Characterization of PVA:

  • ¹H NMR (in D₂O): Confirms the complete removal of the TBDMS groups. The signals for the silyl protons will be absent. Broad peaks corresponding to the -CH₂- and -CH(OH)- protons of the polymer backbone will be observed.

  • FTIR Spectroscopy: The disappearance of Si-C and Si-O stretches from the PVTBDMS precursor and the appearance of a strong, broad O-H stretching band (around 3300 cm⁻¹) in the PVA product are indicative of a successful conversion.

Quantitative Data Summary

The following table summarizes typical data obtained from the polymerization of VTBDMS and provides a comparison with other common vinyl monomers.

ParameterVTBDMS (Anionic)VTBDMS (Free Radical)Styrene (Anionic)Methyl Methacrylate (Anionic)
Typical Initiator s-BuLiAIBNn-BuLin-BuLi
Typical Solvent THFTolueneTHF / CyclohexaneTHF
Typical Temperature -78 °C60-70 °C25 °C-78 °C
Typical Mn ( g/mol ) 5,000 - 100,00010,000 - 200,0005,000 - 200,0005,000 - 150,000
Typical Dispersity (Đ) < 1.11.5 - 2.5< 1.1< 1.2
Reactivity Ratio (r₁) Data not widely availableData not widely availabler₁(styrene) = 0.52 (vs MMA)r₁(MMA) = 0.46 (vs Styrene)

Conclusion and Future Outlook

The use of this compound as a protected monomer provides a powerful and elegant route to synthesizing well-defined poly(vinyl alcohol). The living anionic polymerization pathway offers unparalleled control over the polymer architecture, making it ideal for creating advanced materials such as block copolymers for drug delivery systems or hydrogels with specific mechanical properties. The free-radical approach, while offering less control, provides a more scalable and industrially viable method for producing PVTBDMS as a precursor to PVA.

The protocols and insights provided herein serve as a robust foundation for researchers and professionals. The ability to precisely tune the molecular weight and structure of PVA opens up new avenues for its application in high-value areas, from biomedical devices and pharmaceuticals to advanced coatings and membranes. The continued exploration of copolymerization of VTBDMS with other functional monomers will undoubtedly lead to a new generation of sophisticated vinyl-containing polymers with tailored properties.

References

  • BOC Sciences. Living Anionic Polymerization Technology. Polymer.

  • Polymer Science Learning Center. Free Radical Vinyl Polymerization.

  • Hirao, A., et al. Living anionic polymerization of vinyl monomers using benzyltrimethylsilane‐metal alkoxide initiator systems. ResearchGate.

  • Long, T. E., et al. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing.

  • Durmaz, H., et al. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. Polymer Chemistry.

  • Wiley Online Library. Journal of Polymer Science Part A: Polymer Chemistry.

  • Google Patents. Method of preparing water soluble silated polyvinyl alcohol.

  • Cadenas-Pliego, G., et al. Poly(vinyl alcohol) obtained by hydrolysis of poly(vinyl silyl ethers) and poly(vinyl ethers) synthesized with indenyltitanium trichloride. ResearchGate.

  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009). Controlled and Living Polymerizations: From Mechanisms to Applications. John Wiley & Sons.

  • MDPI. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium.

  • French-Ukrainian Journal of Chemistry. Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization.

  • Diva-Portal.org. Synthesis of novel degradable polymers for tissue engineering by radical polymerization.

  • FAO Knowledge Repository. Polyvinyl Alcohol (PVA).

Sources

Application Note: The Pivotal Role of Fluoride Activation in Palladium-Catalyzed Cross-Coupling of Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the fluoride-activated Hiyama cross-coupling reaction, with a specific focus on vinyl-t-butyldimethylsilane as the organosilicon partner. We will explore the fundamental mechanism of fluoride activation, detailing how it facilitates the crucial transmetalation step in the palladium catalytic cycle. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, practical insights into reaction optimization, and a discussion of the method's advantages and inherent limitations.

Introduction: Overcoming the Inertness of Organosilanes

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among the suite of palladium-catalyzed cross-coupling reactions, the Hiyama coupling stands out for its use of organosilanes—reagents that are generally low in toxicity, cost-effective, and exceptionally stable to handling and storage.[1][2]

This compound is an attractive coupling partner, offering a stable source of a vinyl group. However, the inherent strength and low polarity of the silicon-carbon (Si-C) bond render the organosilane unreactive towards transmetalation under standard conditions. The pioneering work of Hiyama and Hatanaka established that this inertness could be overcome through activation with a nucleophilic species, with the fluoride ion being the quintessential activator.[2][3] This application note elucidates the precise role of fluoride in unlocking the synthetic potential of this compound.

The Mechanism: From Inert Silane to Reactive Silicate

The success of the Hiyama coupling hinges on a single, critical transformation: the conversion of the stable, tetracoordinate organosilane into a highly reactive, pentacoordinate silicate intermediate.[4]

The fluoride ion, owing to the exceptionally high bond energy of the silicon-fluorine (Si-F) bond, readily attacks the electrophilic silicon center of the this compound. This nucleophilic addition results in the formation of a hypervalent, pentacoordinate silicate complex.[2][4] This structural change has profound electronic consequences:

  • Increased Nucleophilicity: The negative charge on the newly formed silicate dramatically increases the nucleophilicity of the organic group attached to the silicon.

  • Si-C Bond Labilization: The geometry and electronic distribution in the pentacoordinate state weaken the Si-C bond, making it susceptible to cleavage.

This activated silicate is the competent species for the transmetalation step within the palladium catalytic cycle, efficiently transferring its vinyl group to the palladium(II) center.[5]

Fluoride_Activation_Mechanism cluster_activation Fluoride Activation cluster_catalytic_cycle Palladium Catalytic Cycle silane This compound (Tetracoordinate, Inert) silicate Pentacoordinate Silicate (Hypervalent, Reactive) fluoride Fluoride Ion (e.g., from TBAF) fluoride->silicate Nucleophilic Attack pd2_trans Ar-Pd(II)L₂-Vinyl silicate->pd2_trans Transfers Vinyl Group pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Vinyl (Coupled Product) pd2_trans->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_ox Oxidative Addition

Figure 1: Mechanism of fluoride activation and its entry into the Pd catalytic cycle.

The complete catalytic cycle proceeds via three well-established steps:[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The fluoride-activated vinyl silicate transfers its vinyl group to the Pd(II) center, displacing the halide. This is typically the rate-determining step and where activation is essential.

  • Reductive Elimination: The aryl and vinyl groups on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the cross-coupling of an aryl bromide with this compound. Optimization of temperature, solvent, and reaction time may be necessary for specific substrates.

Self-Validation: The success of this protocol relies on strict adherence to anhydrous conditions and the use of high-purity reagents. Reaction progress should be monitored by a suitable technique (TLC or GC-MS) to confirm consumption of the starting material before proceeding to workup.

Materials & Reagents
Reagent/MaterialSuggested Grade/PurityNotes
This compound>97%Store under inert gas.
Aryl Halide (e.g., 4-Bromoanisole)>98%Substrate scope is broad.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradePre-catalyst; can be substituted with other Pd(0) sources.
Triphenylphosphine (PPh₃)>99%Ligand; other phosphine ligands can be screened.
Tetrabutylammonium Fluoride (TBAF)1.0 M solution in THFCommon activator. Anhydrous sources like TASF can be used.[1][6]
Tetrahydrofuran (THF)Anhydrous, >99.8%Use freshly distilled or from a solvent purification system.
Diethyl EtherReagent GradeFor extraction.
Saturated aq. NH₄ClN/AFor quenching.
BrineN/AFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying.
Silica Gel230-400 meshFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv).

  • Solvent and Silane: Add anhydrous THF (to achieve approx. 0.2 M concentration) via syringe, followed by this compound (1.5 equiv).

  • Activation and Reaction Initiation: Add the 1.0 M solution of TBAF in THF (1.5 equiv) dropwise via syringe. The solution may change color.

  • Heating and Monitoring: Heat the reaction mixture to 65 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or GC-MS every 2-4 hours until the aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

Visualization of the Experimental Workflow

Experimental_Workflow setup 1. Setup (Oven-dried flask, inert atmosphere) charge 2. Charge Reagents (Pd catalyst, Ligand, Aryl Halide) setup->charge add_solvents 3. Add Anhydrous Solvent & Vinylsilane charge->add_solvents activate 4. Add Fluoride Source (e.g., TBAF solution) add_solvents->activate react 5. Heat & Monitor (TLC / GC-MS) activate->react workup 6. Quench & Extract react->workup purify 7. Purify (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS, etc.) purify->characterize

Figure 2: Standard experimental workflow for the fluoride-activated coupling.

Field Insights: Advantages and Critical Limitations

Advantages:
  • Reagent Stability: this compound is a stable, easily handled liquid, unlike more reactive organometallics such as organoboranes or organostannanes.

  • Low Toxicity: Organosilicon compounds and their byproducts generally exhibit lower toxicity than their tin-based counterparts (Stille coupling).[2]

  • Atom Economy: The reaction is efficient, though it requires a stoichiometric activator.

Critical Limitations:
  • The Fluoride Problem: The primary drawback of this methodology is its reliance on fluoride. The fluoride ion is a potent nucleophile and a moderate base, which can lead to undesired side reactions.[4]

    • Cleavage of Protecting Groups: It is incompatible with silyl-based protecting groups (e.g., TMS, TBS, TIPS), which are ubiquitous in multi-step synthesis. The activator will readily cleave these groups, leading to complex product mixtures.[4]

    • Base Sensitivity: Base-sensitive functional groups on the coupling partners may not be tolerated.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst.2. Insufficient activation.3. Presence of water.1. Use a fresh batch of palladium catalyst.2. Increase stoichiometry of fluoride source (e.g., to 2.0 equiv).3. Ensure all glassware is rigorously dried and use anhydrous solvents.
Protodesilylation Presence of protic sources (water) and excess fluoride.1. Use strictly anhydrous conditions.2. Screen fluoride sources; an anhydrous source like TASF may perform better than hydrous TBAF.
Formation of Biaryl Homo-coupling of the aryl halide.1. Lower the reaction temperature.2. Screen different ligands to favor the cross-coupling pathway.

The Broader Context: Rise of Fluoride-Free Alternatives

The significant limitations imposed by the fluoride activator have driven considerable research into fluoride-free Hiyama coupling protocols. The most prominent of these is the Hiyama-Denmark coupling . This modified approach utilizes organosilanols or their corresponding silanolates, which can be activated by a simple base (e.g., NaOH, K₃PO₄) instead of fluoride.[1][5] This circumvents the issue of silyl protecting group cleavage and expands the reaction's functional group tolerance, making it a more versatile tool for complex molecule synthesis.[7] The development of these methods underscores the ongoing evolution of cross-coupling chemistry towards milder and more orthogonal reaction conditions.

References

  • Sore, H. F., et al. (2009). Fluoride-free cross coupling using vinyldisiloxanes. Organic & Biomolecular Chemistry, 7(6), 1068-1071. [Link][3][8]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link][1][5]

  • Gelest. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. Retrieved from [Link][9]

  • Noor, R., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. [Link][6]

  • Wikipedia. (n.d.). Hiyama coupling. Retrieved from [Link][4]

  • Gauthier, D. R., & Zandi, K. S. (2010). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Molecules, 15(12), 9208-9221. [Link][2]

  • Cadwallader, D., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7369-7373. [Link][10]

  • Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Retrieved from [Link]

  • Foubelo, F., & Nájera, C. (2017). The Hiyama Cross-Coupling Reaction: New Discoveries. Arkivoc, 2017(2), 163-185. [Link]

  • Sore, H. F., et al. (2011). Vinyldisiloxanes: their synthesis, cross coupling and applications. Organic & Biomolecular Chemistry, 9(2), 504-515. [Link][11]

  • Denmark, S. E., & Smith, R. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 40(7), 511-523. [Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Hiyama Coupling with Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the Hiyama cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured to address the specific challenges you may encounter when using vinyl-t-butyldimethylsilane as a coupling partner. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

The Hiyama coupling is a powerful palladium-catalyzed reaction that forges carbon-carbon bonds between organosilicon compounds and organic halides or pseudohalides.[1][2] Organosilanes like this compound are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3][4] However, the inertness of the carbon-silicon bond necessitates an activation step, which is the critical focal point for optimizing this reaction.[3][5]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to effective troubleshooting. The process involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the vinyl group from the activated silicon atom to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][6]

Hiyama_Coupling_Cycle The Hiyama Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition_intermediate R¹-Pd(II)L₂(X) pd0->oxidative_addition_intermediate Oxidative Addition (R¹-X) transmetalation_intermediate R¹-Pd(II)L₂(R²) oxidative_addition_intermediate->transmetalation_intermediate Transmetalation (Activated R²-SiR₃) transmetalation_intermediate->pd0 Reductive Elimination (R¹-R² Product) Troubleshooting_Yield Troubleshooting Flowchart for Low Yield start Low / No Yield check_activation Check Silane Activation start->check_activation check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Optimize Conditions start->check_conditions solution_activator Use fresh TBAF Screen CsF, KF Try NaOH (aq) check_activation->solution_activator solution_catalyst Use bulky ligand (e.g., XPhos) Ensure inert atmosphere check_catalyst->solution_catalyst solution_conditions Screen solvents (THF, Dioxane, Toluene) Screen temperature (60-100 °C) check_conditions->solution_conditions

Caption: A decision tree for troubleshooting low-yield Hiyama couplings.

Q2: I'm getting my desired product, but also significant side products like homocoupled aryl halide and protodesilylated starting material. How can I suppress these?

Side product formation indicates that an undesired reaction pathway is competing with the main catalytic cycle.

  • Aryl Homocoupling: The formation of a biaryl (R¹-R¹) product suggests that the transmetalation step is slow relative to a competing reductive elimination from a diarylpalladium intermediate.

    • Solution: Increase the concentration or reactivity of the vinylsilane. Ensure the silane activation is efficient. Sometimes, using a different ligand that favors transmetalation can help.

  • Protodesilylation: The loss of the silyl group from the vinylsilane to form ethylene is a common side reaction, especially in the presence of trace acid or water when a strong activator is used.

    • Solution: Use rigorously dried solvents and reagents. If using TBAF, ensure it is as anhydrous as possible. If the problem persists, consider a fluoride-free method using a base like NaOH, which can sometimes be less prone to this side reaction. [7]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand for coupling this compound with an unreactive aryl chloride?

Aryl chlorides are challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step difficult. For these substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.

Recommendation: A combination of a simple palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a highly active, electron-rich, and bulky phosphine ligand is recommended. Ligands from the Buchwald family, such as XPhos or SPhos, are excellent starting points. [6]These ligands promote the formation of a monoligated, 14-electron Pd(0) species that is highly reactive towards the oxidative addition of aryl chlorides. [7]

Aryl Halide Recommended Pd Source Recommended Ligand Typical Conditions
Aryl Iodide Pd(PPh₃)₄ or Pd(OAc)₂ PPh₃ Often proceeds at RT or mild heat
Aryl Bromide Pd(OAc)₂ or Pd₂(dba)₃ PPh₃, XPhos Requires moderate to high heat
Aryl Chloride Pd(OAc)₂ or Pd₂(dba)₃ XPhos, SPhos Often requires higher temperatures (>80°C)

| Aryl Triflate | Pd(OAc)₂ | PPh₃, XPhos | Conditions vary with substrate |

Table 1: Recommended starting catalyst systems for various aryl halides.

Q2: Can I use a fluoride-free method for this reaction to avoid damaging other silyl protecting groups in my molecule?

Yes, this is a major advantage of modified Hiyama protocols. The original Hiyama coupling's reliance on fluoride is a significant limitation when molecules contain silyl ethers (e.g., TBS, TIPS) as protecting groups. [1] The Hiyama-Denmark coupling is the primary fluoride-free alternative, which utilizes organosilanols or their pre-formed silanolates with a base as the activator. [2][8]While this compound is not a silanol, protocols using strong bases like NaOH in aqueous or mixed-aqueous systems can generate reactive silanolate-like species in situ, enabling the coupling to proceed without an external fluoride source. [7][9]This approach is fully compatible with silyl ether protecting groups.

Q3: How much activator should I use?

The amount of activator is a critical parameter to optimize.

  • Fluoride Source (e.g., TBAF): Typically, 1.1 to 2.0 equivalents relative to the limiting reagent are used. Using a large excess can sometimes promote side reactions like protodesilylation.

  • Base (e.g., NaOH, KOSiMe₃): For fluoride-free conditions, a stoichiometric or slight excess of base (2.0 to 3.0 equivalents) is common to ensure complete generation of the active nucleophile. [10]

General Experimental Protocol

This is a representative protocol and should be optimized for your specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • TBAF (1M in THF, 1.2 mmol, 1.2 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, Pd(OAc)₂, and XPhos.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the anhydrous dioxane via syringe, followed by the this compound.

  • Add the TBAF solution dropwise via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

References

  • Hiyama Coupling.

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.

  • Hiyama coupling.

  • The Hiyama Cross-Coupling Reaction: New Discoveries.

  • Hiyama-Denmark Coupling.

  • Hiyama coupling.

  • Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation.

  • Transition Metal Catalyzed Reactions of Organosilicon Reagents Through Intramolecular Activation.

  • Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes.

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.

  • Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes.

  • Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling.

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.

  • New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings.

  • Organosilicon Compounds in Cross-Coupling Reactions.

  • Cross-Coupling with Organosilicon Compounds.

  • Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products.

  • Effect of solvents and bases on Hiyama-Denmark cross- coupling.

  • Effect of solvent on the reactivity of the Hiyama reaction under ultrasounds irradiation and magnetic stirring.

  • Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling.

  • Development of a General Method for the Hiyama-Denmark Cross- Coupling of Tetrasubstituted Vinyl Silanes.

  • Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides.

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.

Sources

Common side reactions in Vinyl-t-butyldimethylsilane chemistry and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vinyl-t-butyldimethylsilane (VTBDMS) chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most prevalent side reactions in VTBDMS chemistry, offering insights into their mechanisms and practical, field-proven methods for their prevention.

FAQ 1: I am observing significant loss of my silyl group during my reaction or workup. What is causing this desilylation and how can I prevent it?

A1: Understanding and Preventing Protodesilylation

Protodesilylation, the cleavage of the carbon-silicon bond by a proton source, is a common side reaction, particularly under acidic conditions. The bulky tert-butyl group on the silicon atom in this compound provides considerable steric hindrance, making it significantly more stable to hydrolysis than simpler silyl ethers like trimethylsilyl (TMS) ethers. However, this stability is not absolute.

Causality: The mechanism of acid-catalyzed desilylation involves the protonation of the vinyl group, which generates a carbocation intermediate beta to the silicon atom. This intermediate is stabilized by the silicon through hyperconjugation (the β-silicon effect). Subsequent nucleophilic attack on the silicon atom or elimination leads to the cleavage of the C-Si bond.

Prevention Strategies:

  • Strict pH Control: Maintain neutral or basic conditions throughout your reaction and workup. The t-butyldimethylsilyl group is generally stable to aqueous base. If acidic conditions are unavoidable, use the mildest possible acid for the shortest possible time and at the lowest effective temperature.

  • Anhydrous Conditions: Since water is a common proton source, ensuring your reaction is carried out under strictly anhydrous conditions can significantly minimize protodesilylation.

  • Choice of Solvents and Reagents: Avoid protic solvents if possible. During workup, use anhydrous drying agents and consider quenching with a non-aqueous base.

  • Fluoride-Free Conditions: While fluoride ions are often used for the intentional deprotection of silyl ethers, trace amounts can catalyze unwanted desilylation, especially in the presence of a proton source. If fluoride-based reagents are necessary for other transformations in your synthetic route, their use should be carefully timed and controlled. Vinylsilanes are generally stable in TBAF solutions, which allows for the selective removal of other silyl groups.

FAQ 2: The stereochemistry of my vinylsilane is scrambling, leading to a mixture of E and Z isomers. Why is this happening and how can I maintain stereochemical integrity?

A2: Addressing Vinylsilane Isomerization

The isomerization of vinylsilanes can be a frustrating side reaction, particularly when stereochemical control is crucial for subsequent steps, such as in cross-coupling reactions.

Causality: Isomerization can be catalyzed by various factors, including:

  • Trace Metals: Residual transition metals from preceding synthetic steps (e.g., catalysts used in hydrosilylation) can promote E/Z isomerization.

  • Light: Certain vinylsilanes can undergo photocatalytic E→Z isomerization, especially in the presence of a photosensitizer.

  • Thermal Stress: Prolonged heating can sometimes provide enough energy to overcome the rotational barrier of the double bond, leading to thermal isomerization.

  • Radical Initiators: The presence of radical initiators can also lead to the formation of radical intermediates that can undergo rotation before the radical is quenched.

Prevention Strategies:

  • Catalyst Removal: Thoroughly purify intermediates to remove any residual metal catalysts. Techniques like column chromatography, treatment with activated carbon, or using metal scavengers can be effective.

  • Exclusion of Light: Protect your reaction mixture from light, especially if you are working with conjugated or photosensitive vinylsilanes. Wrapping the reaction flask in aluminum foil is a simple and effective measure.

  • Temperature Control: Conduct your reactions at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of radical species that might initiate isomerization.

Below is a workflow to diagnose and prevent isomerization:

Isomerization_Troubleshooting Start Isomerization Observed Check_Catalyst Residual Metal Catalyst? Start->Check_Catalyst Check_Light Light Exposure? Check_Catalyst->Check_Light No Purify Thorough Purification Check_Catalyst->Purify Yes Check_Temp High Temperature? Check_Light->Check_Temp No Protect_Light Protect from Light Check_Light->Protect_Light Yes Check_Radicals Radical Initiators? Check_Temp->Check_Radicals No Lower_Temp Lower Reaction Temp. Check_Temp->Lower_Temp Yes Inert_Atmosphere Use Inert Atmosphere Check_Radicals->Inert_Atmosphere Yes End Stereochemically Pure Product Check_Radicals->End No Purify->Check_Light Protect_Light->Check_Temp Lower_Temp->Check_Radicals Inert_Atmosphere->End

Caption: Troubleshooting workflow for vinylsilane isomerization.

FAQ 3: I am observing the formation of a viscous, insoluble material in my reaction or during purification. What is this and how can I avoid it?

A3: Preventing Unwanted Polymerization

The vinyl group in this compound can be susceptible to polymerization, especially under certain conditions. This can lead to reduced yields and difficulties in purification.

Causality: Polymerization is typically initiated by:

  • Radical Initiators: Trace impurities, exposure to air (oxygen), or certain reagents can generate radicals that initiate the polymerization of the vinyl group.

  • Thermal Initiation: High temperatures, particularly during distillation, can lead to thermally-initiated polymerization.

  • Anionic Initiators: Strong bases or organometallic reagents can, in some cases, initiate anionic polymerization.

Prevention Strategies:

StrategyDescription
Use of Inhibitors For purification by distillation, the addition of a small amount of a polymerization inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), can be very effective. These compounds act as radical scavengers.
Temperature Control Avoid excessive heating. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
Inert Atmosphere Conducting reactions and purifications under an inert atmosphere (nitrogen or argon) minimizes the presence of oxygen, which can act as a radical initiator.
Reagent Purity Use pure, freshly distilled monomers and ensure that all reagents are free from impurities that could initiate polymerization. It is advisable to remove any commercial inhibitors from the monomer prior to polymerization.

Protocol for Inhibitor Removal Prior to Polymerization:

If you intend to perform a controlled polymerization, any storage inhibitors must first be removed. A common method is to wash the vinylsilane with an aqueous base solution.

  • In a separatory funnel, dissolve the this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic solution with a 1M aqueous sodium hydroxide solution to remove phenolic inhibitors.

  • Separate the aqueous layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Use the purified monomer immediately.

Section 2: Side Reactions in Specific Transformations

FAQ 4: I am performing a hydrosilylation reaction to synthesize a this compound and am getting a mixture of regioisomers. How can I improve the regioselectivity?

A4: Controlling Regioselectivity in Hydrosilylation

The hydrosilylation of alkynes is a powerful method for synthesizing vinylsilanes. However, the reaction can potentially yield three isomeric products: the α-silyl product and the (E) and (Z) β-silyl products.

Causality: The regioselectivity of hydrosilylation is highly dependent on the choice of catalyst, the steric and electronic properties of the alkyne and silane, and the reaction conditions.

Strategies for Improved Regioselectivity:

  • Catalyst Selection: This is the most critical factor. Different metal catalysts favor the formation of different isomers.

    • For β-(E)-vinylsilanes: Platinum catalysts like Speier's or Karstedt's catalyst are commonly used. Rhodium catalysts can also be effective.

    • For β-(Z)-vinylsilanes: Ruthenium-based catalysts often favor the formation of the cis-product.

    • For α-vinylsilanes: The Trost group has shown that [Cp*Ru(MeCN)₃]PF₆ is highly effective for the synthesis of 1,1-disubstituted α-vinylsilanes from terminal alkynes.

  • Silane Choice: The steric bulk of the silane can influence the regiochemical outcome. While you are using t-butyldimethylsilane, be aware that other silanes can give different results.

  • Reaction Conditions: Solvent polarity and temperature can also play a role in determining the product distribution.

The following diagram illustrates the potential outcomes of alkyne hydrosilylation:

Hydrosilylation_Outcomes cluster_reactants Reactants cluster_products Potential Products Alkyne R-C≡C-H Catalyst [Catalyst] Conditions Alkyne->Catalyst Silane H-Si(Me)₂tBu Silane->Catalyst alpha_product α-product (1,1-disubstituted) beta_E_product β-(E)-product (trans-1,2-disubstituted) beta_Z_product β-(Z)-product (cis-1,2-disubstituted) Catalyst->alpha_product e.g., [Cp*Ru(MeCN)₃]PF₆ Catalyst->beta_E_product e.g., Pt, Rh catalysts Catalyst->beta_Z_product e.g., Ru catalysts

Technical Support Center: Purification of Products from Vinyl-t-butyldimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of products derived from reactions involving vinyl-tert-butyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the specific challenges encountered during the purification of silylated compounds.

Vinyl-tert-butyldimethylsilane is a valuable building block in organic synthesis, often employed in reactions such as hydrosilylation, Heck coupling, and Diels-Alder reactions. While these reactions can be highly efficient, the purification of the resulting organosilane products often presents unique challenges due to the physical and chemical properties of silicon-containing molecules. This guide provides practical, experience-driven advice to help you achieve high purity for your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of products from vinyl-t-butyldimethylsilane reactions.

My product appears oily and difficult to handle. Is this normal?

Yes, it is quite common for organosilane products, particularly those containing the tert-butyldimethylsilyl (TBDMS) group, to be oils or low-melting solids. The bulky and lipophilic nature of the TBDMS group can disrupt crystal lattice formation. If a solid is expected, consider techniques like trituration with a non-polar solvent (e.g., pentane or hexane) at low temperatures to induce crystallization.[1]

How can I effectively visualize my silylated compound on a TLC plate?

Many organosilanes are not UV active, making visualization under a UV lamp challenging unless the molecule contains other chromophores.[2][3] Here are some effective staining methods:

  • p-Anisaldehyde Stain: This is a versatile stain for many functional groups and can be effective for visualizing silyl ethers.[3][4]

  • Potassium Permanganate (KMnO4) Stain: This stain is useful if your product contains oxidizable functional groups, such as residual vinyl groups or alcohols.

  • Iodine Chamber: Iodine vapor reversibly adsorbs to many organic compounds, appearing as brown spots on a lighter background.[3] This is a non-destructive method.

I am seeing a significant amount of a white, insoluble solid in my reaction mixture after quenching. What is it?

This is likely due to the formation of siloxanes and silanols. These byproducts arise from the hydrolysis of unreacted silylating agents or the cleavage of the silyl ether product, especially if the reaction is worked up under aqueous acidic or basic conditions.[5][6] To minimize this, use anhydrous workup conditions whenever possible or quench with a saturated aqueous solution of a mild reagent like ammonium chloride.[5]

Can I use reversed-phase chromatography for my silylated product?

While normal-phase chromatography on silica gel is more common, reversed-phase flash chromatography can be a powerful tool, especially for polar organosilane compounds.[7][8] C18-functionalized silica is a common stationary phase, and mobile phases typically consist of mixtures of water with methanol or acetonitrile.[4][7]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming more complex purification challenges.

Guide 1: Removing Silanol and Siloxane Byproducts

The presence of silanol (R3Si-OH) and siloxane (R3Si-O-SiR3) byproducts is one of the most frequent purification hurdles. These byproducts can co-elute with the desired product and interfere with subsequent reactions.

Causality:
  • Hydrolysis of Silylating Reagents: Excess silylating agents (e.g., TBDMS-Cl) readily hydrolyze upon contact with water to form silanols.

  • Condensation of Silanols: Silanols can condense with each other to form siloxanes, particularly under acidic or basic conditions.

  • Product Degradation: The desired silyl ether product can be sensitive to cleavage under certain pH conditions, leading to the formation of the corresponding alcohol and silanol.[6]

Troubleshooting Workflow:

G start Reaction Workup aqueous_workup Aqueous Workup start->aqueous_workup Aqueous Quench anhydrous_workup Anhydrous Workup start->anhydrous_workup Anhydrous Quench filtration Filtration aqueous_workup->filtration Remove Precipitated Siloxanes chromatography Flash Column Chromatography anhydrous_workup->chromatography filtration->chromatography distillation Distillation chromatography->distillation For Volatile Compounds final_product Pure Product chromatography->final_product distillation->final_product

Caption: Workflow for removing silanol and siloxane byproducts.

Detailed Protocols:

Protocol 1: Optimized Flash Column Chromatography

Flash chromatography is the most common method for removing silanol and siloxane byproducts.[5][7]

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase Selection:

    • Start with a non-polar eluent system (e.g., hexane/ethyl acetate or pentane/diethyl ether).

    • Gradually increase the polarity of the mobile phase. Silanols and siloxanes are generally more polar than the desired silylated product and will elute later.

    • A small amount of a mildly acidic or basic modifier (e.g., a few drops of triethylamine or acetic acid) can sometimes improve separation by altering the ionization state of the silanols.

Table 1: Typical Eluent Systems for Flash Chromatography of Organosilanes

Polarity of ProductRecommended Starting Eluent System
Non-polar100% Hexane or Pentane
Moderately Polar98:2 to 90:10 Hexane:Ethyl Acetate
Polar80:20 to 50:50 Hexane:Ethyl Acetate

Protocol 2: Distillation

For thermally stable and volatile organosilane products, distillation can be an effective purification method.[9][10]

  • Simple Distillation: Suitable for separating products from high-boiling siloxane polymers.

  • Fractional Distillation: Necessary when the boiling points of the product and impurities are close.

  • Vacuum Distillation: Recommended for high-boiling or thermally sensitive compounds to lower the required temperature and prevent decomposition.

Guide 2: Separation of Stereoisomers and Regioisomers

Reactions involving this compound can sometimes yield mixtures of stereoisomers (e.g., E/Z isomers) or regioisomers. Their separation can be challenging due to their similar physical properties.

Causality:
  • Reaction Mechanism: The inherent mechanism of the reaction (e.g., lack of stereocontrol in a radical addition) can lead to the formation of multiple isomers.

  • Reaction Conditions: Temperature, catalyst, and solvent can all influence the isomeric ratio of the products.

Troubleshooting Workflow:

G start Isomeric Mixture hplc Preparative HPLC start->hplc sfc Supercritical Fluid Chromatography (SFC) start->sfc crystallization Recrystallization start->crystallization derivatization Derivatization start->derivatization separated_isomers Separated Isomers hplc->separated_isomers sfc->separated_isomers crystallization->separated_isomers derivatization->hplc Separate Derivatives

Caption: Strategies for the separation of isomeric products.

Detailed Protocols:

Protocol 3: High-Performance Liquid Chromatography (HPLC)

For difficult separations, preparative HPLC can provide higher resolution than standard flash chromatography.

  • Stationary Phase: Chiral stationary phases are necessary for the separation of enantiomers. For diastereomers and regioisomers, standard silica or C18 columns can be effective.

  • Mobile Phase Optimization: Isocratic elution with a carefully optimized mobile phase is often required to achieve baseline separation.

Protocol 4: Recrystallization

If one isomer is significantly less soluble than the others, recrystallization can be an effective and scalable purification method.[11]

  • Solvent Selection: The ideal solvent is one in which the desired isomer is sparingly soluble at room temperature but readily soluble when heated.[11]

  • Seeding: Adding a small crystal of the pure desired isomer can help to initiate crystallization.

III. Purity Assessment

After purification, it is crucial to accurately assess the purity of your product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of your product and identifying impurities. The presence of a sharp singlet around 0.1-0.3 ppm in the ¹H NMR spectrum is characteristic of the methyl groups on the TBDMS moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds, GC-MS is an excellent technique for assessing purity.[12] It provides information on both the retention time (related to purity) and the mass-to-charge ratio of the compound and any impurities.

Elemental Analysis

For novel compounds, elemental analysis provides the percentage composition of elements (C, H, N, S, etc.) and is a good indicator of purity.

IV. References

  • CN104136447B - The purification process of trimethyl silane - Google Patents. (n.d.). Retrieved January 21, 2026, from

  • Silyl ether - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved January 21, 2026, from [Link]

  • Successful flash chromatography - Biotage. (n.d.). Retrieved January 21, 2026, from [Link]

  • Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - European Patent Office - EP 0879821 B1. (n.d.). Retrieved January 21, 2026, from [Link]

  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Purification of chlorosilanes - European Patent Office - EP 0107784 B1. (n.d.). Retrieved January 21, 2026, from [Link]

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved January 21, 2026, from [Link]

  • 16: Silylethers - Chemistry LibreTexts. (2021, June 10). Retrieved January 21, 2026, from [Link]

  • Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. (n.d.). Retrieved January 21, 2026, from [Link]

  • US3277135A - Method for preparing organosilanes - Google Patents. (n.d.). Retrieved January 21, 2026, from

  • Thin Layer Chromatography (TLC) - AGA Analytical. (n.d.). Retrieved January 21, 2026, from [Link]

  • (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • EP0748810A1 - Process for removing silanes from by-product stream - Google Patents. (n.d.). Retrieved January 21, 2026, from

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved January 21, 2026, from [Link]

  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC - NIH. (2025, February 22). Retrieved January 21, 2026, from [Link]

  • Visualizing a TLC plate - YouTube. (2021, August 22). Retrieved January 21, 2026, from [Link]

  • Process for removing silanes from by-product stream - European Patent Office. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hydroxyl Protecting Groups. (n.d.). Retrieved January 21, 2026, from [Link]

  • Understanding silica – why matching TLC and flash silica is important for good flash column chromatography | Biotage. (2023, January 30). Retrieved January 21, 2026, from [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selective oxidation of silanes into silanols with water using [MnBr(CO)5] as a precatalyst - Chemical Science (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ... - Google Patents. (n.d.). Retrieved January 21, 2026, from

  • EP3865491A1 - Silyl ethers as products of the hydroxide-catalyzed formation of silicon-oxygen bonds by dehydrogenative coupling of hydrosilanes and alcohols - Google Patents. (n.d.). Retrieved January 21, 2026, from

  • Flash Chromatography 101 - YouTube. (2011, October 9). Retrieved January 21, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved January 21, 2026, from [Link]

  • Silanes - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 21, 2026, from [Link]

  • Silane Abatement Considerations - SESHA. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions of Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming challenges in cross-coupling reactions involving vinyl-t-butyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving desired yields and purity with this versatile reagent. Here, we will dissect common problems, explore their mechanistic origins, and provide actionable, field-proven solutions to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound in cross-coupling reactions.

Q1: Why am I observing low conversion of my this compound starting material?

Low conversion is a frequent issue and can stem from several factors. The t-butyldimethylsilyl (TBDMS) group, while a powerful tool, introduces significant steric bulk.[1][2][3] This can hinder the crucial transmetalation step in the catalytic cycle of many cross-coupling reactions.[4] Additionally, the stability of the C-Si bond can make it less reactive compared to other organometallic reagents. Inadequate activation of the silane is a primary culprit for low conversion.

Q2: What is the role of a fluoride source (e.g., TBAF) in these reactions, and is it always necessary?

Fluoride ions play a critical role in activating the silicon-carbon bond.[5][6][7] They coordinate to the silicon atom, forming a hypervalent silicate species. This increases the nucleophilicity of the vinyl group, facilitating its transfer to the metal center (transmetalation).[6] However, fluoride sources are not always required. "Fluoride-free" protocols have been developed, often relying on the use of silanols or their precursors, which can be activated by a base.[6][8]

Q3: Can the t-butyldimethylsilyl group be cleaved under the reaction conditions?

Yes, protodesilylation, the cleavage of the C-Si bond by a proton source, is a known side reaction.[9][10] This can be particularly problematic in the presence of acidic conditions or certain bases and solvents. The stability of the TBDMS group is generally higher than that of a trimethylsilyl (TMS) group due to its steric bulk, but it is not entirely immune to cleavage.[2][3] Careful control of the reaction pH and exclusion of protic sources are crucial.

Q4: Are there specific palladium catalysts and ligands that are recommended for coupling with this compound?

The choice of catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often preferred.[4][11][12] Ligands such as those from the Buchwald and Fu research groups can be highly effective.[13] The specific choice will depend on the coupling partners and the reaction type (e.g., Suzuki, Heck, etc.).

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the use of this compound can present unique challenges.

Problem: Low to no yield in the Suzuki-Miyaura coupling of this compound with an aryl halide.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_activation Verify Silane Activation start->check_activation check_catalyst Evaluate Catalyst/Ligand System check_activation->check_catalyst Activation Confirmed sub_activation - Use TBAF or other fluoride source - Consider fluoride-free conditions with a strong base (e.g., NaOH, KOSiMe3) check_activation->sub_activation check_base Assess Base and Solvent check_catalyst->check_base Catalyst System Appropriate sub_catalyst - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) - Screen different Pd precursors (e.g., Pd(OAc)2, Pd2(dba)3) check_catalyst->sub_catalyst check_side_reactions Investigate Side Reactions check_base->check_side_reactions Base/Solvent Optimized sub_base - Use a non-nucleophilic, strong base (e.g., K3PO4, Cs2CO3) - Ensure anhydrous solvent conditions (e.g., Toluene, Dioxane) check_base->sub_base optimize_conditions Optimize Reaction Conditions check_side_reactions->optimize_conditions Side Reactions Minimized sub_side_reactions - Check for protodesilylation (GC-MS analysis of crude mixture) - Look for homocoupling of the aryl halide check_side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Recommended Solutions & Causality:

ParameterRecommended ActionScientific Rationale
Silane Activation Titrate in a fluoride source (e.g., TBAF) or utilize fluoride-free conditions with a strong, non-aqueous base.[6][14]The C-Si bond requires activation to facilitate transmetalation. Fluoride forms a hypervalent silicate, increasing nucleophilicity.[5][7] Strong bases can activate silanol precursors in fluoride-free systems.[6][8]
Catalyst & Ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[11][12]Steric hindrance from the TBDMS group necessitates ligands that promote oxidative addition and reductive elimination while preventing catalyst decomposition.[4]
Base Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[15]A strong base is required for the catalytic cycle, but nucleophilic bases can lead to undesired side reactions with the silane or aryl halide.[13]
Solvent Employ anhydrous polar aprotic solvents such as toluene, dioxane, or THF.[16]The choice of solvent can influence catalyst stability and the solubility of reagents. Water can lead to protodesilylation.[9][10]
Heck Reaction

The Heck reaction offers a powerful method for vinylation, but side reactions can be a significant hurdle.[17][18]

Problem: Formation of undesired side products and low yield of the desired vinylated product.

Troubleshooting Workflow:

start Low Yield/Side Products in Heck Reaction check_alkene_isomerization Assess Alkene Isomerization start->check_alkene_isomerization check_catalyst_deactivation Investigate Catalyst Deactivation check_alkene_isomerization->check_catalyst_deactivation Isomerization Minimized sub_isomerization - Add silver salts (e.g., Ag2CO3) or use aryl triflates instead of halides - Lower reaction temperature check_alkene_isomerization->sub_isomerization check_reaction_conditions Optimize Reaction Conditions check_catalyst_deactivation->check_reaction_conditions Catalyst Stable sub_catalyst - Use phosphine ligands to prevent Pd(0) precipitation - Consider phosphine-free catalyst systems under specific conditions check_catalyst_deactivation->sub_catalyst purify_product Purify Product check_reaction_conditions->purify_product Conditions Optimized sub_conditions - Screen different organic bases (e.g., Et3N, DIPEA) - Adjust solvent polarity (e.g., DMF, NMP) check_reaction_conditions->sub_conditions

Caption: Logic diagram for troubleshooting a failed Heck reaction.

Recommended Solutions & Causality:

ParameterRecommended ActionScientific Rationale
Alkene Isomerization Add silver salts or use a triflate leaving group on the coupling partner.[19][20]β-hydride elimination and re-insertion can lead to isomerization of the double bond. Silver salts can facilitate reductive elimination, minimizing this side reaction.[20]
Catalyst Deactivation Employ phosphine ligands to stabilize the Pd(0) species.[19]The active Pd(0) catalyst can precipitate as palladium black, leading to a loss of catalytic activity. Ligands coordinate to the metal center, preventing this.
Base Use a hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[15]The base is crucial for regenerating the active catalyst. A non-nucleophilic, hindered base is less likely to engage in side reactions.
Solvent Use polar aprotic solvents like DMF or NMP.These solvents help to solubilize the catalyst and reagents and can influence the reaction rate and selectivity.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[21][22]

Problem: Low yield in the Sonogashira coupling of this compound with a terminal alkyne.

Troubleshooting Workflow:

start Low Yield in Sonogashira Coupling check_copper_cocatalyst Evaluate Copper Co-catalyst start->check_copper_cocatalyst check_base_and_solvent Assess Base and Solvent check_copper_cocatalyst->check_base_and_solvent Copper System Optimized sub_copper - Use a copper(I) salt (e.g., CuI) - Consider copper-free conditions with specific ligands if copper is problematic check_copper_cocatalyst->sub_copper check_atmosphere Verify Inert Atmosphere check_base_and_solvent->check_atmosphere Base/Solvent Appropriate sub_base_solvent - Use an amine base (e.g., Et3N, piperidine) - Solvent choice can impact reaction rate (e.g., THF, DMF) check_base_and_solvent->sub_base_solvent optimize_catalyst_loading Optimize Catalyst Loading check_atmosphere->optimize_catalyst_loading Inert Conditions Maintained sub_atmosphere - Ensure rigorous exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling) check_atmosphere->sub_atmosphere

Caption: Troubleshooting workflow for Sonogashira coupling.

Recommended Solutions & Causality:

ParameterRecommended ActionScientific Rationale
Copper Co-catalyst Ensure the use of a fresh, high-purity copper(I) source (e.g., CuI).[21][22]The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]
Base An amine base is typically required.[22][23]The base deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.
Solvent Solvent polarity can significantly affect the reaction rate and yield.[24]Polar aprotic solvents are generally effective. The choice can influence the solubility of the reagents and the stability of the catalytic species.[24]
Atmosphere Maintain a strictly inert atmosphere (e.g., Argon or Nitrogen).Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.
Stille Coupling

The Stille coupling offers a mild and versatile C-C bond formation method, though it involves toxic tin reagents.[25][26]

Problem: Inefficient coupling and difficulty in removing tin byproducts.

Troubleshooting Workflow:

start Issues with Stille Coupling check_ligand Evaluate Ligand Choice start->check_ligand check_additives Consider Additives check_ligand->check_additives Ligand Optimized sub_ligand - Use electron-rich, bulky phosphine ligands - Ligandless conditions can sometimes be effective check_ligand->sub_ligand optimize_workup Optimize Workup Procedure check_additives->optimize_workup Additives Considered sub_additives - Addition of Cu(I) salts can accelerate the reaction - Lithium chloride can facilitate the transmetalation step check_additives->sub_additives successful_coupling Successful Coupling optimize_workup->successful_coupling Byproducts Removed sub_workup - Use aqueous KF to precipitate tin fluorides - Employ specific column chromatography techniques optimize_workup->sub_workup

Caption: Troubleshooting guide for Stille coupling.

Recommended Solutions & Causality:

ParameterRecommended ActionScientific Rationale
Ligand Choice Screen various phosphine ligands.The ligand influences the rate of oxidative addition and reductive elimination.
Additives The addition of copper(I) salts can have a synergistic effect.[25]Additives can accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle.[26]
Tin Byproduct Removal During workup, wash the reaction mixture with an aqueous solution of KF.[27]The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening in Suzuki-Miyaura Coupling
  • To an array of oven-dried reaction vials, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate glovebox, prepare stock solutions of the desired palladium precursor (e.g., Pd₂(dba)₃) and various ligands in the chosen anhydrous solvent (e.g., toluene).

  • Add the appropriate amount of the palladium precursor and ligand solutions to each reaction vial to achieve the desired catalyst loading (e.g., 1-2 mol% Pd).

  • Seal the vials and heat the reaction array to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reactions at regular intervals (e.g., 2, 4, 8, 24 hours) by taking small aliquots and analyzing them by GC-MS or LC-MS.

  • Compare the conversion and yield across the different catalyst/ligand systems to identify the optimal combination.

References

  • Gelest, Inc. (n.d.). Cross-Coupling Reactions, Silicon-Based. Gelest Technical Library. [Link]

  • Spring, D. R., et al. (2010). Fluoride-free cross coupling using vinyldisiloxanes. Organic & Biomolecular Chemistry, 8(1), 35-37. [Link]

  • Spring, D. R., et al. (2011). Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. Synlett, 2011(1), 125-128. [Link]

  • Le, C. M., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7369–7373. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Zhang, X., et al. (2017). Stereoselective Synthesis of Z-Vinylsilanes via Palladium-Catalyzed Direct Intermolecular Silylation of C(sp2)−H Bonds. Organic Letters, 19(19), 5216–5219. [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Myers, A. (n.d.). The Heck Reaction. Chem 115. [Link]

  • Zhang, Y., et al. (2025). Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 652–663. [Link]

  • Wikipedia. (2023, October 28). Heck reaction. [Link]

  • Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 84–103. [Link]

  • Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(43), 15336–15342. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wiley Online Library. (2021). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Applied Organometallic Chemistry, 35(10). [Link]

  • ResearchGate. (2008). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. [Link]

  • PubMed. (2008). Protecting groups transfer: unusual method of removal of tr and tbdms groups by transetherification. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • ResearchGate. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423. [Link]

  • Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. [Link]

  • Trost, B. M., Machacek, M. R., & Ball, Z. T. (2003). Ruthenium-catalyzed vinylsilane synthesis and cross-coupling as a selective approach to alkenes: benzyldimethylsilyl as a robust vinylmetal functionality. Organic Letters, 5(11), 1895–1898. [Link]

  • Pérez-Temprano, M. H., et al. (2016). THE STILLE REACTION, 38 YEARS LATER. Organometallics, 35(12), 1963–1979. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (2023, November 13). Stille reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Maleczka, R. E., & Terrell, L. R. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 2(18), 2841–2844. [Link]

  • Nature. (2023). Palladium-catalyzed addition of acylsilanes across alkynes via the activation of a C–Si bond. Communications Chemistry, 6(1), 43. [Link]

  • Royal Society of Chemistry. (2021). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 8(15), 4165-4171. [Link]

  • National Institutes of Health. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 80(12), 6436–6442. [Link]

  • ResearchGate. (2016). Optimization in reaction conditions for Suzuki coupling reactions.... [Link]

  • MDPI. (2022). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 27(15), 4994. [Link]

  • ResearchGate. (2024). The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. [Link]

  • National Institutes of Health. (2009). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Organic Letters, 11(21), 4874–4877. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Silsource. (n.d.). Catalyst Manufacturing Supplier & Distributor. [Link]

Sources

Identifying and removing common impurities from Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for handling Vinyl-t-butyldimethylsilane. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure the integrity of your experiments.

Technical Support Bulletin: this compound

Welcome to our dedicated guide for this compound (V-TBDMS). This versatile reagent is a cornerstone in modern organic synthesis, particularly in cross-coupling reactions and as a precursor for advanced materials. However, its purity is paramount to achieving reproducible and high-yielding results. This document addresses the most common issues related to impurities and provides robust protocols for their identification and removal.

Frequently Asked Questions (FAQs)

Section 1: Purity Assessment & Impurity Identification

Question 1: How can I assess the purity of my newly received or stored this compound?

Answer: A multi-point assessment is crucial for verifying the purity of V-TBDMS.

  • Gas Chromatography (GC): This is the most effective initial step. A high-purity sample should exhibit a single major peak. The presence of earlier eluting peaks may suggest volatile solvents or low-boiling silane byproducts. Later eluting peaks often correspond to higher molecular weight species like siloxanes.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides a detailed structural confirmation and is excellent for identifying specific impurities. A pure sample will show characteristic signals for the vinyl, dimethylsilyl, and tert-butyl groups.

  • Karl Fischer Titration: V-TBDMS is sensitive to moisture, which can initiate hydrolysis. This method quantifies water content, which should ideally be below 50 ppm for critical applications.

The following workflow provides a systematic approach to purity validation and subsequent action.

G cluster_0 Purity Assessment Workflow start Receive or Prepare This compound gc_check Perform GC Analysis start->gc_check nmr_check Perform NMR Analysis gc_check->nmr_check purity_decision Purity > 99%? nmr_check->purity_decision impurity_id Identify Impurities (See FAQ 2 & Table 2) purity_decision->impurity_id No use_material Proceed with Experiment purity_decision->use_material Yes purify Select Purification Method (See Section 2) impurity_id->purify

Caption: Workflow for assessing V-TBDMS purity.

Question 2: My ¹H NMR spectrum shows unexpected peaks. What are the most common impurities?

Answer: Unidentified peaks in the NMR spectrum typically arise from hydrolysis, residual synthesis materials, or solvents.

  • Disiloxanes: The most common impurity is 1,1,3,3-tetramethyl-1,3-divinyldisiloxane . It forms via the hydrolysis of V-TBDMS to a transient silanol intermediate, which then condenses. Its formation is accelerated by trace acid or base. Siloxanes are a known challenge in silicon chemistry and can be difficult to remove due to similar volatilities.[1][2]

  • Residual Solvents: Solvents used during synthesis or workup, such as diethyl ether, tetrahydrofuran (THF), or hexanes, are common. Their characteristic NMR shifts are well-documented.[3]

  • Starting Materials: Depending on the synthetic route, you might see traces of unreacted chlorosilanes or byproducts from Grignard reactions.[4][5]

The diagram below illustrates the primary hydrolysis pathway leading to disiloxane formation.

G cluster_1 Hydrolysis and Condensation Pathway v_tbdms This compound silanol Vinyl-t-butyldimethylsilanol (Unstable Intermediate) v_tbdms->silanol + H₂O h2o H₂O (Trace Moisture) condensation Condensation (-H₂O) silanol->condensation + another silanol molecule disiloxane 1,1,3,3-tetramethyl- 1,3-divinyldisiloxane (Impurity) condensation->disiloxane

Caption: Formation of disiloxane impurity via hydrolysis.

For quick identification, compare your spectral data with the values in the tables below.

Table 1: Physical Properties of this compound

Property Value Source(s)
CAS Number 24858-02-4 [6][7]
Molecular Formula C₈H₁₈Si [7][8]
Boiling Point 127 - 129 °C (at 760 mmHg) [7][8]
Density 0.756 g/mL (at 25 °C) [7][9]

| Flash Point | 19 °C |[7][9] |

Table 2: Approximate ¹H NMR Chemical Shifts (CDCl₃) for Common Impurities

Impurity Chemical Shift (δ, ppm) Multiplicity
Diethyl Ether 3.48 (CH₂) / 1.21 (CH₃) q / t
Tetrahydrofuran (THF) 3.76 / 1.85 m / m
n-Hexane 1.26 / 0.88 m / m
Hexamethyldisiloxane ~0.06 s
This compound 5.7-6.2 (vinyl), 0.9 (t-butyl), 0.1 (Si-Me) m, s, s

Source: Data compiled from established chemical shift databases.[3]

Section 2: Purification Protocols & Troubleshooting

Question 3: What is the most reliable method for purifying this compound on a lab scale?

Answer: For general-purpose purification to remove non-volatile residues, siloxanes, and other synthesis byproducts, fractional vacuum distillation is the gold standard. The reduced pressure lowers the boiling point, preventing potential polymerization that can occur at the atmospheric boiling point of ~127 °C.[10]

Experimental Protocol: Fractional Vacuum Distillation

  • System Preparation:

    • Crucially, all glassware must be oven- or flame-dried immediately before assembly to eliminate trace water.

    • Assemble a fractional distillation apparatus with a short Vigreux column (10-20 cm). Using a packed column can provide higher efficiency for closely boiling impurities.

    • Use a dry, inert atmosphere (Nitrogen or Argon) throughout the setup.

  • Procedure:

    • Charge the distillation flask with the impure V-TBDMS (do not fill more than 2/3 full). Add a few inert boiling chips or a magnetic stir bar.

    • Slowly reduce the pressure to the desired level (e.g., 20-50 mmHg).

    • Gently heat the flask using an oil bath.

    • Discard a small initial forerun fraction (typically the first 5-10% of the distillate), which may contain highly volatile impurities.

    • Collect the main fraction at a stable head temperature and pressure. The expected boiling point will depend on the vacuum achieved.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

    • Store the purified product over molecular sieves in a sealed container under an inert atmosphere.

  • Validation:

    • Analyze the collected fractions by GC or ¹H NMR to confirm purity before combining the best fractions.

G cluster_0 Fractional Distillation Workflow setup 1. Dry Glassware Assemble Apparatus Inert Atmosphere (N₂/Ar) charge 2. Charge Flask Add Boiling Chips setup->charge distill 3. Reduce Pressure Heat Gently Discard Forerun Collect Main Fraction charge->distill validate 4. Analyze Fractions (GC/NMR) Store Properly distill->validate

Caption: Key stages of the fractional distillation protocol.

Question 4: I suspect my V-TBDMS contains non-volatile impurities. Is distillation still the best option?

Answer: If you are certain the impurities are non-volatile (e.g., salts, polymerization inhibitors, high molecular weight polymers), a simpler short-path distillation under vacuum is often sufficient and faster than fractional distillation. However, if you need to remove impurities with boiling points close to your product, such as the corresponding disiloxane, the efficiency of a fractional distillation column is necessary.

Alternatively, for removing highly polar or ionic impurities, you can perform an anhydrous workup before distillation. Wash the material with a small amount of brine (saturated aqueous NaCl), separate the organic layer, and dry it thoroughly with a desiccant like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate.[4] Caution: This introduces water and must be followed by meticulous drying and distillation to remove all moisture and prevent hydrolysis.

Question 5: Can I use column chromatography to purify V-TBDMS?

Answer: Yes, column chromatography is a viable option, especially for removing non-volatile or polar impurities.

  • Stationary Phase: Use silica gel. It's important to use silica that has been dried to remove adsorbed water.

  • Mobile Phase: A non-polar eluent system, such as pure hexanes or a hexane/diethyl ether mixture with a very low percentage of ether, is typically effective.

  • Caveat: V-TBDMS is highly volatile. Care must be taken to avoid evaporation during chromatography and solvent removal. This method is generally better suited for smaller scales (<5 g).

Question 6: My material has become cloudy upon storage. What happened and can it be salvaged?

Answer: Cloudiness or the formation of a precipitate is a classic sign of hydrolysis.[11] Trace moisture in the vial or permeating the cap has likely led to the formation of insoluble siloxanes or even silica (SiO₂).

  • Assessment: First, take an aliquot of the clear supernatant (if any) and analyze it by NMR or GC to determine if the bulk material is still usable.

  • Salvage: If a significant amount of product remains, you can salvage it. Decant the liquid away from the solids and purify it by fractional distillation as described in FAQ 3. The non-volatile, insoluble hydrolysis products will remain in the distillation flask. Ensure the purified material is stored in a scrupulously dry vial with a tight-fitting cap, preferably under an inert atmosphere.

References

  • Guégan, F., et al. (2022). Synthesis of Vinylsilanes. ResearchGate. Available at: [Link]

  • Mellifiq (n.d.). Siloxane removal. Available at: [Link]

  • Pals, M. A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • European Patent Office (2019). METHOD OF SEPARATING VOLATILE SILOXANE FROM A LIQUID FEED MIXTURE. Available at: [Link]

  • Chemistry Stack Exchange (2016). Hydrolysis of vinyl silanes. Available at: [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Organic Syntheses (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents (n.d.). Industrial preparation method for t-butyldimethylsilane.
  • ResearchGate (2017). Liquid-phase oxidation of tert -butyldimethylsilane. Available at: [Link]

  • Heycarbons (n.d.). Activated Carbon For Siloxane Removal. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Biogas & Gases Technologies (2023). SILOXANE REMOVAL. Available at: [Link]

  • Chemsrc (n.d.). tert-Butyl(dimethyl)vinylsilane | CAS#:24858-02-4. Available at: [Link]

  • ResearchGate (n.d.). Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane. Available at: [Link]

Sources

Technical Support Center: Effect of Catalyst and Ligand Choice on Vinyl-t-butyldimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving vinyl-t-butyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the critical role of catalyst and ligand selection in achieving successful outcomes. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.

Introduction: The Pivotal Role of Catalyst and Ligand Selection

This compound (VTBDMS) is a versatile building block in organic synthesis, participating in a wide array of transformations including hydrosilylation, cross-coupling reactions (such as Heck and Suzuki), and metathesis. The success of these reactions—in terms of yield, selectivity (regio- and stereo-), and catalyst efficiency—is profoundly influenced by the choice of the transition metal catalyst and its associated ligands. Ligands are not merely spectators; they actively modulate the steric and electronic properties of the metal center, thereby dictating the course of the catalytic cycle.[1] This guide will dissect common issues encountered in VTBDMS reactions and provide actionable, evidence-based solutions.

Section 1: Troubleshooting Common Issues in a Question-and-Answer Format

This section addresses specific problems that researchers frequently encounter. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting guide.

Issue 1: Low or No Conversion in Palladium-Catalyzed Heck Reactions

Question: I am attempting a Heck reaction between this compound and an aryl bromide using a palladium catalyst, but I am observing very low conversion to the desired styrenylsilane product. What are the likely causes and how can I improve my yield?

Answer: Low conversion in Heck reactions is a common hurdle and often points to issues with catalyst activation, stability, or suboptimal reaction conditions.[2][3] The formation of a black precipitate (palladium black) is a tell-tale sign of catalyst decomposition.[4]

Root Cause Analysis & Troubleshooting Steps:
  • Catalyst Precursor and Activation:

    • The Problem: Many palladium sources, such as Pd(OAc)₂ or [Pd(dba)₂], are precatalysts and require in-situ reduction to the active Pd(0) species.[5] Insufficient reduction or premature decomposition can halt the catalytic cycle.

    • The Solution: The choice of phosphine ligand is critical here. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., SPhos, XPhos), are known to stabilize the Pd(0) center, promote oxidative addition, and prevent aggregation.[6][7] If you are using a simple ligand like triphenylphosphine (PPh₃), consider switching to a more sterically demanding and electron-donating one.[8]

  • Ligand Choice: Steric and Electronic Effects:

    • The Problem: The ligand's properties directly influence the rates of the key steps in the catalytic cycle (oxidative addition, migratory insertion, and reductive elimination).[1][9] A ligand that is too small may lead to catalyst instability, while one that is too bulky might hinder substrate coordination.

    • The Solution: For the silyl-Heck reaction, ligands like tBuPPh₂ have been shown to be uniquely effective.[8] A systematic screening of ligands with varying steric bulk (cone angle) and electronic properties (Tolman electronic parameter) is often necessary. Start with a bulky, electron-rich monodentate phosphine ligand.[10]

  • Reaction Conditions:

    • The Problem: The base, solvent, and temperature are crucial parameters. An inappropriate base may not be strong enough to facilitate the regeneration of the Pd(0) catalyst in the final step of the cycle. High temperatures can accelerate catalyst decomposition.[4][6]

    • The Solution:

      • Base: Screen different bases. While organic bases like triethylamine (Et₃N) are common, inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes be more effective.

      • Solvent: Use anhydrous, degassed solvents. Polar aprotic solvents like DMF, NMP, or dioxane are often good choices for Heck reactions.

      • Temperature: While Heck reactions often require heat, excessive temperatures can be detrimental. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

Experimental Protocol: Ligand Screening for an Optimized Silyl-Heck Reaction

This protocol outlines a parallel screening approach to identify the optimal ligand for the coupling of 4-bromoanisole with this compound.

Materials:

  • Palladium precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligands to screen: PPh₃, P(t-Bu)₃, tBuPPh₂, XPhos

  • 4-bromoanisole

  • This compound (VTBDMS)

  • Base: Triethylamine (Et₃N)

  • Solvent: Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, set up an array of reaction vials.

  • To each vial, add Pd₂(dba)₃ (2.5 mol%).

  • To separate vials, add the respective phosphine ligand (10.5 mol %).

  • Add 4-bromoanisole (1.0 mmol, 1.0 equiv).

  • Add triethylamine (1.5 mmol, 1.5 equiv).

  • Add anhydrous toluene (2 mL).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Seal the vials and place them in a heating block set to 100 °C.

  • Monitor the reactions by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Compare the conversion and product formation across the different ligands to identify the most effective one.

LigandPd PrecatalystKey ObservationOutcomeReference
PPh₃(COD)Pd(CH₂TMS)₂Trace yieldIneffective[8]
Et₃P(COD)Pd(CH₂TMS)₂Trace yieldIneffective[8]
Bisphosphines (e.g., dppe)(COD)Pd(CH₂TMS)₂IneffectiveIneffective[8]
tBuPPh₂(COD)Pd(CH₂TMS)₂High yield (up to 98%)Highly Effective [8]
bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphinePd₂(dba)₃Excellent yields with a stable Pd sourceSuperior Reactivity [5]

Table 1: Summary of ligand effectiveness in silyl-Heck reactions.

Issue 2: Poor Regioselectivity in Hydrosilylation Reactions

Question: I am performing a platinum-catalyzed hydrosilylation of an internal alkyne with HSiMe₂tBu, but I am getting a mixture of α- and β-addition products. How can I control the regioselectivity of this reaction?

Answer: The regioselectivity in hydrosilylation is a classic challenge and is heavily dependent on the catalyst, the ligand, and the electronic and steric properties of both the alkyne and the silane. The formation of α- and β-vinylsilanes is governed by the mechanism of migratory insertion into the metal-hydride or metal-silyl bond.

Root Cause Analysis & Troubleshooting Steps:
  • Catalyst Choice:

    • The Problem: Different metals exhibit different intrinsic selectivities. While platinum catalysts (like Karstedt's or Speier's catalyst) are common, they can sometimes offer poor selectivity.[11] Rhodium and Iridium catalysts often provide complementary regioselectivity.

    • The Solution: Consider screening catalysts based on other transition metals. For instance, certain rhodium complexes are known to favor the formation of the (E)-β-vinylsilane.

  • Ligand Effects:

    • The Problem: The ligand environment around the metal center is the primary tool for tuning regioselectivity. Sterically bulky ligands can direct the incoming alkyne to coordinate in a specific orientation, thus favoring one regioisomer over the other.[11]

    • The Solution:

      • For Platinum Catalysts: The introduction of bulky phosphine or N-heterocyclic carbene (NHC) ligands can significantly improve selectivity.[11] These sterically hindered ligands can prevent catalyst agglomeration and influence the kinetic barriers of the competing pathways.

      • For Other Metals: For rhodium or iridium catalysts, bidentate phosphine ligands (e.g., dppe, dppp) or chiral ligands can be employed to control both regioselectivity and enantioselectivity in asymmetric hydrosilylations.[12] Iron complexes with 2,9-diaryl-1,10-phenanthroline ligands have also shown ligand-controlled divergent regioselectivity.[13]

Decision Workflow for Optimizing Regioselectivity

G start Low Regioselectivity in Hydrosilylation catalyst_choice Evaluate Catalyst Metal (Pt, Rh, Ir, Fe) start->catalyst_choice ligand_screening Screen Ligands catalyst_choice->ligand_screening pt_ligands For Pt: Bulky Phosphines or NHCs ligand_screening->pt_ligands If Pt rh_ir_ligands For Rh/Ir: Bidentate Phosphines ligand_screening->rh_ir_ligands If Rh/Ir fe_ligands For Fe: Phenanthroline-type ligand_screening->fe_ligands If Fe reaction_params Optimize Reaction Parameters (Solvent, Temperature) pt_ligands->reaction_params rh_ir_ligands->reaction_params fe_ligands->reaction_params outcome Achieve High Regioselectivity reaction_params->outcome

Caption: Workflow for troubleshooting poor regioselectivity in hydrosilylation reactions.

Issue 3: Catalyst Deactivation in Olefin Metathesis

Question: My cross-metathesis reaction between this compound and a terminal alkene using a Grubbs catalyst is sluggish and stops before completion. What could be causing the catalyst to deactivate?

Answer: Catalyst deactivation is a significant concern in olefin metathesis, where the highly active ruthenium carbene species can be susceptible to various decomposition pathways.[14][15]

Root Cause Analysis & Troubleshooting Steps:
  • Atmosphere and Reagent Purity:

    • The Problem: Grubbs catalysts, particularly the first-generation catalysts, are sensitive to oxygen and moisture. Impurities in the substrate or solvent (e.g., peroxides, water, acetylenes) can poison the catalyst.

    • The Solution: Ensure all reagents and solvents are rigorously purified and degassed. The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[16]

  • Choice of Grubbs Catalyst:

    • The Problem: First-generation Grubbs catalysts, while effective for many reactions, can be less stable and active than later generations.[17] They may not be robust enough for challenging or sterically hindered substrates.

    • The Solution: Switch to a second-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst. These catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit enhanced stability and reactivity, often allowing for lower catalyst loadings and milder reaction conditions.[18]

  • Reaction Temperature:

    • The Problem: While some metathesis reactions require heating to proceed at a reasonable rate, elevated temperatures can also accelerate catalyst decomposition pathways.[16][19]

    • The Solution: Find the optimal temperature balance. It may be more effective to run the reaction at a lower temperature for a longer duration. For highly active second-generation catalysts, reactions can often be performed at room temperature.

Catalytic Cycle of Olefin Metathesis and Deactivation Pathway

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathway Ru_Carbene [Ru]=CHR¹ Alkene_Coord Alkene Coordination Ru_Carbene->Alkene_Coord + R²CH=CH₂ Metallocyclobutane [2+2] Cycloaddition (Metallocyclobutane) Alkene_Coord->Metallocyclobutane Retro_Cyclo Retro [2+2] (Product Formation) Metallocyclobutane->Retro_Cyclo Deactivated_Ru Inactive Ru Species Metallocyclobutane->Deactivated_Ru Bimolecular Decomposition or Impurity Reaction Retro_Cyclo->Ru_Carbene - R¹CH=CH₂ + [Ru]=CHR²

Caption: Simplified catalytic cycle for olefin metathesis and a potential deactivation pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a monodentate and a bidentate phosphine ligand for a cross-coupling reaction with VTBDMS? A1: The choice depends on the specific reaction and metal. Monodentate ligands, especially bulky, electron-rich ones like P(t-Bu)₃ or Buchwald's ligands, are often preferred in Pd-catalyzed reactions like Heck or Suzuki couplings because they facilitate the formation of the active, monoligated Pd(0) species.[7] Bidentate phosphines (e.g., DPPE) can be effective but sometimes lead to less active catalysts if the resulting complex is too stable.[3] However, their defined bite angle can be advantageous for controlling selectivity in certain reactions.[1]

Q2: Can the choice of ligand influence the stereoselectivity of the product? A2: Absolutely. In reactions that generate a new stereocenter, such as asymmetric hydrosilylation, the use of chiral ligands is essential to induce enantioselectivity.[12] Ligands like MOP-phen or those based on a BINAP scaffold coordinate to the metal, creating a chiral environment that directs the reactants to approach from a specific face, leading to the preferential formation of one enantiomer.[12][20]

Q3: My reaction is clean but incomplete. Should I increase the catalyst loading? A3: While increasing the catalyst loading can sometimes drive a reaction to completion, it should not be the first step.[21] First, re-evaluate your ligand choice and reaction conditions (temperature, concentration, base). An inappropriate ligand can lead to a catalytically inactive species, a problem that adding more catalyst won't solve efficiently. A sluggish reaction often indicates a slow turnover rate, which is directly influenced by the ligand's ability to promote the elementary steps of the catalytic cycle.[7] Consider switching to a more activating ligand system first, such as moving from a first-generation to a second-generation Buchwald ligand.[5]

Q4: What is the "cone angle," and why is it important for ligand selection? A4: The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[9] It is a critical parameter because it determines how many ligands can coordinate to a metal center and influences the rate of ligand dissociation—often a key step in initiating a catalytic cycle.[1] For many cross-coupling reactions, bulky ligands with large cone angles (e.g., P(t-Bu)₃, cone angle = 182°) are desirable because they promote the formation of coordinatively unsaturated, highly reactive catalytic species.[9]

References

  • D. A. Chen, D. G. N. and D. A. D. Ligand-enabled cross-coupling of C(sp(3))-H bonds with arylsilanes. PubMed. Available at: [Link]

  • K. J. T. and M. R. A. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. PMC. Available at: [Link]

  • A. V. B., E. V. L. and V. B. G. Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Wiley Online Library. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Phosphines. Chemistry LibreTexts. Available at: [Link]

  • Effect of the ligands on reactivity and regioselectivity The... ResearchGate. Available at: [Link]

  • S. E. D. and K. A. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. Available at: [Link]

  • M. R. A., T. V. T. and K. J. T. Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst. NIH. Available at: [Link]

  • Key ligands used in palladium-mediated cross-coupling reactions. ResearchGate. Available at: [Link]

  • A. D. T. and M. B. Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • B. M. and C. P. Cross-metathesis of vinylsilanes with olefins in the presence of Grubbs' catalyst. Tetrahedron Letters. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Impact of ligand on reaction of vinyl cyclohexane. ResearchGate. Available at: [Link]

  • Phosphine Complexes. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Phosphine Ligands. University of California, Irvine. Available at: [Link]

  • Vinylsilane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Cross-metathesis of Vinylsilanes with Olefins in the Presence of Grubb′s Catalyst. ResearchGate. Available at: [Link]

  • Catalyst deactivation. YouTube. Available at: [Link]

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Y. N., W. C. and H. Z. The Effect of Basic Ligands and Alkenes on the Regioselectivity of C-H Additions of Tertiary Amines to Alkenes. PubMed. Available at: [Link]

  • Mechanisms of catalyst deactivation. R Discovery. Available at: [Link]

  • K. S. and L. T. S. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. PMC. Available at: [Link]

  • Hydrosilylation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Deactivation of a vinyl acetate catalyst. Scite.ai. Available at: [Link]

  • Effect of Buchwald-type ligands on platinum catalyzed hydrosilylation of vinyl terminated polydimethylsiloxane. ResearchGate. Available at: [Link]

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link]

  • C. H. B. Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]

  • V. A. T., A. D. V. and D. S. P. Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journals. Available at: [Link]

  • B. D. M., I. D. K. and V. V. K. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC. Available at: [Link]

  • M. B., M. B. and M. C. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. MDPI. Available at: [Link]

  • M. W. G., M. T. P. and J. S. B. Asymmetric Copper Hydride-Catalyzed Markovnikov Hydrosilylation of Vinylarenes and Vinyl Heterocycles. MIT Open Access Articles. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Vinylsilanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vinylsilanes are indispensable building blocks in modern organic synthesis, prized for their versatility in constructing complex molecular architectures.[1] Their unique reactivity profile allows for a wide range of transformations, making them crucial intermediates in the development of pharmaceuticals and advanced materials.[1] While numerous methods exist for their preparation, each comes with its own set of potential challenges, from controlling stereochemistry to maximizing yield.[1][2]

This guide is designed to serve as a technical resource for researchers at the bench. Drawing from established literature and extensive field experience, we will address the most common issues encountered during the synthesis of vinylsilanes in a practical, question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.

Common Synthetic Routes and Key Challenges

The most prevalent methods for vinylsilane synthesis include the hydrosilylation of alkynes, silylcupration, and dehydrogenative silylation.[2] Each of these powerful techniques can be susceptible to issues with regio- and stereoselectivity, reaction efficiency, and byproduct formation.[2][3] This guide will provide targeted troubleshooting advice for these core methodologies.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My hydrosilylation of a terminal alkyne is giving a mixture of regioisomers (α and β products). How can I control the selectivity?

This is a classic and critical challenge in vinylsilane synthesis. The regiochemical outcome of hydrosilylation is highly dependent on the choice of catalyst, solvent, and even the silane itself.[3]

Underlying Principles of Regioselectivity:

The addition of a hydrosilane across a terminal alkyne can result in three possible products: the α-vinylsilane (gem-isomer), the β-(E)-vinylsilane, or the β-(Z)-vinylsilane.[3][4] The selection of the transition metal catalyst is the most powerful tool for directing the reaction toward the desired isomer.

  • For β-(E)-vinylsilanes (Anti-Markovnikov, cis-addition): Platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are the industry standard for achieving high selectivity for the β-(E) isomer.[4][5][6] This pathway generally follows the Chalk-Harrod mechanism.[5]

  • For α-vinylsilanes (Markovnikov addition): Certain rhodium and cobalt catalysts have been shown to favor the formation of the α-isomer.[7][8][9] For instance, specific NNN pincer cobalt complexes can provide excellent regioselectivity for the α-product.[9]

  • For β-(Z)-vinylsilanes (Anti-Markovnikov, trans-addition): Ruthenium and rhodium catalysts are often employed to obtain the β-(Z) isomer.[7][9] The ligand environment around the metal center is crucial in these systems to promote the less common trans-addition pathway.

Troubleshooting & Optimization Strategy:

Desired IsomerRecommended Catalyst TypeCommon ExamplesKey Considerations
β-(E)-vinylsilane PlatinumSpeier's (H₂PtCl₆), Karstedt'sMost common and reliable for this isomer. Ensure catalyst is active.
α-vinylsilane Rhodium, Cobalt, Ruthenium[Rh(COD)Cl]₂, NNN Pincer Co ComplexesSelectivity can be sensitive to ligands and reaction conditions.[7][8][9]
β-(Z)-vinylsilane Ruthenium, Rhodium[RuCl₂(p-cymene)]₂, Monothiolate-bridged dirhodium complexesOften requires specific ligand design to achieve high Z:E ratios.[7][9]

Experimental Protocol for Highly Selective β-(E)-Vinylsilane Synthesis:

  • Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve the terminal alkyne (1.0 equiv.) in dry, degassed toluene.

  • Catalyst Addition: Add Karstedt's catalyst (typically 0.01-0.1 mol%).

  • Silane Addition: Add the hydrosilane (e.g., triethylsilane, 1.1-1.2 equiv.) dropwise at room temperature. The reaction is often exothermic.

  • Monitoring: Follow the reaction progress by TLC or GC-MS until the starting alkyne is consumed.

  • Work-up: Upon completion, the catalyst can be removed by passing the solution through a short plug of silica gel. The solvent is then removed under reduced pressure to yield the crude vinylsilane, which can be further purified by distillation or chromatography.

FAQ 2: My hydrosilylation reaction is sluggish, has stalled, or fails to initiate. What should I check?

A stalled hydrosilylation is a frequent issue, often pointing to problems with the catalyst or the purity of the reagents.

Systematic Troubleshooting Flowchart:

G start Stalled Hydrosilylation Reaction check_reagents 1. Verify Reagent Purity (Alkyne, Silane, Solvent) start->check_reagents check_catalyst 2. Assess Catalyst Activity (Use fresh catalyst, check storage) check_reagents->check_catalyst Reagents pure success Reaction Proceeds check_reagents->success increase_loading 3. Increase Catalyst Loading (e.g., from 0.05 to 0.5 mol%) check_catalyst->increase_loading Catalyst is fresh check_catalyst->success thermal_initiation 4. Gentle Heating (e.g., to 40-60 °C) increase_loading->thermal_initiation Still no reaction increase_loading->success thermal_initiation->success Reaction starts failure Re-evaluate Strategy (Consider different catalyst or method) thermal_initiation->failure Still no reaction

Caption: A step-by-step diagnostic workflow for non-starting hydrosilylation reactions.

Detailed Explanations:

  • Reagent Purity is Paramount: Trace impurities in the alkyne, silane, or solvent can act as potent catalyst poisons. Amines, thiols, and even some functional groups on the substrate can inhibit the catalyst.

    • Solution: Purify your starting materials. Pass solvents through a column of activated alumina or distill them. If the alkyne has potentially problematic functional groups, a more robust catalyst may be needed.

  • Catalyst Deactivation: Platinum catalysts, while generally robust, can degrade over time, especially if not stored under an inert atmosphere.

    • Solution: Always use a fresh batch of catalyst or one that has been properly stored. Sometimes, a "bad batch" is the simple culprit.

  • Steric Hindrance: Highly substituted or bulky alkenes and silanes can significantly slow down the reaction rate.[4]

    • Solution: If sterics are a likely issue, increasing the reaction temperature or switching to a more active catalyst system may be necessary.

FAQ 3: I am getting low yields in my silylcupration of an alkyne. What are the most critical parameters?

Silylcupration is a powerful method for forming vinylsilanes, but its success hinges on the effective formation and reaction of the silylcuprate reagent.

Critical Factors for High Yield:

  • Formation of the Silyl-Anion: The first step is typically the generation of a silyllithium or silyl-Grignard reagent. This step is highly sensitive to moisture and air. Ensure rigorously anhydrous conditions and high-purity lithium or magnesium.

  • Generation of the Silylcuprate: The silyl-anion is then added to a copper(I) salt (commonly CuCN or CuI).

    • Temperature Control: This step must be performed at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition of the thermally sensitive silylcuprate.

    • Stoichiometry: The ratio of the silyl-anion to the copper salt is crucial. A 2:1 ratio generates a higher-order Gilman cuprate [(R₃Si)₂Cu]Li, which is often more reactive and stable.

  • Addition to the Alkyne: The silylcupration of the alkyne proceeds via a syn-addition mechanism.

    • Regioselectivity: For terminal alkynes, the silyl group adds with high regioselectivity to the terminal carbon atom.

Troubleshooting Low Yields:

  • Problem: Incomplete reaction or decomposition of intermediates.

    • Cause: Most likely due to insufficient exclusion of air or moisture. The silyl-anion and silylcuprate are extremely oxophilic and sensitive.

    • Solution: Use flame-dried glassware, freshly distilled anhydrous solvents (THF is preferred), and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.

  • Problem: Formation of side products.

    • Cause: The temperature may have risen too high during cuprate formation or reaction, leading to decomposition or side reactions.

    • Solution: Maintain strict temperature control at all stages. Ensure efficient stirring to dissipate any local heating during additions.

FAQ 4: My dehydrogenative silylation is inefficient and produces byproducts like hydrosilylated alkenes. How can I improve the selectivity?

Dehydrogenative silylation is an atom-economical alternative but can be less selective than traditional hydrosilylation.[10] The primary challenge is to favor the C-H silylation pathway over the competitive and often more facile hydrosilylation of the alkene starting material.[10]

Strategies for Promoting Dehydrogenative Silylation:

  • Catalyst Selection: Noble metals like rhodium, iridium, and ruthenium are commonly used.[10] The choice of ligands is critical to steer the reaction away from the hydrosilylation pathway.

  • Use of a Hydrogen Acceptor: To drive the reaction forward and prevent the product vinylsilane from being hydrogenated or undergoing further hydrosilylation, a sacrificial hydrogen acceptor (like norbornene or tert-butylethylene) is often added. This irreversibly removes the dihydrogen byproduct from the reaction equilibrium.

  • Reaction Conditions:

    • Temperature: Higher temperatures often favor the dehydrogenative pathway, but can also lead to catalyst decomposition. Careful optimization is required.

    • Solvent: Non-coordinating solvents are generally preferred.

If you continue to see significant hydrosilylation byproducts, it is a strong indication that the catalytic system is not optimal for the dehydrogenative pathway with your specific substrate. In this case, screening different catalysts or switching to an alternative synthetic route is recommended.[10]

References

  • Fleming, I., & Sarkar, A. K. (2012). Synthesis of Vinylsilanes. Synthesis, 44(07), 983-1010.
  • van Lier, J. J., et al. (2021). Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts. Catalysis Science & Technology, 11(23), 7654-7665. [Link]

  • Mo, Z., et al. (2013). Regio- and Stereoselective Hydrosilylation of Alkynes Catalyzed by Three-Coordinate Cobalt(I) Alkyl and Silyl Complexes. Journal of the American Chemical Society, 135(47), 17899-17902.
  • van Lier, J. J., et al. (2021). Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts. Catalysis Science & Technology. [Link]

  • Zhang, S., Ibrahim, J. J., & Yang, Y. (2018). A Bench-Stable NNN Pincer Cobalt Complex for Regioselective Hydrosilylation of Terminal Alkynes. Organic Letters, 20(20), 6265-6269.
  • Langner, J., & Doye, S. (2012). Synthesis of Vinylsilanes. Synthesis, 44(07), 983-1010.
  • Trost, B. M. (2014). Recent Advances in the Hydrosilylation of Alkynes.
  • Organic Chemistry Portal. (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]

  • Weber, S., et al. (2021). Manganese-Catalyzed Dehydrogenative Silylation of Alkenes Following Two Parallel Inner-Sphere Pathways. Journal of the American Chemical Society, 143(42), 17825-17832.
  • Fleming, I., Newton, T. W., & Roessler, F. (1981). The silylcupration of acetylenes: a synthesis of vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 2527-2534.
  • Chemistry LibreTexts. (2023). Hydrosilylation. Retrieved from [Link]

Sources

Technical Support Center: Improving Stereoselectivity in Reactions with Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing stereoselective reactions involving vinyl-t-butyldimethylsilane (vinyl-TBS). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical outcome of their synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and refine your reactions.

Introduction: The Challenge of Stereocontrol with Vinyl-TBS

This compound is a versatile building block in organic synthesis. The bulky tert-butyldimethylsilyl (TBS) group can profoundly influence the stereochemical course of a reaction, often in subtle ways.[1] While this steric hindrance can be a powerful tool for directing stereoselectivity, it can also present challenges. Achieving high levels of diastereoselectivity or enantioselectivity requires a nuanced understanding of the interplay between substrate, reagents, and reaction conditions. This guide provides a structured approach to troubleshooting common issues and optimizing your results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low diastereoselectivity in my Diels-Alder reaction with this compound?

A1: Low diastereoselectivity in Diels-Alder reactions involving vinyl-TBS often stems from a combination of steric and electronic factors. The bulky TBS group can influence the approach of the dienophile, but other factors can diminish this directing effect.[1][2]

Troubleshooting Steps:

  • Re-evaluate Your Lewis Acid Catalyst: The choice of Lewis acid is critical.[3] A less bulky Lewis acid may not coordinate effectively to the dienophile, leading to a less organized transition state. Conversely, an overly bulky Lewis acid can introduce competing steric interactions.

    • Protocol: Screen a panel of Lewis acids with varying steric bulk (e.g., TiCl₄, BF₃·OEt₂, SnCl₄, AlCl₃).[3] Start with stoichiometric amounts and then titrate down to catalytic quantities.

  • Solvent Effects are Not to be Underestimated: The solvent can significantly impact the stability of the transition states leading to different diastereomers.[4][5] Polar solvents may stabilize more polar transition states, while nonpolar solvents will favor less polar ones.

    • Protocol: Conduct the reaction in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, diethyl ether).[6]

  • Temperature Control is Key: Diels-Alder reactions are often reversible. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the thermodynamically more stable product, which is often the desired diastereomer.[7][8]

Q2: My asymmetric epoxidation of this compound is yielding a nearly racemic mixture. What can I do?

A2: Achieving high enantioselectivity in the epoxidation of vinyl-TBS can be challenging due to the non-coordinating nature of the vinylsilane. Unlike allylic alcohols, there is no directing hydroxyl group to pre-organize the catalyst and substrate.[9][10]

Troubleshooting Steps:

  • Catalyst System Selection: For non-functionalized alkenes like vinyl-TBS, catalyst systems like the Jacobsen-Katsuki epoxidation or Shi epoxidation are generally more effective than the Sharpless epoxidation, which is designed for allylic alcohols.[9]

    • Protocol (Jacobsen-Katsuki): Employ a chiral manganese(III)-salen complex as the catalyst with an oxidant like sodium hypochlorite (NaOCl) or iodosylbenzene.[9]

    • Protocol (Shi Epoxidation): Use a chiral ketone catalyst to generate a dioxirane intermediate from Oxone. This method is often performed under aqueous conditions.[9]

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7][11][12]

    • Protocol: Perform the reaction at a range of temperatures, starting from 0 °C and going down to -78 °C, to find the optimal balance between reaction rate and enantiomeric excess (ee).[13][14]

  • Consider Additives: In some cases, the addition of N-oxides as co-catalysts in Jacobsen-Katsuki epoxidations can improve both the yield and the enantioselectivity.

Q3: The hydroboration-oxidation of my substituted this compound is giving poor regioselectivity and stereoselectivity. How can I improve this?

A3: Hydroboration-oxidation is a powerful tool for the anti-Markovnikov hydration of alkenes with syn-stereochemistry.[15][16][17] However, the bulky TBS group can interfere with the desired regiochemical and stereochemical outcome.

Troubleshooting Steps:

  • Choice of Borane Reagent: The steric bulk of the borane reagent is paramount. For hindered alkenes like substituted vinyl-TBS derivatives, a less hindered borane reagent like BH₃·THF is often preferred over bulkier reagents like 9-BBN.[18]

    • Protocol: Compare the results of hydroboration using BH₃·THF, 9-BBN, and disiamylborane to determine the optimal reagent for your specific substrate.

  • Ensure Syn-Addition: The hydroboration step is a concerted syn-addition.[15][19] The subsequent oxidation with hydrogen peroxide occurs with retention of stereochemistry.[16] If you are observing a mixture of diastereomers, it may be due to incomplete facial selectivity during the hydroboration.

    • Troubleshooting Logic: The silyl group should direct the borane to the opposite face of the double bond.[20] If this is not happening effectively, consider if other functional groups on your molecule are competing for coordination with the borane.

  • Oxidation Conditions: While the oxidation step is generally robust, ensure that the conditions are basic enough to facilitate the migration of the alkyl group from boron to oxygen.

    • Standard Protocol: After hydroboration, add a solution of aqueous sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide at 0 °C.

Q4: I am struggling with low stereoselectivity in a Heck reaction involving this compound. What are the critical parameters to investigate?

A4: The Heck reaction is a versatile method for carbon-carbon bond formation.[21][22] Achieving high stereoselectivity, particularly in the formation of a specific alkene isomer, depends heavily on the catalyst system and reaction conditions.[23]

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of phosphine ligand for the palladium catalyst can dramatically influence the stereochemical outcome. Bulky, electron-rich phosphines often promote higher selectivity.

    • Protocol: Screen a variety of phosphine ligands, such as PPh₃, P(o-tolyl)₃, and bidentate ligands like BINAP or dppf.

  • Base and Solvent System: The nature of the base and the polarity of the solvent can affect the rate of the different steps in the catalytic cycle, thereby influencing the product distribution.

    • Protocol: Experiment with different bases (e.g., Et₃N, K₂CO₃, NaOAc) in combination with various solvents (e.g., DMF, NMP, toluene).

  • Consider a Cationic Pathway: Using a triflate precursor for the vinyl partner can favor a cationic Heck pathway, which can lead to different and sometimes improved stereoselectivity, especially when using bidentate ligands.[23]

Visualizing Experimental Workflows

To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Troubleshooting_Diels_Alder start Low Diastereoselectivity in Diels-Alder lewis_acid Screen Lewis Acids (e.g., TiCl4, BF3·OEt2, SnCl4) start->lewis_acid Step 1 solvent Vary Solvent Polarity (e.g., Hexane, Toluene, CH2Cl2) lewis_acid->solvent Step 2 temperature Optimize Temperature (Lower is often better) solvent->temperature Step 3 outcome Improved Diastereoselectivity temperature->outcome

Caption: Troubleshooting workflow for low diastereoselectivity in Diels-Alder reactions.

Asymmetric_Epoxidation_Strategy start Racemic Epoxide Mixture catalyst_choice Select Appropriate Catalyst System (Jacobsen-Katsuki or Shi) start->catalyst_choice temp_opt Systematic Temperature Reduction (0°C to -78°C) catalyst_choice->temp_opt additives Consider Co-catalysts (e.g., N-oxides) temp_opt->additives high_ee High Enantiomeric Excess additives->high_ee

Caption: Strategy for improving enantioselectivity in asymmetric epoxidation.

Quantitative Data Summary

The following table summarizes typical effects of key parameters on stereoselectivity. Note that these are general trends and optimal conditions will be substrate-dependent.

Reaction TypeParameter VariedTypical Effect on Stereoselectivity
Diels-Alder Lewis Acid BulkIncreased bulk can improve facial selectivity.
Solvent PolarityCan invert or enhance diastereoselectivity.[4][6]
TemperatureLower temperatures generally favor the thermodynamic product.[7][8]
Asymmetric Epoxidation TemperatureLower temperatures significantly increase enantiomeric excess.[7][11]
Catalyst SystemChoice of catalyst is critical for non-directed epoxidations.[9]
Hydroboration-Oxidation Borane ReagentSteric bulk of the borane dictates regioselectivity.
Heck Reaction Phosphine LigandBulky, electron-rich ligands often improve selectivity.

Conclusion

Improving the stereoselectivity of reactions with this compound is a multifactorial challenge that requires careful consideration of all reaction parameters. The bulky TBS group is a powerful directing group, but its influence can be modulated by the choice of catalyst, solvent, and temperature.[1][24] By systematically troubleshooting each of these variables, researchers can unlock the full potential of this versatile building block and achieve their desired stereochemical outcomes.

References

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health.[Link]

  • Stereoselective Lewis Acid-Catalyzed r-Acylvinyl Additions. ElectronicsAndBooks.[Link]

  • Stereoselective Lewis acid-catalyzed alpha-acylvinyl additions. PubMed.[Link]

  • stereochemistry of the hydroboration-oxidation. YouTube.[Link]

  • Solvent effect in diastereoselective intramolecular Diels–Alder reactions. Sci-Hub.[Link]

  • What is the reason behind the stereoselectivity of the conversion of vinyl silanes to alkenes? Chemistry Stack Exchange.[Link]

  • The first practical method for asymmetric epoxidation. pubs.acs.org.[Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.[Link]

  • Lewis acid catalysis. Wikipedia.[Link]

  • Organic Syntheses Procedure. orgsyn.org.[Link]

  • Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts.[Link]

  • Stereocontrol in organic synthesis using silicon compounds. Pure and Applied Chemistry.[Link]

  • Conformational change induced by bulky vicinal protective groups such... ResearchGate.[Link]

  • Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. National Institutes of Health.[Link]

  • Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. PubMed.[Link]

  • Stereocontrol in organic synthesis using silicon-containing compounds. Studies directed towards the synthesis of ebelactone A. RSC Publishing.[Link]

  • Vinylsilane- and alkynylsilane-terminated cyclization reactions. ACS Publications.[Link]

  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Wiley Online Library.[Link]

  • Asymmetric epoxidation. Grokipedia.[Link]

  • Heck Reaction. Organic Chemistry Portal.[Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central.[Link]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry.[Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.[Link]

  • Stereocontrol in reactions of β‐silyl carbonyl compounds and silicon... ResearchGate.[Link]

  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.[Link]

  • Hydroboration Oxidation of Alkenes. Chemistry Steps.[Link]

  • Control of diastereoselectivity by solvent effects in the addition of Grignard reagents to enantiopure t-butylsulfinimine: syntheses of the stereoisomers of the hydroxyl derivatives of sibutramine. PubMed.[Link]

  • Factors Affecting the Rates of Diels-Alder reaction, and the Cause of Nucleophilic-Electrophilic Dual Behaviour of Reactants. .[Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. RSC Publishing.[Link]

  • Sharpless epoxidation. Wikipedia.[Link]

  • Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems. YouTube.[Link]

  • What stereoisomers are obtained from hydroboration–oxidation of t... Pearson+.[Link]

  • The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions. ResearchGate.[Link]

  • Heck Reaction—State of the Art. MDPI.[Link]

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate.[Link]

  • Solvent Effects on the Steric Course of the Solvolysis of Tertiary Acyclic Derivatives. ResearchGate.[Link]

  • REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill.[Link]

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube.[Link]

  • Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. RSC Publishing.[Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.[Link]

  • Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions. PubMed Central.[Link]

  • Thermochemical Response of Vinyl-Ester Resin. GovInfo.[Link]

Sources

Technical Support Center: A Guide to the Safe Handling and Storage of Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Vinyl-t-butyldimethylsilane (CAS No. 24858-02-4). This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile organosilane reagent in their experimental work. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the safe and effective use of this compound. Our focus is on providing practical, field-tested advice grounded in established safety protocols and the inherent chemical properties of the molecule.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format. We emphasize not just the solution, but the underlying chemical principles to empower you to anticipate and mitigate these challenges in your future experiments.

Question 1: I opened a new bottle of this compound and noticed a slight haziness or solid precipitate. Is it still usable?

Answer: The presence of a haze or precipitate in a freshly opened bottle of this compound is unusual and may indicate contamination or partial polymerization.

Causality: this compound, containing a vinyl group, is susceptible to polymerization, which can be initiated by impurities, exposure to air (oxygen), light, or elevated temperatures. The formation of solid particles suggests that oligomers or polymers have started to form.

Troubleshooting Protocol:

  • Do NOT use the reagent directly. The presence of polymers can significantly impact reaction stoichiometry and potentially introduce unforeseen side products.

  • Evaluate the extent of polymerization. If the precipitate is minimal, you may be able to purify the remaining liquid. However, for critical applications, using a fresh, unopened bottle is strongly recommended.

  • Purification (for non-critical applications): If you choose to proceed, purification can be attempted by distillation under an inert atmosphere (e.g., argon or nitrogen). The boiling point of this compound is approximately 127 °C[1]. Distillation should be performed with caution due to the compound's flammability.

  • Future Prevention: Always store this compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place to minimize the risk of polymerization[2].

Question 2: My reaction with this compound is sluggish or incomplete, even with a fresh bottle. What are the potential causes?

Answer: Several factors can contribute to the reduced reactivity of this compound. These primarily revolve around reagent purity, reaction conditions, and potential inhibitors.

Causality: The reactivity of organosilanes can be sensitive to moisture and protic solvents, which can lead to hydrolysis of the silicon-carbon bond, although this compound is reported to have low hydrolytic sensitivity[1]. The presence of radical scavengers could also inhibit reactions involving the vinyl group.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: If your reaction is sensitive to moisture, ensure all solvents and other reagents are rigorously dried. Glassware should be oven-dried or flame-dried before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive reagents or intermediates.

  • Solvent Compatibility: While this compound is soluble in many organic solvents, ensure your chosen solvent is appropriate for the specific reaction chemistry and does not contain impurities that could act as inhibitors.

  • Reagent Purity Check: If you suspect an issue with the reagent itself, consider obtaining a certificate of analysis from the supplier or performing a simple purity check (e.g., by gas chromatography) if facilities are available.

  • Temperature and Catalyst: Review your reaction protocol to confirm that the temperature and any catalysts used are appropriate for the desired transformation.

Question 3: I observe an unexpected exotherm or pressure buildup during my reaction. What should I do?

Answer: An unexpected exotherm or pressure buildup is a serious safety concern and indicates a potential runaway reaction. Immediate and safe intervention is crucial.

Causality: This can be caused by a variety of factors, including incorrect reagent stoichiometry, inadequate cooling, or a catalytic impurity that is accelerating the reaction uncontrollably. The polymerization of the vinyl group can also be highly exothermic.

Emergency Response Protocol:

  • Alert Personnel: Immediately inform your colleagues and supervisor of the situation.

  • Remove External Heating: If the reaction is being heated, immediately remove the heat source.

  • Enhance Cooling: If the reaction vessel is in a cooling bath, add more coolant (e.g., dry ice to an acetone bath) to try and control the temperature.

  • Do NOT Seal a Pressurized Vessel: If you observe pressure buildup, do not attempt to tighten any seals, as this could lead to an explosion. If it is safe to do so, and the system is equipped with a pressure-relief valve, ensure it is functioning.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

  • Post-Incident Analysis: Once the situation is resolved, a thorough investigation is necessary to determine the root cause and prevent a recurrence. This should include a review of the experimental procedure, reagent quantities, and purity.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the routine handling and storage of this compound.

Handling

Q1: What are the primary hazards associated with this compound? A: this compound is a highly flammable liquid and vapor[2]. It also causes skin and serious eye irritation[2].

Q2: What personal protective equipment (PPE) is required when handling this compound? A: At a minimum, you should wear a laboratory coat, chemical-resistant gloves (check manufacturer compatibility charts), and safety goggles[2][3][4]. For procedures with a higher risk of splashing, a face shield is recommended[3][5]. All handling of the liquid should be done in a well-ventilated area, preferably within a chemical fume hood[6].

Q3: How should I properly ground and bond containers when transferring this compound? A: To prevent static discharge, which can ignite the flammable vapors, it is crucial to ground and bond all metal containers and receiving equipment during transfer[2][7]. This involves using conductive clamps and wires to connect the dispensing container, the receiving container, and a common ground.

Storage

Q4: What are the ideal storage conditions for this compound? A: Store the container tightly closed in a dry, cool, and well-ventilated place[2][8]. It should be kept away from heat, sparks, open flames, and other ignition sources[8]. A refrigerator/flammables cabinet is a suitable storage location[8].

Q5: What materials are incompatible with this compound? A: Avoid contact with strong oxidizing agents[6][8]. Although specific incompatibility data is limited in the provided search results, it is prudent to avoid strong acids, bases, and metals as a general precaution for organosilanes[6].

Spills and Waste Disposal

Q6: What is the correct procedure for cleaning up a small spill of this compound? A: For a small spill, ensure the area is well-ventilated and eliminate all ignition sources[2]. Wear appropriate PPE, including respiratory protection if necessary[2]. Contain the spill with an inert absorbent material such as vermiculite, sand, or earth[9][10]. Do not use combustible materials like paper towels to absorb the bulk of the spill[10]. Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal[2][7][11]. The spill area should then be decontaminated with soap and water[11].

Q7: How should I dispose of waste this compound and contaminated materials? A: Waste this compound and any materials contaminated with it (e.g., absorbent from a spill, used gloves) must be disposed of as hazardous waste[2][12]. The container should be clearly labeled, and disposal should be carried out through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations[13][14][15]. Do not dispose of this chemical down the drain[16].

Section 3: Data at a Glance

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 24858-02-4[1][17][18]
Molecular Formula C8H18Si[1][17][19]
Molecular Weight 142.31 g/mol [1][17]
Boiling Point 127 °C[1]
Flash Point 19 °C[1]
Density 0.756 g/mL[1]

Section 4: Workflow Diagrams

To visually summarize the key decision-making processes for handling and troubleshooting, we have provided the following diagrams in Graphviz DOT language.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Storage Storage & Disposal Prep Review SDS and Procedure PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Ventilation Work in Fume Hood PPE->Ventilation Grounding Prepare Grounding and Bonding Ventilation->Grounding Transfer Transfer Reagent Grounding->Transfer Reaction Perform Reaction Transfer->Reaction Store Store in Cool, Dry, Well-Ventilated Area Reaction->Store Waste Dispose of Waste via EHS Store->Waste

Caption: A typical workflow for the safe handling of this compound.

Troubleshooting_Workflow Start Problem Encountered Incomplete_Reaction Incomplete Reaction Check Anhydrous Conditions Check Inert Atmosphere Verify Reagent Purity Start->Incomplete_Reaction Sluggish/Incomplete Precipitate Precipitate in Bottle Do Not Use Directly Consider Purification (Non-Critical) Store Properly to Prevent Start->Precipitate Haziness/Solid Exotherm Unexpected Exotherm/Pressure Remove Heat/Enhance Cooling Alert Others Evacuate if Uncontrolled Start->Exotherm Runaway Reaction

Caption: A decision-making workflow for troubleshooting common experimental issues.

References

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • t-BUTYLDIMETHYLSILANOL - Gelest, Inc. Available at: [Link]

  • SIB1938.0 GHS US English US SDS - Amazon S3. Available at: [Link]

  • Spill procedure: Clean-up guidance - Queen Mary University of London. Available at: [Link]

  • SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE. Available at: [Link]

  • Chemical Spill Cleanup Guidelines - Rowan University. Available at: [Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. Available at: [Link]

  • Using Personal Protective Equipment (PPE) in Labs - YouTube. Available at: [Link]

  • Good Laboratory Management: Personal Protective Equipment (PPE) - YouTube. Available at: [Link]

  • Vinyl-tert-butyldimethylsilane (C8H18Si) - PubChemLite. Available at: [Link]

  • DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet. Available at: [Link]

  • Household Hazardous Waste Information for Households | Department of Toxic Substances Control. Available at: [Link]

  • Household Hazardous Waste Recycling & Disposal | WM. Available at: [Link]

  • Chemical compatibility table with vinyl or vinylester ester - Duplação. Available at: [Link]

  • AN OVERVIEW OF OPTIONS FOR DISPOSAL OF VINYL PLASTICS IN MUNICIPAL SOLID WASTE - Center for Climate Integrity. Available at: [Link]

  • This compound [24858-02-4] | Chemsigma. Available at: [Link]

  • t-Butyldimethylsilyl | C6H15Si | CID 9898815 - PubChem - NIH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Vinyl-t-butyldimethylsilane and Other Vinylsilanes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon bonds. Among the diverse array of organometallic reagents utilized, organosilanes have carved a significant niche due to their stability, low toxicity, and ease of handling. This guide provides an in-depth technical comparison of vinyl-t-butyldimethylsilane with other common vinylsilanes, focusing on their performance in palladium-catalyzed cross-coupling reactions. By examining the interplay of steric and electronic effects, this document aims to equip researchers with the knowledge to make informed decisions in catalyst and substrate selection for their synthetic endeavors.

The Central Role of Activation in Vinylsilane Cross-Coupling

The utility of vinylsilanes in cross-coupling reactions, particularly the Hiyama coupling, is predicated on the activation of the silicon-carbon bond.[1] This activation is essential to facilitate the transmetalation step in the catalytic cycle, where the vinyl group is transferred from the silicon atom to the palladium center.[1] Typically, this is achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, which attacks the silicon atom to form a hypervalent, pentacoordinate silicate intermediate.[2] This intermediate is significantly more nucleophilic and readily participates in transmetalation.

The nature of the substituents on the silicon atom profoundly influences the ease of this activation and, consequently, the overall efficiency of the cross-coupling reaction.[2]

This compound: A Study in Steric Hindrance and Stability

This compound [(CH₂=CH)Si(CH₃)₂(C(CH₃)₃)] is a tetraorganosilane characterized by the presence of a bulky tert-butyl group attached to the silicon atom. This sterically demanding group imparts a high degree of stability to the molecule, making it robust and easy to handle.[3] However, this steric bulk also presents a significant challenge in cross-coupling reactions. The t-butyl group can hinder the approach of the activating agent (fluoride or base) to the silicon center, thereby slowing down the formation of the crucial pentacoordinate intermediate.

Comparative Performance Analysis: Sterics vs. Electronics

To understand the practical implications of these structural differences, a comparison with other commonly employed vinylsilanes is instructive. Vinylsilanes bearing electron-withdrawing groups, such as alkoxy or chloro substituents, on the silicon atom generally exhibit higher reactivity in cross-coupling reactions.[2]

Table 1: Comparative Reactivity of Vinylsilanes in Hiyama Cross-Coupling

VinylsilaneSilyl GroupKey FeatureExpected ReactivityRationale
This compound -SiMe₂(t-Bu)Bulky, electron-donating alkyl groupsLowSteric hindrance from the t-butyl group impedes formation of the pentacoordinate silicate. Electron-donating methyl groups do not sufficiently polarize the Si-C bond.
Vinyltrimethylsilane -SiMe₃Less bulky alkyl groupsModerateReduced steric hindrance compared to the t-butyl group allows for easier activation. Still relies on activation as alkyl groups are not strongly electron-withdrawing.
Vinyltrimethoxysilane -Si(OMe)₃Electron-withdrawing alkoxy groupsHighThe inductive effect of the methoxy groups polarizes the Si-C bond, making the silicon more Lewis acidic and susceptible to nucleophilic attack by the activator.[2] This facilitates the formation of the pentacoordinate intermediate.
Vinyltriethoxysilane -Si(OEt)₃Electron-withdrawing alkoxy groupsHighSimilar to vinyltrimethoxysilane, the ethoxy groups enhance reactivity through their inductive effect.

While direct, side-by-side quantitative comparisons in the literature are scarce, the general principles of organosilicon chemistry and scattered experimental evidence support this reactivity trend. For instance, Hiyama couplings often employ vinyl(alkoxy)silanes or vinyl(chloro)silanes to achieve high yields, while the use of trialkylvinylsilanes is less common and often requires more forcing conditions.[2]

Mechanistic Insights: The Transmetalation Step

The rate-determining step in many cross-coupling reactions involving organosilanes is the transmetalation of the organic group to the palladium center. The electronic and steric properties of the silyl group directly impact the facility of this step.

Hiyama Coupling Catalytic Cycle Pd0 Pd(0)Ln PdII_oxidative R-Pd(II)-X Ln Pd0->PdII_oxidative Oxidative Addition (R-X) PdII_transmetalation R-Pd(II)-Vinyl Ln PdII_oxidative->PdII_transmetalation Transmetalation PdII_transmetalation->Pd0 Reductive Elimination Product R-Vinyl PdII_transmetalation->Product Activator Activator (F⁻ or Base) Silane Vinyl-SiR'₃ Activator->Silane Pentacoordinate [Vinyl-SiR'₃(Nu)]⁻ Silane->Pentacoordinate Activation Pentacoordinate->PdII_oxidative Transmetalation

Figure 1: Generalized catalytic cycle for the Hiyama cross-coupling reaction.

For this compound, the steric bulk of the t-butyl group can disfavor the formation of the necessary geometry for the transfer of the vinyl group to the palladium center. In contrast, the smaller and more electron-withdrawing alkoxy groups of vinyltrimethoxysilane not only facilitate the initial activation but may also lead to a more favorable transition state for transmetalation.

The Hiyama-Denmark Coupling: A Fluoride-Free Alternative

A significant advancement in vinylsilane cross-coupling is the Hiyama-Denmark protocol, which avoids the use of fluoride activators.[4] This is particularly advantageous when working with substrates containing silyl protecting groups, which would be cleaved by fluoride.[1] The Hiyama-Denmark coupling typically utilizes organosilanols or their corresponding silanolates, which are generated in situ from alkoxysilanes in the presence of a base like NaOH or KOSiMe₃.[1]

Hiyama_Denmark_Activation cluster_0 Activation Pathway cluster_1 Cross-Coupling Vinyl_Alkoxysilane Vinyl-Si(OR)₃ Silanol Vinyl-Si(OH)₃ Vinyl_Alkoxysilane->Silanol Hydrolysis (Base) Silanolate [Vinyl-Si(OH)₂(O⁻)] Silanol->Silanolate Deprotonation Pd(II) Complex Pd(II) Complex Silanolate->Pd(II) Complex Transmetalation Coupled Product Coupled Product Pd(II) Complex->Coupled Product

Figure 2: Activation pathway in the fluoride-free Hiyama-Denmark coupling.

In this context, vinyltrimethoxysilane and vinyltriethoxysilane are ideal precursors for the in situ generation of the reactive silanolate species.[5] The application of this protocol to this compound is less straightforward. The hydrolysis of the Si-C(t-Bu) bond is significantly more difficult than the hydrolysis of Si-O-Alkyl bonds, making the generation of the corresponding silanol challenging under standard Hiyama-Denmark conditions.

Experimental Protocols

General Procedure for Hiyama Coupling of Vinyltrimethoxysilane with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Anhydrous THF (5 mL) is added, and the mixture is stirred for 10 minutes at room temperature. Vinyltrimethoxysilane (1.2 mmol) is then added, followed by the activator, TBAF (1.0 M in THF, 1.5 mL, 1.5 mmol).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 60-80 °C) and monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Challenges in the Hiyama Coupling of this compound

Adapting the above protocol for this compound would likely require more forcing conditions, such as higher temperatures, longer reaction times, and potentially a higher loading of the catalyst and activator, due to its lower reactivity. The yields are expected to be lower compared to those obtained with vinyltrimethoxysilane under similar conditions.

Conclusion and Future Perspectives

The choice of vinylsilane for a cross-coupling reaction is a critical parameter that dictates the reaction efficiency and conditions.

  • Vinyltrimethoxysilane and Vinyltriethoxysilane are highly reactive coupling partners due to the electron-withdrawing nature of the alkoxy groups, which facilitates the crucial activation step. They are particularly well-suited for both traditional fluoride-activated Hiyama couplings and modern fluoride-free Hiyama-Denmark protocols.

  • This compound , while offering the advantage of high stability, presents a significant reactivity challenge due to the steric hindrance of the t-butyl group. Its application in cross-coupling reactions is limited and generally requires more stringent reaction conditions, leading to potentially lower yields and reduced functional group tolerance.

For researchers and drug development professionals, vinyl(alkoxy)silanes represent a more versatile and efficient choice for the introduction of a vinyl group via Hiyama-type cross-coupling reactions. Future research in this area may focus on the development of novel catalytic systems or activation methods that can overcome the steric and electronic limitations of less reactive organosilanes like this compound, thereby expanding the synthetic chemist's toolkit.

References

  • Hiyama, T.; Hatanaka, Y. Palladium-Catalyzed Cross-Coupling Reaction of Organosilanes with Organic Halides. Pure and Applied Chemistry1994, 66 (7), 1471–1478.
  • Denmark, S. E.; Sweis, R. F. The Hiyama Cross-Coupling Reaction: A Mechanistic Perspective. In Metal-Catalyzed Cross-Coupling Reactions, 3rd ed.; de Meijere, A., Bräse, S., Oestreich, M., Eds.; Wiley-VCH: Weinheim, Germany, 2014; pp 897-976.
  • Organic Chemistry Portal. Hiyama Coupling. [Link]

  • Skarżyńska, A., et al. Efficient Synthesis of E-Stilbenes via Hiyama Coupling Reactions of Substituted Styrylsilanes with Aryl Halides. Molecules2011, 16(12), 10323-10338.
  • Gelest. Cross-Coupling Reactions, Continued. [Link]

  • Sunderhaus, J. D.; Lam, H.; Dudley, G. B. Synthesis of Vinylsilanes from Siletanes: A Combination of Stability and Reactivity. Org. Lett.2003, 5 (23), 4571–4573.
  • Pawley, S. B.; Watson, D. A. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. J. Am. Chem. Soc.2020, 142 (27), 12051–12055.
  • Organic Chemistry Portal. Hiyama-Denmark Coupling. [Link]

  • Nanjing Siwin New Material Co.,Ltd. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry. [Link]

Sources

A Researcher's Guide to Navigating the Reactivity Landscape of Silyl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the judicious selection and strategic manipulation of protecting groups are paramount to achieving the desired molecular architecture. Among the myriad of options available for the temporary masking of hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable reactivity. This guide provides an in-depth comparison of the relative reactivity of commonly employed silyl protecting groups, offering field-proven insights and supporting experimental data to empower researchers in making informed decisions for their synthetic endeavors.

The Cornerstone of Selectivity: Understanding Silyl Ether Stability

The utility of silyl ethers as protecting groups is fundamentally rooted in the stability of the silicon-oxygen bond, which can be modulated by the steric and electronic nature of the substituents on the silicon atom. A well-established hierarchy of stability exists, which serves as the primary roadmap for selective protection and deprotection strategies.

The general order of stability for common silyl ethers is: TMS < TES < TBS (TBDMS) < TIPS < TBDPS

This trend is a direct consequence of the increasing steric bulk around the silicon atom, which shields the Si-O bond from nucleophilic or electrophilic attack. The trimethylsilyl (TMS) group, with its three small methyl groups, is highly labile and often used for the protection of alcohols that need to be unmasked under very mild conditions. At the other end of the spectrum, the triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups offer exceptional stability, requiring more forcing conditions for their removal.

Quantitative Comparison of Silyl Ether Lability

To provide a more granular understanding of these stability differences, the following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions. This quantitative data is invaluable for designing selective deprotection steps in complex syntheses.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers [1][2]

Silyl GroupAbbreviationRelative Rate of Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBS (TBDMS)20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

This data underscores the profound impact of steric hindrance on the stability of silyl ethers in acidic media. The bulky isopropyl and tert-butyl groups significantly impede the approach of a proton and subsequent nucleophilic attack on the silicon atom.

Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Silyl Ethers [1]

Silyl GroupAbbreviationRelative Rate of Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES10-100
tert-ButyldimethylsilylTBS (TBDMS)~20,000
tert-ButyldiphenylsilylTBDPS~20,000
TriisopropylsilylTIPS100,000

In basic media, the stability trend is largely similar, with the notable exception that TBS and TBDPS ethers exhibit comparable lability. The increased steric bulk of the TIPS group continues to provide the highest level of stability.

Mechanistic Insights into Silylation and Desilylation

A thorough understanding of the reaction mechanisms governing the formation and cleavage of silyl ethers is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Silylation of Alcohols: A Nucleophilic Substitution at Silicon

The formation of a silyl ether is typically achieved by reacting an alcohol with a silyl halide (e.g., R₃SiCl) or a silyl triflate (R₃SiOTf) in the presence of a base. The reaction proceeds via a nucleophilic substitution at the silicon center.

Silylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., Imidazole) Base->Alkoxide R3SiX R₃Si-X (Silylating Agent) Pentacoordinate [R-O-SiR₃-X]⁻ (Pentacoordinate Intermediate) R3SiX->Pentacoordinate Alkoxide->Pentacoordinate Nucleophilic Attack SilylEther R-O-SiR₃ (Silyl Ether) Pentacoordinate->SilylEther Loss of Leaving Group Salt Base-H⁺X⁻ Pentacoordinate->Salt

Caption: Mechanism of Silyl Ether Formation.

The choice of base is critical. For less hindered alcohols and reactive silylating agents, a relatively weak base like imidazole or triethylamine is sufficient. For more sterically demanding alcohols or less reactive silylating agents, a stronger base or a more reactive silyl triflate may be necessary. The seminal Corey protocol, which utilizes imidazole in DMF, is a highly reliable and widely used method for the formation of TBS ethers.[3]

Desilylation: Tailoring the Cleavage Strategy

The removal of a silyl protecting group can be accomplished under acidic, basic, or fluoride-mediated conditions. The choice of deprotection strategy is dictated by the stability of the target silyl ether and the presence of other functional groups in the molecule.

Acid-Catalyzed Deprotection: This method is most effective for labile silyl ethers like TMS and TES. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.

Acidic_Deprotection SilylEther R-O-SiR₃ ProtonatedEther R-O(H⁺)-SiR₃ SilylEther->ProtonatedEther Protonation H_plus H⁺ H_plus->ProtonatedEther Pentacoordinate [Nu-SiR₃-O(H)-R] ProtonatedEther->Pentacoordinate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Pentacoordinate Alcohol R-OH Pentacoordinate->Alcohol Cleavage SilylProduct Nu-SiR₃ Pentacoordinate->SilylProduct

Caption: Mechanism of Acid-Catalyzed Silyl Ether Cleavage.

Fluoride-Mediated Deprotection: This is arguably the most common and versatile method for cleaving silyl ethers, particularly the more robust ones like TBS, TIPS, and TBDPS. The high affinity of the fluoride ion for silicon, due to the formation of a very strong Si-F bond, is the driving force for this reaction. Tetrabutylammonium fluoride (TBAF) is the most frequently used fluoride source.

Fluoride_Deprotection SilylEther R-O-SiR₃ Pentacoordinate [F-SiR₃-O-R]⁻ SilylEther->Pentacoordinate Nucleophilic Attack Fluoride F⁻ Fluoride->Pentacoordinate Alkoxide R-O⁻ Pentacoordinate->Alkoxide Cleavage SilylFluoride F-SiR₃ Pentacoordinate->SilylFluoride Alcohol R-OH Alkoxide->Alcohol Protonation H_plus_workup H⁺ (workup) H_plus_workup->Alcohol

Sources

A Comparative Guide to Vinylation: Hiyama, Suzuki, and Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of available techniques, palladium-catalyzed cross-coupling reactions stand out for their reliability and broad applicability. This guide provides an in-depth comparative analysis of three prominent methods for vinylation—the Hiyama, Suzuki, and Stille couplings—offering field-proven insights to inform your selection of the most appropriate synthetic strategy.

Introduction to Cross-Coupling for Vinylation

Vinylation, the introduction of a vinyl group (-CH=CH₂) onto a molecule, is a critical transformation in organic synthesis. It provides access to a wide array of valuable intermediates, including styrenes, dienes, and vinyl-substituted heterocycles, which are prevalent in pharmaceuticals, natural products, and materials science. The choice of coupling reaction can significantly impact the efficiency, substrate scope, and overall success of a synthetic campaign. This guide will dissect the nuances of the Hiyama, Suzuki, and Stille vinylation reactions, moving beyond a simple recitation of protocols to explain the underlying principles that govern their application.

The Hiyama Coupling: A Silicon-Based Approach

The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide or triflate.[1] A key feature of this reaction is the requirement for activation of the relatively inert carbon-silicon bond, typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[1]

Mechanism of Hiyama Vinylation

The catalytic cycle of the Hiyama coupling commences with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) species. The organosilane is activated by a fluoride ion or base to form a hypervalent silicon species, which enhances its nucleophilicity. This activated species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired vinylated product and regenerates the palladium(0) catalyst.

G pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_vinyl R-Pd(II)L₂-Vinyl pd2_halide->pd2_vinyl Transmetalation (X⁻ release) product R-Vinyl pd2_vinyl->product Reductive Elimination catalyst_regen Pd(0)L₂ pd2_vinyl->catalyst_regen vinyl_silane Vinyl-SiR₃ activator F⁻ or Base activated_silane [Vinyl-SiR₃(F)]⁻ activator->activated_silane Activation activated_silane->pd2_vinyl

Figure 1: Catalytic Cycle of Hiyama Vinylation.
Advantages and Field-Proven Insights

The primary advantage of the Hiyama coupling lies in the low toxicity and high stability of organosilanes, which are often easier to handle and purify than their organoboron and organotin counterparts.[1] The development of the Hiyama-Denmark coupling, a fluoride-free variant, has further expanded its utility by allowing the use of silyl-protected functional groups that would otherwise be cleaved by fluoride ions.[1]

From a practical standpoint, the choice of silane is critical. While simple vinyltrimethylsilane can be effective, more activated silanes such as vinyltrimethoxysilane or vinyltrifluorosilane often lead to higher yields and faster reaction times. For challenging substrates, the use of highly activated disiloxanes can be a powerful strategy.[2]

Experimental Protocol: Vinylation of an Aryl Bromide

The following protocol is a representative example of a Hiyama vinylation reaction.

Reaction: Vinylation of 4-bromoanisole with vinyltrimethoxysilane.

Materials:

  • 4-bromoanisole (1.0 mmol, 187 mg)

  • Vinyltrimethoxysilane (1.5 mmol, 222 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF (1.5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole, palladium(II) acetate, and SPhos.

  • Add anhydrous THF (3.5 mL) and stir the mixture until all solids have dissolved.

  • Add vinyltrimethoxysilane to the reaction mixture.

  • Slowly add the TBAF solution (1.5 mL) to the stirring mixture.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-vinylanisole.

The Suzuki Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and environmentally benign organoboron reagents.[3]

Mechanism of Suzuki Vinylation

Similar to the Hiyama coupling, the Suzuki catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) species. A crucial difference is the activation of the organoboron reagent, which requires a base to form a borate complex. This borate complex is more nucleophilic and readily undergoes transmetalation with the palladium(II) halide. Subsequent reductive elimination yields the vinylated product and regenerates the palladium(0) catalyst.[3]

G pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_vinyl R-Pd(II)L₂-Vinyl pd2_halide->pd2_vinyl Transmetalation (X⁻ release) product R-Vinyl pd2_vinyl->product Reductive Elimination catalyst_regen Pd(0)L₂ pd2_vinyl->catalyst_regen vinyl_boronic Vinyl-B(OR)₂ base Base (e.g., OH⁻) borate_complex [Vinyl-B(OR)₂(OH)]⁻ base->borate_complex Activation borate_complex->pd2_vinyl

Figure 2: Catalytic Cycle of Suzuki Vinylation.
Advantages and Field-Proven Insights

The exceptional functional group tolerance of the Suzuki coupling makes it a preferred method in late-stage functionalization during drug discovery. A wide variety of boronic acids and their derivatives are commercially available or readily prepared. The use of aqueous solvent systems is often possible, aligning with the principles of green chemistry.

A common challenge in Suzuki vinylation is the instability of vinylboronic acid, which is prone to polymerization.[4] This can be circumvented by using more stable vinylboronate esters (e.g., pinacol esters) or potassium vinyltrifluoroborate salts. The choice of base is also critical and can influence the reaction rate and yield; common bases include carbonates, phosphates, and hydroxides.

Experimental Protocol: Vinylation of an Aryl Iodide

The following protocol details a typical Suzuki vinylation.

Reaction: Vinylation of 4-iodoanisole with potassium vinyltrifluoroborate.

Materials:

  • 4-iodoanisole (1.0 mmol, 234 mg)

  • Potassium vinyltrifluoroborate (1.2 mmol, 161 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Triphenylphosphine (PPh₃, 0.02 mmol, 5.2 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoanisole, potassium vinyltrifluoroborate, and potassium carbonate in a mixture of 1,4-dioxane and water.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Heat the mixture to 80 °C under an argon atmosphere and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 4-vinylanisole.

The Stille Coupling: A Tin-Based Powerhouse

The Stille coupling employs an organostannane as the nucleophilic partner and is renowned for its excellent functional group tolerance and mild reaction conditions.[5]

Mechanism of Stille Vinylation

The catalytic cycle of the Stille coupling is analogous to the Hiyama and Suzuki reactions, involving oxidative addition, transmetalation, and reductive elimination. A key distinction is that the transmetalation step with organostannanes does not typically require an external activator like a base or fluoride source, as the carbon-tin bond is sufficiently labile to react directly with the palladium(II) complex.[5]

G pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_vinyl R-Pd(II)L₂-Vinyl pd2_halide->pd2_vinyl Transmetalation (XSnR₃ release) product R-Vinyl pd2_vinyl->product Reductive Elimination catalyst_regen Pd(0)L₂ pd2_vinyl->catalyst_regen vinyl_stannane Vinyl-SnR₃ vinyl_stannane->pd2_vinyl Transmetalation

Figure 3: Catalytic Cycle of Stille Vinylation.
Advantages and Field-Proven Insights

The Stille coupling's primary strength is its remarkable tolerance for a wide range of functional groups, often surpassing that of other coupling methods.[6] Organostannanes are also stable to air and moisture, making them convenient to handle.[7] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture are significant drawbacks that have led to a decline in its use in favor of greener alternatives like the Suzuki and Hiyama couplings.[5]

In practice, the addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step. For the removal of tin byproducts, a common workup procedure involves treatment with a saturated aqueous solution of potassium fluoride, which precipitates the tin salts as insoluble fluorides.

Experimental Protocol: Vinylation of an Aryl Triflate

The following is a representative protocol for a Stille vinylation.

Reaction: Vinylation of 4-methoxyphenyl triflate with vinyltributyltin.

Materials:

  • 4-methoxyphenyl triflate (1.0 mmol, 256 mg)

  • Vinyltributyltin (1.2 mmol, 381 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • Triphenylarsine (AsPh₃, 0.04 mmol, 12.2 mg)

  • Lithium chloride (LiCl, 3.0 mmol, 127 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried flask under argon, add 4-methoxyphenyl triflate, lithium chloride, Pd₂(dba)₃, and triphenylarsine.

  • Add anhydrous DMF and stir to dissolve the solids.

  • Add vinyltributyltin via syringe.

  • Heat the reaction mixture to 80 °C and monitor its progress.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride.

  • Stir the mixture vigorously for 1 hour, then filter through a pad of Celite.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to obtain 4-vinylanisole.

Comparative Analysis

The choice between Hiyama, Suzuki, and Stille coupling for a vinylation reaction depends on a careful consideration of several factors, including substrate scope, functional group tolerance, toxicity of reagents, and operational simplicity.

FeatureHiyama CouplingSuzuki CouplingStille Coupling
Organometallic Reagent Organosilane (e.g., Vinyl-Si(OR)₃)Organoboron (e.g., Vinyl-B(OR)₂)Organostannane (e.g., Vinyl-SnR₃)
Toxicity of Reagent LowLowHigh
Reagent Stability HighModerate (boronic acids can be unstable)High (air and moisture stable)
Activation Required Fluoride or BaseBaseGenerally none (co-catalyst sometimes used)
Functional Group Tolerance Good to ExcellentExcellentExcellent
Byproduct Removal Generally straightforwardGenerally straightforwardCan be challenging (tin removal)
"Green" Chemistry Aspects Favorable due to low toxicityVery favorable, often uses aqueous mediaUnfavorable due to tin toxicity
Typical Reaction Temperature Room temperature to elevatedRoom temperature to elevatedRoom temperature to elevated

Field-Proven Insights and Recommendations

  • For early-stage synthesis and rapid analogue preparation where a wide variety of functional groups are present, the Suzuki coupling is often the go-to method. Its reliability, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity profile make it an excellent choice for most applications.

  • When dealing with substrates containing silyl protecting groups or when seeking a less toxic alternative to the Stille coupling with comparable functional group tolerance, the Hiyama coupling, particularly the fluoride-free Hiyama-Denmark variant, is a strong contender. The operational simplicity of not requiring a base can also be an advantage in certain contexts.

  • The Stille coupling, while historically significant and offering exceptional functional group tolerance, should be reserved for cases where other methods have failed or for specific applications where its unique reactivity is required. The toxicity of organotin reagents and the challenges associated with their complete removal from the final product are significant hurdles, especially in the context of pharmaceutical development.

Ultimately, the optimal choice of vinylation method is context-dependent. A thorough understanding of the strengths and weaknesses of each of these powerful cross-coupling reactions will enable the synthetic chemist to navigate the complexities of modern organic synthesis with greater efficiency and success.

References

  • Denmark, S. E., & Sweis, R. F. (2002). The Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: A Practical Alternative to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835–846. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Matteson, D. S. (1995). The Use of Boronic Esters in Suzuki and Other Palladium-Catalyzed Couplings. In Metal-Catalyzed Cross-Coupling Reactions (pp. 45–98). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Hiyama, T. (2000). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421–453). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Organic Chemistry Portal. Hiyama Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • ResearchGate. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. Tetrahedron, 58(48), 9633–9695. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2018). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 8(46), 26035–26043. [Link]

Sources

A Comparative Guide to Analytical Techniques for the Characterization of Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organosilicon compounds, a diverse class of molecules containing carbon-silicon bonds, are integral to countless applications, from advanced pharmaceuticals and high-performance materials to everyday consumer products.[1][2] Their unique properties, stemming from the distinct electronic and steric nature of the silicon atom, necessitate precise and comprehensive characterization.[1] For researchers, scientists, and drug development professionals, the ability to accurately elucidate structure, confirm molecular weight, assess purity, and understand three-dimensional conformation is paramount for ensuring product quality, optimizing reaction outcomes, and meeting regulatory standards.

This guide provides an in-depth, comparative analysis of the principal analytical techniques employed for the characterization of organosilicon compounds. Moving beyond a simple listing of methods, this document delves into the fundamental principles, experimental considerations, and the strategic selection of techniques. By understanding the strengths and limitations of each method, researchers can construct a synergistic analytical workflow, ensuring a holistic and accurate understanding of their organosilicon compounds of interest.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Cornerstone

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the structural elucidation of organosilicon compounds in solution.[3] It provides unparalleled detail regarding the connectivity and chemical environment of atoms within a molecule.

Fundamental Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[4] For organosilicon compounds, the key nuclei of interest are ¹H, ¹³C, and, most importantly, ²⁹Si. All three possess a nuclear spin of 1/2, leading to sharp and well-resolved NMR signals.[5] When placed in a strong magnetic field, these nuclei align in specific orientations. Irradiation with radiofrequency pulses perturbs this alignment, and the subsequent relaxation back to equilibrium emits signals that are detected and converted into an NMR spectrum. The precise frequency of these signals (chemical shift), their splitting patterns (coupling), and their intensities (integration) provide a wealth of structural information.

Probing the Organosilicon Structure: A Multi-Nuclear Approach

A comprehensive NMR analysis of an organosilicon compound involves a combination of experiments:

  • ¹H NMR: Provides detailed information about the organic moieties attached to the silicon atom. The integration of proton signals allows for the determination of the relative number of protons in different chemical environments.

  • ¹³C NMR: Elucidates the carbon framework of the molecule. Coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can distinguish between CH, CH₂, and CH₃ groups.

  • ²⁹Si NMR: This is the most direct method for probing the silicon center itself.[6] ²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom, making it invaluable for identifying the types of substituents attached.[7] The wide chemical shift range of ²⁹Si allows for clear differentiation between various organosilicon functionalities.[6]

One of the primary challenges in ²⁹Si NMR is the low natural abundance (4.7%) and the negative magnetogyric ratio of the ²⁹Si isotope, which can lead to low sensitivity and long relaxation times.[7] However, modern NMR techniques, such as the use of relaxation agents and advanced pulse sequences (e.g., INEPT, DEPT), have largely overcome these limitations.

Comparative Analysis
FeatureNuclear Magnetic Resonance (NMR)
Information Obtained Detailed molecular structure, connectivity, stereochemistry (in solution).
Sample Requirements Soluble sample, typically 1-10 mg.
Destructive? No.
Key Strengths - Unambiguous structural elucidation. - Provides information on the dynamic behavior of molecules in solution. - Quantitative capabilities.
Key Limitations - Lower sensitivity for ²⁹Si compared to ¹H. - Not ideal for insoluble materials (requires solid-state NMR). - Can be challenging for very complex mixtures without prior separation.
Experimental Protocol: Quantitative ²⁹Si NMR

This protocol outlines a standardized approach for obtaining a quantitative ²⁹Si NMR spectrum, crucial for assessing the purity and relative amounts of different silicon-containing species in a sample.

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the organosilicon compound into a clean, dry vial.

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a non-volatile standard like phenyltrimethylsilane if the sample is volatile).

    • Dissolve the sample and standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube.

    • To shorten the long relaxation times of ²⁹Si nuclei, add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of ~0.05 M.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ²⁹Si frequency.

    • Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • Employ an inverse-gated decoupling pulse sequence. This involves turning on the proton decoupler only during the acquisition of the ²⁹Si signal, which suppresses the nuclear Overhauser effect (nOE) that can lead to non-quantitative signal intensities.

    • Set a long relaxation delay (D1) between pulses, typically 5 times the longest T₁ relaxation time of the ²⁹Si nuclei in the sample, to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals corresponding to the sample and the internal standard to determine the purity or relative concentrations.

Chapter 2: Mass Spectrometry (MS) - Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[4] It is an essential tool for determining the molecular weight of organosilicon compounds and for gaining structural insights through the analysis of fragmentation patterns.[8][9]

Fundamental Principles

In its simplest form, a mass spectrometer performs three essential functions:

  • Ionization: The sample molecules are converted into gas-phase ions. Common ionization techniques include Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Applications in Organosilicon Analysis
  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound.

  • Structural Elucidation: The fragmentation of the molecular ion provides a "fingerprint" that can be used to deduce the structure of the molecule.[9] Organosilicon compounds often exhibit characteristic fragmentation patterns, such as the cleavage of Si-C and Si-O bonds.[8]

  • Mixture Analysis: When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to identify and quantify the individual components of a complex mixture.[8][10][11]

Comparative Analysis
FeatureMass Spectrometry (MS)
Information Obtained Molecular weight, elemental composition, structural information from fragmentation.
Sample Requirements Very small amounts (ng to pg), can be solid, liquid, or gas.
Destructive? Yes.
Key Strengths - Extremely high sensitivity. - Provides exact mass and elemental formula (HRMS). - Ideal for identifying impurities and reaction byproducts.
Key Limitations - Destructive technique. - Fragmentation can be complex and difficult to interpret. - Ionization efficiency can vary significantly between compounds.
Experimental Protocol: GC-MS Analysis of Volatile Siloxanes

This protocol describes the analysis of volatile cyclic siloxanes, which are common impurities or byproducts in silicone chemistry.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as acetone or hexane.

    • If necessary, filter the sample to remove any particulate matter.

  • GC-MS System Configuration:

    • GC:

      • Injector: Split/splitless injector, typically operated at 250-300 °C.

      • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating siloxanes.

      • Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 300 °C at a rate of 10-20 °C/min.

    • MS:

      • Ion Source: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

      • Mass Analyzer: A quadrupole or time-of-flight analyzer is commonly used.

      • Acquisition Mode: Scan mode is used to acquire a full mass spectrum over a relevant m/z range (e.g., 40-600 amu).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample into the GC-MS system.

    • The separated components elute from the GC column and enter the MS ion source.

    • The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification.

    • The retention times and fragmentation patterns are used to confirm the identity of the siloxanes.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column Separation in GC Column Injector->Column Carrier Gas Flow IonSource Ionization (EI) Column->IonSource Transfer Line MassAnalyzer Mass Analysis (m/z) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Signal

Caption: Workflow for the analysis of organosilicon compounds by GC-MS.

Chapter 3: X-ray Crystallography - The Definitive 3D Structure

For organosilicon compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural information.[12] It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[12]

Fundamental Principles

X-ray crystallography is based on the diffraction of X-rays by the ordered array of atoms in a crystal.[12] When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Comparative Analysis
FeatureX-ray Crystallography
Information Obtained Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions.
Sample Requirements A suitable single crystal (typically 0.1-0.5 mm in size).
Destructive? No (crystal is preserved).
Key Strengths - Provides the definitive, unambiguous 3D structure. - The "gold standard" for structural determination.
Key Limitations - Growing a high-quality single crystal can be a major challenge and is often the rate-limiting step. - The structure is in the solid state, which may differ from the solution or gas phase.
Experimental Protocol: From Crystal to Structure
  • Crystal Growth: This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to obtain an initial model of the atomic positions. This model is then "refined" to improve the fit between the calculated and observed diffraction data, resulting in a final, accurate structure.

Chapter 4: Chromatographic Techniques - Separating Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures.[4] For organosilicon compounds, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used methods.

Gas Chromatography (GC)

GC is ideal for the separation of volatile and thermally stable organosilicon compounds, such as silanes and low-molecular-weight siloxanes.[13] Separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

High-Performance Liquid Chromatography (HPLC)

HPLC is suited for the analysis of non-volatile, polar, or thermally labile organosilicon compounds.[14] Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The choice of stationary phase (e.g., normal-phase, reversed-phase) depends on the polarity of the analytes. Due to the lack of strong UV chromophores in many organosilicon compounds, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often employed.[15]

Visualization: Selecting the Right Chromatographic Method

Chromatography_Selection Start Is the Organosilicon Compound Volatile & Thermally Stable? GC Gas Chromatography (GC) Start->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC No

Caption: Decision tree for selecting an appropriate chromatographic technique.

Chapter 5: Comparative Summary and Technique Selection Guide

The choice of analytical technique(s) depends on the specific information required, the nature of the sample, and the available instrumentation.

Data Comparison Table
TechniqueInformation ObtainedSample StateSensitivityDestructive?Key Application
NMR Molecular Structure & ConnectivitySolutionModerateNoDefinitive structural elucidation of pure compounds.
MS Molecular Weight & FormulaSolid, Liquid, GasVery HighYesIdentification, impurity profiling, analysis of mixtures (with GC/LC).
X-ray Absolute 3D StructureSolid (Crystal)N/ANoUnambiguous determination of stereochemistry and conformation.
GC Separation of Volatile CompoundsGas/Volatile LiquidHighYes (with MS)Purity assessment and quantification of volatile silanes/siloxanes.
HPLC Separation of Non-Volatile CompoundsSolutionModerate-HighYes (with MS)Analysis of polymers, polar, or thermally unstable compounds.
Visualization: A Logical Approach to Characterization

Characterization_Flowchart Start New Organosilicon Compound Question1 Need Molecular Structure? Start->Question1 NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Question1->NMR Yes Question2 Need Molecular Weight/Formula? Question1->Question2 No NMR->Question2 MS Mass Spectrometry (HRMS) Question2->MS Yes Question3 Is it a Mixture? Question2->Question3 No MS->Question3 Chromatography GC-MS or LC-MS Question3->Chromatography Yes Question4 Need Absolute 3D Structure? Question3->Question4 No End Full Characterization Chromatography->End Xray X-ray Crystallography Question4->Xray Yes Question4->End No Xray->End

Caption: Decision-making flowchart for the characterization of organosilicon compounds.

Conclusion

The comprehensive characterization of organosilicon compounds is rarely achieved with a single analytical technique. Instead, a multi-faceted, synergistic approach is required. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight and identifies impurities, chromatography separates complex mixtures, and X-ray crystallography offers the ultimate proof of three-dimensional structure. By judiciously selecting and combining these powerful techniques, researchers in drug development and materials science can gain a complete and accurate understanding of their molecules, accelerating innovation and ensuring the quality and efficacy of their final products. The continued evolution of these analytical methods promises even greater insights into the fascinating world of organosilicon chemistry.[4]

References

  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Silicon in Organosilicon Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]

  • University of Lucknow. (2020). Organosilicon Compounds. Retrieved from [Link]

  • Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organosilicon compounds – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Silicon in Organosilicon Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of silicon-29 NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemistry of organosilicon compounds. 255. Preparation and x-ray crystal structure of the first pentacoordinate silylsilicates. Retrieved from [Link]

  • LCGC. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

  • Springer. (n.d.). CRYSTAL STRUCTURE DETERMINATIONS OF ORGANOSILICON COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PubMed. (n.d.). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organosilicon-Based Ligand Design for High-Performance Perovskite Nanocrystal Films for Color Conversion and X-ray Imaging. Retrieved from [Link]

  • JEOL. (n.d.). Analysis of polydimethylsiloxanes by GC/TOFMS. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Retrieved from [Link]

  • ResearchGate. (n.d.). First-principles calculations of solid-state 17O and 29Si NMR spectra of Mg2SiO4 polymorphs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Infrared Analysis of Organosilicon Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Frontiers. (n.d.). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

Sources

A Comparative Guide to Silylating Agents: Benchmarking the Efficiency of Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within drug development and complex molecule construction, the strategic protection of hydroxyl groups is a cornerstone of success. Silyl ethers, prized for their tunable stability and orthogonal deprotection strategies, are among the most indispensable tools in a chemist's arsenal. While traditional silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) have long been the workhorses of the field, emerging methodologies offer novel avenues for efficiency and selectivity. This guide provides an in-depth, objective comparison of a newer alternative, vinyl-t-butyldimethylsilane, benchmarked against the well-established TBDMS-Cl. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Imperative of Silylation in Chemical Synthesis

The protection of alcohols as silyl ethers serves to mask their inherent reactivity towards a wide array of reaction conditions, thereby preventing undesired side reactions.[1] The choice of the silylating agent is dictated by several factors, including the steric environment of the hydroxyl group, the desired stability of the resulting silyl ether, and the orthogonality required for selective deprotection in the presence of other functional groups.[2] The tert-butyldimethylsilyl (TBS) group, introduced via TBDMS-Cl, is lauded for its robust stability under many conditions, yet its introduction on sterically hindered alcohols can be sluggish and require forcing conditions.[1][3]

Mechanistic Dichotomy: A Tale of Two Silylating Agents

The fundamental difference between this compound and TBDMS-Cl lies in their mode of activation and the nature of the silylation reaction.

TBDMS-Cl: The Classic Electrophilic Silylation

The protection of an alcohol using TBDMS-Cl is a quintessential example of an electrophilic silylation. The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of TBDMS-Cl.[1] This process necessitates the use of a base, classically imidazole, which serves a dual role: it acts as a catalyst by forming a highly reactive N-silylimidazolium intermediate and neutralizes the hydrochloric acid byproduct.[3] The reaction's efficiency is often influenced by the solvent, with dimethylformamide (DMF) also playing a catalytic role.[3] The steric bulk of the tert-butyl group is a double-edged sword; it imparts significant stability to the resulting TBS ether but also slows down the rate of silylation, particularly for secondary and tertiary alcohols.[1][4]

This compound: A Catalytic, Mild Alternative

This compound offers a mechanistically distinct and highly efficient pathway to silyl ethers through a rhodium-catalyzed process.[5] This method operates under remarkably mild conditions, at room temperature, and circumvents the need for stoichiometric base activation of the alcohol. The key to this transformation is the in-situ generation of a highly reactive chlorosilane intermediate from the vinylsilane and a catalytic amount of HCl.[5] The rhodium(I) catalyst facilitates this process, and the reaction proceeds with the evolution of ethylene gas as the only byproduct, simplifying purification.[5][6] This catalytic cycle represents a more atom-economical and environmentally benign approach to silylation.

Comparative Performance: A Data-Driven Analysis

The true measure of a silylating agent's utility lies in its performance across a range of substrates. Here, we compare the efficiency of this compound under Rh(I)/HCl catalysis with the traditional TBDMS-Cl/imidazole protocol.

Data Summary: this compound in Action

The rhodium-catalyzed silylation with this compound demonstrates exceptional efficiency across primary, secondary, and even sterically demanding tertiary alcohols. The reaction proceeds smoothly at room temperature, affording high yields in relatively short reaction times.

Substrate (Alcohol)ProductTime (h)Yield (%)
Benzyl alcoholBenzyl TBS ether298
1-Octanol1-Octyl TBS ether297
CyclohexanolCyclohexyl TBS ether396
sec-Phenethyl alcoholsec-Phenethyl TBS ether495
tert-Butanoltert-Butyl TBS ether692
1-Adamantanol1-Adamantyl TBS ether890

Data sourced from Park, J.-W., & Jun, C.-H. (2007).[5]

Performance Insights: TBDMS-Cl/Imidazole Protocol

The Corey protocol for TBDMS-Cl silylation is highly effective for primary and less hindered secondary alcohols, typically providing excellent yields.[3][4] However, the reaction rate is significantly influenced by steric hindrance.

  • Primary Alcohols: Generally react efficiently, with reaction times ranging from 2 to 12 hours at room temperature, yielding >95% of the desired silyl ether.[4]

  • Secondary Alcohols: Silylation is slower compared to primary alcohols. For less hindered secondary alcohols like cyclohexanol, good to excellent yields can be achieved, but often require longer reaction times or slightly elevated temperatures.[3]

  • Tertiary Alcohols: The silylation of tertiary alcohols with TBDMS-Cl is often challenging and may result in low yields or require more reactive silylating agents like TBS-triflate.[7]

The key advantage of the TBDMS-Cl protocol is the observed selectivity for primary alcohols in the presence of secondary alcohols, a direct consequence of the steric sensitivity of the reaction.[4]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for the silylation of a model substrate, benzyl alcohol, are presented below.

Protocol 1: Rh(I)/HCl-Catalyzed Silylation with this compound

This protocol is adapted from the work of Park and Jun (2007).[5]

Materials:

  • Benzyl alcohol (1.0 mmol, 108 mg)

  • This compound (1.2 mmol, 171 mg)

  • [Rh(COE)₂Cl]₂ (chlorobis(cyclooctene)rhodium(I) dimer) (0.005 mmol, 3.6 mg)

  • HCl (1.0 M solution in diethyl ether, 0.01 mmol, 10 µL)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(COE)₂Cl]₂ and anhydrous toluene.

  • Add the HCl solution to the flask and stir for 5 minutes at room temperature.

  • Add benzyl alcohol and this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours, as indicated by the consumption of the starting alcohol.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure benzyl TBS ether.

Protocol 2: Classic Silylation with TBDMS-Cl and Imidazole

This protocol is based on the well-established Corey procedure.[3][4]

Materials:

  • Benzyl alcohol (1.0 mmol, 108 mg)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 mmol, 181 mg)

  • Imidazole (2.5 mmol, 170 mg)

  • Anhydrous dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol and imidazole in anhydrous DMF.

  • Add TBDMS-Cl portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure benzyl TBS ether.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making framework for choosing a silylating agent, the following diagrams are provided.

Experimental_Workflow cluster_vinyl Protocol 1: this compound cluster_tbdms Protocol 2: TBDMS-Cl v_start Mix Catalyst, Solvent, & HCl v_reagents Add Alcohol & Vinylsilane v_start->v_reagents v_reaction Stir at RT (2h) v_reagents->v_reaction v_workup Concentrate v_reaction->v_workup v_purify Column Chromatography v_workup->v_purify t_start Dissolve Alcohol & Imidazole in DMF t_reagent Add TBDMS-Cl t_start->t_reagent t_reaction Stir at RT (2-4h) t_reagent->t_reaction t_workup Aqueous Workup & Extraction t_reaction->t_workup t_purify Column Chromatography t_workup->t_purify

Caption: Comparative experimental workflows for silylation.

Silylating_Agent_Selection start Select Silylating Agent steric_hindrance Steric Hindrance of Alcohol? start->steric_hindrance mild_conditions Mild, Catalytic Conditions Required? start->mild_conditions selectivity Selectivity for Primary vs. Secondary Alcohol Needed? start->selectivity vinyl_tbs This compound steric_hindrance->vinyl_tbs High tbdms_cl TBDMS-Cl steric_hindrance->tbdms_cl Low to Moderate mild_conditions->vinyl_tbs Yes mild_conditions->tbdms_cl No (Stoichiometric Base) selectivity->vinyl_tbs Less Pronounced selectivity->tbdms_cl Yes

Caption: Decision matrix for selecting a silylating agent.

Conclusion: Expanding the Synthetic Chemist's Toolkit

This guide has benchmarked the efficiency of this compound against the traditional silylating agent, TBDMS-Cl. The rhodium-catalyzed silylation using this compound emerges as a powerful, mild, and highly efficient method for the protection of a wide range of alcohols, including sterically congested ones.[5] Its catalytic nature and the avoidance of stoichiometric byproducts present significant advantages in terms of atom economy and simplified purification.

Conversely, the classic TBDMS-Cl/imidazole protocol remains a robust and valuable tool, particularly when chemoselectivity for primary over secondary alcohols is paramount.[4] The choice between these two reagents is therefore not a matter of universal superiority but rather a strategic decision based on the specific demands of the synthetic target and the desired reaction characteristics. By understanding the distinct mechanistic pathways and performance profiles of each, researchers, scientists, and drug development professionals can enhance the precision and efficiency of their synthetic endeavors.

References

  • Bartoszewicz, A., Kalek, M., Nilsson, J., & Stawiński, J. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 21, 2026, from [Link]

  • Fiveable. (n.d.). tert-Butyldimethylsilyl chloride Definition. Retrieved January 21, 2026, from [Link]

  • Park, J.-W., & Jun, C.-H. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Organic Letters, 9(21), 4073–4076. [Link]

  • ConnectSci. (2016). tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Retrieved January 21, 2026, from [Link]

  • Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]

  • Cheng, G.-J., & Hartwig, J. F. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Journal of the American Chemical Society, 140(5), 1835–1843. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). Silylium‐Catalyzed Alkynylation and Etherification Reactions of Benzylic Acetates. Angewandte Chemie International Edition, 51(51), 12854-12858. [Link]

  • Chen, M. S., & Hartwig, J. F. (2015). Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. Angewandte Chemie International Edition, 54(30), 8754-8758. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2012). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved January 21, 2026, from [Link]

  • Becerra, J. A., et al. (2025). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. Chemistry – A European Journal, 31(1). [Link]

  • Zipse, H., et al. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. The Journal of Organic Chemistry, 83(21), 13349–13361. [Link]

Sources

A Comparative Analysis of TBDPS and Other Silyl Protecting Groups: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving target molecules with high fidelity. Among the arsenal of protecting groups for hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable reactivity.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the tert-Butyldiphenylsilyl (TBDPS) group against other common silyl ethers, supported by experimental data and mechanistic insights to inform strategic decisions in complex synthetic planning.

The Silyl Ether Family: A Landscape of Tunable Stability

Silyl ethers are formed by replacing the acidic proton of a hydroxyl group with a substituted silicon atom, rendering the oxygen nucleophilic and non-acidic.[2] The reactivity and stability of these protecting groups are primarily dictated by the steric and electronic nature of the substituents on the silicon atom.[3] A larger, more sterically hindered environment around the silicon-oxygen bond impedes the approach of acids or nucleophiles, thereby enhancing the group's stability.[3][4]

The most commonly employed silyl ethers, in increasing order of steric bulk and general stability, are:

  • TMS (Trimethylsilyl) : Highly labile and often removed by simple exposure to protic solvents or mild acidic/basic conditions.[5] Its use is typically reserved for temporary protection or for silylating sterically hindered alcohols.[6]

  • TES (Triethylsilyl) : Offers a moderate increase in stability over TMS.[7]

  • TBS (or TBDMS, tert-Butyldimethylsilyl) : A widely used and versatile protecting group, providing a good balance of stability and ease of removal.[8] It is stable to a wide range of reaction conditions but can be readily cleaved by fluoride sources or moderately acidic conditions.[9]

  • TIPS (Triisopropylsilyl) : The three bulky isopropyl groups confer significant steric hindrance, making it substantially more stable than TBS, particularly under basic conditions.[7][10]

  • TBDPS (tert-Butyldiphenylsilyl) : Characterized by a bulky tert-butyl group and two phenyl groups, TBDPS is one of the most robust common silyl ethers, especially prized for its exceptional stability to acidic conditions.[10][11]

The choice among these groups is a critical strategic decision, directly impacting the feasibility and efficiency of a synthetic route. The relative stability of these groups is not absolute and can be modulated by the specific reaction conditions employed.

Quantitative Stability: A Comparative Overview

The stability of silyl ethers can be quantitatively compared by examining their relative rates of hydrolysis under standardized acidic and basic conditions. This data, compiled from seminal sources like Greene's Protective Groups in Organic Synthesis, provides a clear hierarchy of robustness.[12][13]

Silyl EtherAbbreviationRelative Rate of Acidic Cleavage (vs. TMS=1)Relative Rate of Basic Cleavage (vs. TMS=1)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000 ~20,000
Data sourced from authoritative texts in organic synthesis.[7][12]

As the data unequivocally shows, the TBDPS group offers superlative stability under acidic conditions, being approximately 250 times more stable than the widely used TBS group.[7][12] Under basic conditions, its stability is comparable to that of TBS.[7] This distinct stability profile makes TBDPS the protecting group of choice when subsequent synthetic steps involve harsh acidic reagents that would cleave less robust silyl ethers.[11]

Focus on the TBDPS Group: Properties and Strategic Applications

First introduced by Hanessian and Lavallée in 1975, the TBDPS group was designed to be a more robust alternative to the then-standard TBS group.[11] Its key features include:

  • Exceptional Acid Stability : It is resistant to conditions that readily cleave TBS, TES, and TMS ethers, such as 80% acetic acid or even 50% trifluoroacetic acid (TFA).[11] This allows for the selective deprotection of other protecting groups like acetals or trityl ethers in its presence.

  • High Steric Hindrance : The bulk of the TBDPS group allows for the selective protection of primary alcohols over secondary and tertiary alcohols.[5][14]

  • UV-Active : The presence of the two phenyl rings allows for the visualization of TBDPS-protected compounds by UV light on TLC plates, which can be a practical advantage.

These properties make TBDPS particularly valuable in complex, multi-step syntheses where orthogonality—the selective removal of one protecting group without affecting others—is critical.[15]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in handling and stability, we present standardized protocols for the protection of a primary alcohol and subsequent deprotection under various conditions.

Experimental Workflow

G cluster_protection Protection Step cluster_deprotection Comparative Deprotection P Primary Alcohol (e.g., Benzyl Alcohol) R Silyl Chloride (TBDPSCl, TBSCl, TIPSCl) Imidazole, DMF S Silyl Ether Formation R->S Silylation A A S->A Acidic Conditions (e.g., 1% HCl in EtOH) F F S->F Fluoride Conditions (e.g., TBAF in THF) DA Deprotected Alcohol A->DA Cleavage DF Deprotected Alcohol F->DF Cleavage C Compare Rates & Yields DA->C DF->C

Caption: Comparative workflow for silyl ether protection and deprotection.

Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)

This protocol details the silylation of benzyl alcohol using TBDPSCl. The procedure is analogous for TBSCl and TIPSCl, though reaction times may vary.

Rationale: The Corey protocol, using imidazole in DMF, is a reliable and rapid method for silylation.[7] Imidazole acts as both a base to neutralize the HCl byproduct and, more importantly, as a nucleophilic catalyst. It reacts with the silyl chloride to form a highly reactive silylimidazolium intermediate, which is more susceptible to attack by the alcohol than the silyl chloride itself.[16][17][18] DMF is an excellent polar aprotic solvent for this reaction.

Step-by-Step Procedure:

  • To a solution of benzyl alcohol (1.0 eq.) in anhydrous DMF (0.5 M), add imidazole (2.5 eq.).

  • Stir the solution at room temperature under an inert atmosphere (e.g., Argon).

  • Add tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 eq.) dropwise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure TBDPS-protected benzyl alcohol.

Expected Outcome: This procedure typically affords high yields (>90%) of the desired silyl ether.

Protocol 2: Comparative Deprotection under Acidic Conditions

This experiment highlights the superior stability of the TBDPS group.

Rationale: Acid-catalyzed desilylation is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this reaction is highly dependent on the steric hindrance around the silicon atom.[12]

Step-by-Step Procedure:

  • Prepare three separate solutions of TBDPS-protected, TBS-protected, and TIPS-protected benzyl alcohol (from Protocol 1) in ethanol (0.1 M).

  • To each solution, add a solution of 1% HCl in ethanol.

  • Stir the reactions at room temperature and monitor the cleavage of the silyl ether by TLC at regular intervals (e.g., every 30 minutes).

  • Record the time required for complete consumption of the starting material.

Expected Results (Illustrative):

Silyl EtherTime for Complete Deprotection (1% HCl/EtOH)
TBS Ether~ 1-2 hours
TIPS Ether~ 24-48 hours
TBDPS Ether > 72 hours (often stable)

This demonstrates the remarkable stability of TBDPS ethers to acid, allowing for selective deprotection of less hindered silyl groups.

Protocol 3: Comparative Deprotection with Fluoride Ions

This protocol demonstrates the standard method for cleaving robust silyl ethers.

Rationale: Fluoride-mediated cleavage is the most common method for deprotecting silyl ethers. The driving force is the formation of the exceptionally strong Si-F bond (~142 kcal/mol).[4] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[4][19]

Step-by-Step Procedure:

  • Dissolve the TBDPS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Add a 1 M solution of TBAF in THF (1.2 eq.) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.[4]

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the deprotected alcohol.

Expected Results: TBAF is effective at cleaving all common silyl ethers, including TBDPS. While TBDPS is robust, it is readily cleaved by fluoride, providing a reliable method for its removal when desired. Reaction times for fluoride cleavage generally follow the trend: TMS < TES < TBS < TIPS ≈ TBDPS, although this can be substrate-dependent.

Strategic Selection of a Silyl Protecting Group

The choice of a silyl protecting group is a strategic decision that hinges on the planned synthetic route. The following decision-making framework can guide this selection process.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Vinylation Reactions: A Comparative Analysis of Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable and efficient formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The introduction of a vinyl group, a common motif in natural products and pharmaceutical intermediates, often presents a choice between various synthetic methodologies. This guide provides an in-depth technical comparison of vinylating agents, with a focus on the cross-validation of experimental results using Vinyl-t-butyldimethylsilane against classical organometallic reagents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Role of Vinylating Agents in Modern Synthesis

Vinylation, the addition of a vinyl group (CH₂=CH−) to a substrate, is a fundamental transformation in organic chemistry.[1] The resulting vinylated compounds are versatile intermediates that can undergo a wide array of subsequent reactions. The choice of vinylating agent is critical and can significantly impact the yield, selectivity, and functional group tolerance of a reaction.

Traditionally, organometallic reagents such as vinyllithium and vinylmagnesium bromide have been the workhorses for vinylation.[1][2] While effective, their high reactivity can lead to challenges with chemoselectivity and handling. In recent years, organosilicon reagents, including vinylsilanes like this compound, have emerged as valuable alternatives, offering a unique combination of stability and reactivity.[3][4] This guide will focus on the vinylation of carbonyl compounds, a common application, to compare the performance of this compound with its traditional counterparts.

The Vinylation of Benzaldehyde: A Comparative Study

To provide a concrete basis for comparison, we will examine the vinylation of a representative aromatic aldehyde, benzaldehyde. This reaction serves as an excellent model to evaluate the performance of different vinylating agents in terms of yield, reaction conditions, and potential side reactions.

The Incumbent: Vinylmagnesium Bromide

Vinylmagnesium bromide, a Grignard reagent, is a widely used and commercially available vinylating agent. Its reaction with aldehydes is a classic example of nucleophilic addition to a carbonyl group.

Reaction Scheme:

Experimental Protocol: Vinylation of Benzaldehyde with Vinylmagnesium Bromide [5]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of benzaldehyde (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of vinylmagnesium bromide (1.5 equiv., typically 1.0 M in THF) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture in an ice-water bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Expected Outcome: This procedure typically yields the corresponding allylic alcohol in good to excellent yields, often exceeding 80%.[1]

The Challenger: this compound

This compound offers a different approach to vinylation. As a vinylsilane, its reactivity is distinct from that of Grignard reagents. The reaction with aldehydes often requires activation, for example, through a fluoride source to generate a hypervalent silicon species that facilitates the transfer of the vinyl group, or via a Peterson olefination-type mechanism.[3][6]

Reaction Scheme (Peterson Olefination Pathway):

Finding a direct, well-documented protocol for the simple 1,2-addition of this compound to benzaldehyde proved challenging in the surveyed literature. However, the principles of vinylsilane reactivity suggest a pathway involving deprotonation to form a vinyllithium species, followed by addition to the carbonyl. The subsequent elimination of the silyloxy group can lead to either the corresponding diene or the allylic alcohol, depending on the workup conditions (acidic or basic).[3]

Performance Comparison: A Data-Driven Analysis

To objectively compare these reagents, we will present available data on the vinylation of benzaldehyde.

Vinylating AgentReaction ConditionsYield of Allylic AlcoholReference
Vinylmagnesium Bromide THF, 0 °C to rt~85%[5]
Vinyllithium THF, -78 °C to rt~70-80% (typical)[2]
This compound Requires specific activation (e.g., fluoride or deprotonation/elimination sequence)Data not readily available for direct 1,2-addition to benzaldehyde

Analysis of Performance:

  • Vinylmagnesium Bromide and Vinyllithium: Both reagents provide high yields for the vinylation of benzaldehyde. Their high reactivity, however, necessitates inert reaction conditions and can lead to poor chemoselectivity in the presence of other electrophilic functional groups.

  • This compound: While a direct, high-yielding 1,2-addition protocol for benzaldehyde is not as commonly reported as for Grignard reagents, the value of vinylsilanes lies in their stability and alternative reaction pathways. The Peterson olefination, for example, allows for the stereoselective synthesis of alkenes.[6] The milder conditions often associated with fluoride-activated vinylsilane additions can be advantageous for complex molecules with sensitive functional groups.

Mechanistic Insights: Understanding the "Why"

The differences in reactivity and performance between these vinylating agents are rooted in their distinct reaction mechanisms.

Mechanism of Grignard and Vinyllithium Addition

The addition of vinylmagnesium bromide and vinyllithium to an aldehyde proceeds through a nucleophilic attack of the vinyl carbanion equivalent on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which, upon protonation during workup, yields the allylic alcohol.

G cluster_0 Nucleophilic Addition Aldehyde Ph-CHO Intermediate Ph-CH(O⁻)-CH=CH₂ Aldehyde->Intermediate Vinyl_Anion CH₂=CH⁻ (from Grignard/Vinyllithium) Vinyl_Anion->Aldehyde Nucleophilic Attack Alcohol Ph-CH(OH)-CH=CH₂ Intermediate->Alcohol Protonation (Workup)

Caption: Nucleophilic addition of a vinyl anion equivalent to an aldehyde.

Mechanistic Pathways for Vinylsilanes

Vinylsilanes can react through several pathways, offering greater synthetic flexibility.

  • Fluoride-Activated Vinylation: In the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), a pentacoordinate silicate intermediate is formed. This "ate" complex is highly nucleophilic and transfers the vinyl group to the aldehyde.

G cluster_1 Fluoride-Activated Vinylation Vinylsilane R₃Si-CH=CH₂ Ate_Complex [R₃Si(F)-CH=CH₂]⁻ Vinylsilane->Ate_Complex + F⁻ Fluoride F⁻ Aldehyde Ph-CHO Ate_Complex->Aldehyde Vinyl Transfer Adduct Ph-CH(O⁻)-CH=CH₂ Aldehyde->Adduct

Caption: Fluoride-activated vinylation using a vinylsilane.

  • Peterson Olefination: This reaction involves the formation of a β-hydroxysilane intermediate, which can then undergo either acid- or base-catalyzed elimination to form an alkene. The stereochemical outcome of the elimination can be controlled by the choice of conditions.[6]

G cluster_2 Peterson Olefination alpha_Silyl_Carbanion R₃Si-CH⁻-R' Carbonyl R''₂C=O alpha_Silyl_Carbanion->Carbonyl Addition beta_Hydroxysilane R₃Si-CH(R')-C(O⁻)R''₂ Carbonyl->beta_Hydroxysilane Alkene_syn Alkene (syn-elimination) beta_Hydroxysilane->Alkene_syn Base Alkene_anti Alkene (anti-elimination) beta_Hydroxysilane->Alkene_anti Acid

Sources

A Comparative Guide to Vinyl-t-butyldimethylsilane in Organic Synthesis: An Economic and Environmental Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents is a critical decision point, balancing performance with economic viability and environmental responsibility. Vinyl-t-butyldimethylsilane (VTBDMS) has emerged as a notable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive assessment of the economic and environmental impacts of using VTBDMS, offering a comparative analysis with its common alternatives to inform your selection of synthetic methodologies.

Introduction to this compound (VTBDMS)

This compound is an organosilicon compound featuring a vinyl group and a sterically bulky t-butyldimethylsilyl group. This structure imparts specific reactivity and stability, making it a valuable tool in organic synthesis. Its primary application lies in the Hiyama cross-coupling reaction, where it serves as a vinyl anion equivalent for the formation of carbon-carbon bonds with aryl, heteroaryl, or other vinyl halides and triflates.

Economic Impact Assessment

A thorough economic analysis of a chemical reagent extends beyond its purchase price, encompassing factors such as reaction efficiency, catalyst loading, and downstream processing costs. While specific industrial-scale production costs for VTBDMS are not publicly available, a comparative economic assessment can be framed by considering the following:

  • Reagent Cost: At the laboratory scale, the price of VTBDMS is comparable to other specialty organosilicon reagents. However, for large-scale synthesis, the cost of the starting materials and the complexity of the manufacturing process become significant. The synthesis of VTBDMS typically involves the reaction of a chlorosilane with a vinyl Grignard reagent, a process that requires careful control of reaction conditions.[1][2]

  • Process Efficiency and Yields: The economic viability of using VTBDMS is heavily dependent on the yield and efficiency of the cross-coupling reaction. High yields can offset a higher initial reagent cost by maximizing the output of the desired product and minimizing waste.

  • Catalyst Loading: Palladium-catalyzed reactions are a cornerstone of modern synthesis, but palladium is a precious and costly metal.[3] Methodologies that allow for lower catalyst loadings are economically advantageous. The efficiency of the transmetalation step in the Hiyama coupling can influence the required catalyst concentration.

  • Waste Management: The byproducts of the reaction and subsequent workup contribute to the overall cost. The use of VTBDMS generates siloxane byproducts, which must be managed and disposed of.[4] The development of methods for recycling silicone waste is an active area of research and could potentially reduce the long-term cost of using silicon-based reagents.[5]

Table 1: Economic Considerations for VTBDMS and Alternatives in Cross-Coupling Reactions

FeatureThis compound (Hiyama)Vinylboronic Esters (Suzuki)Vinylstannanes (Stille)
Reagent Cost (Lab Scale) Moderate to HighModerate to HighHigh
Catalyst Loading Typically 1-5 mol% PdTypically 0.5-5 mol% PdTypically 1-5 mol% Pd
Reaction Conditions Often requires a fluoride activator or baseRequires a baseNo activator needed, but stoichiometric tin waste
Byproduct Toxicity Low (siloxanes)Low (borates)High (organotin compounds)
Commercial Availability Readily availableWidely availableAvailable, but use is declining due to toxicity

Environmental Impact Assessment

The environmental footprint of a chemical process is a multifaceted issue, encompassing the toxicity of the reagents and byproducts, the energy consumption of the process, and the generation of waste.

Toxicity and Environmental Fate
  • Alternatives:

    • Vinylboronic Esters (Suzuki Coupling): Boronic acids and their esters are generally considered to have low toxicity, and their byproducts are typically inorganic borates, which are of low environmental concern.

    • Vinylstannanes (Stille Coupling): Organotin compounds are known to be highly toxic to a wide range of organisms and can persist in the environment. This high toxicity is a major driver for seeking alternatives to the Stille reaction.

    • Vinyl Grignard Reagents: While the reagents themselves are highly reactive, the magnesium-based byproducts are of low environmental concern. However, the synthesis and use of Grignard reagents often involve volatile and flammable solvents like diethyl ether or tetrahydrofuran (THF).[9]

Green Chemistry Metrics

From a green chemistry perspective, an ideal reaction maximizes the incorporation of all starting materials into the final product (high atom economy) and minimizes waste (low E-factor).[10]

  • Atom Economy: Cross-coupling reactions, by their nature, have lower atom economy due to the use of stoichiometric leaving groups and, in the case of the Hiyama reaction, the silyl group.

  • Solvent and Energy Use: The choice of solvent and the energy required to heat or cool the reaction are significant contributors to the environmental impact.[11] Many cross-coupling reactions are performed in organic solvents such as toluene, THF, or DMF. The development of cross-coupling reactions in more environmentally benign solvents like water is an active area of research.[12]

  • Catalyst Impact: While the amount of palladium used is small, its mining and refining have a significant environmental impact. The trend towards using more earth-abundant metal catalysts, such as nickel or iron, is a key area of green chemistry research.[11][13]

Table 2: Environmental Profile of VTBDMS and Alternatives

ParameterThis compound (Hiyama)Vinylboronic Esters (Suzuki)Vinylstannanes (Stille)
Reagent/Byproduct Toxicity Low (inferred)LowHigh
Waste Stream SiloxanesBoratesOrganotin compounds
Need for Activator Yes (Fluoride or Base)Yes (Base)No
Solvent Use Typically organic solventsCan be performed in aqueous mediaTypically organic solvents
Overall "Greenness" ModerateHighLow

Performance Comparison in a Representative Application: Hiyama Cross-Coupling

The Hiyama coupling offers a milder alternative to other cross-coupling reactions, particularly with respect to the toxicity of the reagents.[6][14] The performance of VTBDMS in this reaction is influenced by the choice of catalyst, ligand, and activator.

Figure 1: Generalized workflow for a Hiyama cross-coupling reaction using VTBDMS.
Experimental Protocol: Representative Hiyama Coupling

Objective: To synthesize a vinyl-substituted aromatic compound via a palladium-catalyzed Hiyama cross-coupling reaction.

Materials:

  • This compound (VTBDMS)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Activator (e.g., Tetrabutylammonium fluoride (TBAF), 1M solution in THF)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

Procedure:

  • To a dry, inert-atmosphere flask, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and anhydrous THF (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol).

  • Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a generalized procedure. Optimal conditions (catalyst, solvent, temperature, and reaction time) may vary depending on the specific substrates used.

Alternatives to VTBDMS and their Comparative Analysis

The choice of a vinylating agent often depends on the specific requirements of the synthesis, such as functional group tolerance, steric hindrance, and the desired stereochemistry.

  • Other Vinylsilanes: Vinyltrimethoxysilane and vinyltriethoxysilane are common alternatives to VTBDMS. The smaller alkoxy groups can sometimes lead to faster transmetalation but may be more susceptible to hydrolysis.

  • Vinylboronic Acids and Esters (Suzuki Coupling): The Suzuki coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[15]

  • Vinylstannanes (Stille Coupling): While highly effective and tolerant of a wide range of functional groups, the high toxicity of organotin compounds has led to a significant decline in their use in favor of greener alternatives.

  • Vinyl Grignard and Organozinc Reagents (Negishi Coupling): These reagents are highly reactive but are also highly basic and can be incompatible with sensitive functional groups in the substrate. The Negishi coupling, using organozinc reagents, offers a powerful method for coupling with less reactive aryl chlorides.[16]

Alternatives_Comparison cluster_pros Advantages cluster_cons Disadvantages VTBDMS This compound (Hiyama) VTBDMS_Pro Low toxicity byproducts Stable and easy to handle VTBDMS->VTBDMS_Pro VTBDMS_Con Requires activator Limited data on environmental fate VTBDMS->VTBDMS_Con Suzuki Vinylboronic Esters (Suzuki) Suzuki_Pro Low toxicity Broad functional group tolerance Aqueous conditions possible Suzuki->Suzuki_Pro Suzuki_Con Requires base Potential for proto-deboronation Suzuki->Suzuki_Con Stille Vinylstannanes (Stille) Stille_Pro Broad functional group tolerance No activator needed Stille->Stille_Pro Stille_Con Highly toxic byproducts Stoichiometric tin waste Stille->Stille_Con Negishi Vinylzinc Reagents (Negishi) Negishi_Pro High reactivity Couples with chlorides Negishi->Negishi_Pro Negishi_Con Sensitive to air and moisture Limited functional group tolerance Negishi->Negishi_Con

Figure 2: Comparison of advantages and disadvantages of VTBDMS and its alternatives.

Conclusion and Future Outlook

This compound is a valuable reagent in the synthetic chemist's toolbox, offering a balance of stability, reactivity, and reduced toxicity compared to traditional organometallic reagents like organostannanes. Its primary utility in Hiyama cross-coupling reactions provides a reliable method for the synthesis of vinylated compounds.

Economic Considerations: The economic feasibility of using VTBDMS on an industrial scale hinges on the development of more efficient manufacturing processes and the potential for recycling silicon-based byproducts. For laboratory and pilot-scale synthesis, its cost is often justified by its performance and ease of handling.

Environmental Considerations: The environmental profile of VTBDMS is favorable when compared to highly toxic alternatives like organotin reagents. However, the lack of comprehensive ecotoxicological data highlights a need for further research to fully assess its environmental impact. The broader environmental footprint of any cross-coupling reaction is significantly influenced by the choice of solvent and the use of precious metal catalysts.

Recommendations for Researchers:

  • For syntheses where functional group tolerance and low toxicity are paramount, the Suzuki coupling using vinylboronic esters remains a leading choice.

  • The Hiyama coupling with VTBDMS is an excellent alternative, particularly when the corresponding boronic ester is unstable or difficult to prepare.

  • When considering large-scale applications, a thorough process-specific economic and environmental analysis should be conducted, taking into account reagent costs, catalyst loading, and waste disposal requirements.

The continued development of greener synthetic methodologies, including the use of more sustainable solvents, earth-abundant metal catalysts, and reagents derived from renewable feedstocks, will further refine the decision-making process for selecting the optimal vinylating agent.

References

  • Bhaumik, A., & Dutta, D. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5678. [Link]

  • Google Patents. (2016). Industrial preparation method for t-butyldimethylsilane. CN105330683A.
  • Fleming, I. (2010). Synthesis of Vinylsilanes. Comprehensive Organic Synthesis, 4, 563-591.
  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. [Link]

  • Wang, D., & Mejia, E. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers, 16(2), 265. [Link]

  • Katayev, D., Exner, M., & Gooßen, L. J. (2018). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 1(1), 9-15.
  • Australian Industrial Chemicals Introduction Scheme. (2023). Alkoxysilanes substituted with 2-ethoxyethanol: Draft evaluation statement. [Link]

  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. [Link]

  • Nandiyanto, A. B., Ragadhita, R., & Istadi, I. (2020). Techno-economic Analysis for the Production of Silica Particles from Agricultural Wastes. Moroccan Journal of Chemistry, 8(4), 8-4.
  • Ji, Y., Liu, H., Zhu, Y., & Su, F. (2017). Converting industrial waste contact masses into effective multicomponent copper-based catalysts for the Rochow process. Particuology, 33, 1-8.
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

  • Rózga-Wijas, K., & Gutarowska, B. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Materials, 16(10), 3799. [Link]

  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry.
  • Jansa, P., & Pospisil, L. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Chemistry, 5(3), 153-176. [Link]

  • Lee, J. Y., & Jang, D. O. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC advances, 11(20), 12053-12059.
  • Ducom, G., Laubie, B., Ohannessian, A., Chottier, C., Germain, P., & Chatain, V. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science and Technology, 72(1), 123-130.
  • Kurp, G., & Walczak, M. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1495. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2019). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
  • Silicones Europe. (2011). An assessment of greenhouse gas emissions and reductions.
  • Fluka. (n.d.).
  • Magano, J. (2022). Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953-1968. [Link]

  • Fthenakis, V. M., & Pearce, J. M. (2012). Life Cycle Analysis of Silane Recycling in Amorphous Silicon-based Solar Photovoltaic Manufacturing. Digital Commons @ Michigan Tech. [Link]

  • Liu, H., Ji, Y., Zhu, Y., & Su, F. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Materials, 16(10), 3727. [Link]

  • Koller, M., & Braunegg, G. (2020). Techno-Economic Analysis on an Industrial-Scale Production System of Polyhydroxyalkanoates (PHA) from Cheese By-Products by Halophiles. Polymers, 12(10), 2235.
  • Molander, G. A., & Canturk, B. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(15), 7575-7634.
  • Graiver, D., & Narayan, R. (2020). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Polymers, 12(9), 1966. [Link]

  • Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. [Link]

  • Ducom, G., Laubie, B., Ohannessian, A., Chottier, C., Germain, P., & Chatain, V. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science and Technology, 72(1), 123-130.
  • Schug, T. R., & Blumberg, B. (2021). Avoiding Regrettable Substitutions: Green Toxicology for Sustainable Chemistry. Environmental Health Perspectives, 129(5), 055001. [Link]

  • El Obeid, A., & Mejía, E. (2024). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Polymers, 16(15), 2097.
  • Lee, J. Y., & Jang, D. O. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC advances, 11(20), 12053-12059. [Link]

  • Google Patents. (2013). Method for preparing tert-butyl vinyl ether compound. CN102260144B.
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

  • Anastas, P. T., & Warner, J. C. (2018). Greener Approaches to Cross-Coupling.
  • Kawamoto, K., & Sudo, A. (2024). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Sustainable Polymer Chemistry.
  • Summary of Organometallic Coupling Reagents and Reaction Partners. (2018, January 26). [Video]. YouTube. [Link]

  • van Ooij, W. J. (2005). Organosilane Technology in Coating Applications: Review and Perspectives. Journal of Adhesion Science and Technology, 19(3-5), 231-262.
  • Koller, M., & Braunegg, G. (2020). Techno-Economic Analysis on an Industrial-Scale Production System of Polyhydroxyalkanoates (PHA) from Cheese By-Products by Halophiles. Polymers, 12(10), 2235. [Link]

  • Li, C., & Wang, W. (2008). Structural comparison of products from peroxide-initiated grafting of vinylsilane and silane-functionalized nitroxyl to hydrocarbon and polyolefin substrates. Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 5184-5192.
  • Liu, H., Ji, Y., Zhu, Y., & Su, F. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024).
  • Davis, R., Tao, L., Scarlata, C., Tan, E., Humbird, D., & Sexton, D. (2021). Energy and Techno-Economic Analysis of Bio-Based and Low-Carbon Chemicals and Fuels Production Processes. National Renewable Energy Lab.(NREL)
  • Shintani, R., & Hayashi, T. (2006). Novel Sequential Process from N -Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic letters, 8(21), 4799-4801.
  • Compo-SiL. (n.d.). Sustainability Report.

Sources

Safety Operating Guide

Leitfaden zur sicheren Entsorgung von Vinyl-t-butyldimethylsilan: Ein Protokoll für Laborfachleute

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von Ihrem Senior Application Scientist

In der dynamischen Welt der pharmazeutischen Forschung und der chemischen Synthese ist die sorgfältige Handhabung von Reagenzien von größter Bedeutung – nicht nur während des Experiments, sondern auch lange nach dessen Abschluss. Vinyl-t-butyldimethylsilan (VTBMS), ein wertvolles Silylierungsmittel, erfordert aufgrund seiner gefährlichen Eigenschaften besondere Aufmerksamkeit bei der Entsorgung. Dieser Leitfaden bietet eine detaillierte, auf wissenschaftlicher Integrität beruhende Anleitung zur sicheren Handhabung und Entsorgung von VTBMS-Abfällen und gewährleistet so die Sicherheit des Personals und die Einhaltung von Umweltvorschriften.

Grundlegendes zum Risikoprofil von Vinyl-t-butyldimethylsilan

Das Verständnis der inhärenten Gefahren von VTBMS ist die Grundlage für seine sichere Handhabung und Entsorgung. Die chemische Struktur von VTBMS trägt zu seinem spezifischen Risikoprofil bei, das hauptsächlich durch seine Entflammbarkeit und Reizwirkung gekennzeichnet ist.

VTBMS ist als leicht entzündliche Flüssigkeit und Dampf der Kategorie 2 eingestuft.[1] Sein niedriger Flammpunkt bedeutet, dass es bei Raumtemperatur leicht entzündliche Dämpfe bilden kann, die sich bei Vorhandensein einer Zündquelle entzünden können. Darüber hinaus kann es Hautreizungen und schwere Augenreizungen verursachen.[1]

Zur Vermeidung unbeabsichtigter Reaktionen bei der Abfallsammlung ist es von entscheidender Bedeutung, VTBMS von unverträglichen Materialien zu trennen. Zu den wichtigsten Inkompatibilitäten gehören:

  • Oxidationsmittel

  • Alkalien

  • Metallsalze[2][3]

GefahrenklassifizierungGHS-KategorieGefahrenhinweis
Entzündbare FlüssigkeitenKategorie 2H225: Flüssigkeit und Dampf leicht entzündbar[1]
HautreizungKategorie 2H315: Verursacht Hautreizungen[1]
Schwere AugenreizungKategorie 2H319: Verursacht schwere Augenreizung[1]
Spezifische Zielorgan-ToxizitätKategorie 3H335: Kann die Atemwege reizen
Persönliche Schutzausrüstung (PSA): Ihre erste Verteidigungslinie

Vor der Handhabung von VTBMS oder seinen Abfallprodukten ist die Auswahl und korrekte Verwendung der geeigneten persönlichen Schutzausrüstung (PSA) nicht verhandelbar. Jede Komponente der PSA wird ausgewählt, um eine bestimmte Expositionsroute zu entschärfen.

  • Augen- und Gesichtsschutz: Dicht schließende Schutzbrillen, die der Norm EN 166 (EU) oder NIOSH (US) entsprechen, sind obligatorisch, um die Augen vor Spritzern und Dämpfen zu schützen.[1] Bei größeren Mengen oder bei der Gefahr von Spritzern sollte ein Gesichtsschutz über der Schutzbrille getragen werden.[4]

  • Hautschutz: Tragen Sie flammhemmende und undurchlässige Kleidung über Ihrer normalen Laborkleidung.[1] Chemikalienbeständige Handschuhe, wie z. B. Nitrilhandschuhe, müssen vor der Verwendung auf ihre Unversehrtheit geprüft werden.[1][5]

  • Atemschutz: Alle Arbeiten mit VTBMS sollten in einem gut belüfteten Bereich, vorzugsweise in einem chemischen Abzug, durchgeführt werden. Wenn die Expositionsgrenzwerte überschritten werden oder Reizungen auftreten, ist ein Vollgesichts-Atemschutzgerät mit einem geeigneten Filter (z. B. Typ ABEK EN14387) erforderlich.[1]

PSA-KomponenteSpezifikationBegründung
Augenschutz Dicht schließende Schutzbrille (EN 166 / NIOSH)Schutz vor Spritzern und Dämpfen, die schwere Augenreizungen verursachen können.[1]
Handschuhe Chemikalienbeständige NitrilhandschuheVerhindert Hautkontakt und Reizungen.[1]
Kleidung Flammhemmender Laborkittel, undurchlässige SchürzeSchützt vor versehentlichen Verschüttungen und Entflammbarkeitsrisiken.[1]
Atemschutz Verwendung in einem Abzug; bei Bedarf AtemschutzgerätMinimiert das Einatmen von Dämpfen, die die Atemwege reizen können.
Schritt-für-Schritt-Protokoll zur Entsorgung von VTBMS-Abfällen

Die ordnungsgemäße Entsorgung ist ein methodischer Prozess, der sicherstellt, dass der chemische Abfall sicher eingedämmt, gekennzeichnet und für die endgültige Beseitigung vorbereitet wird.

Schritt 1: Abfallcharakterisierung und -trennung VTBMS muss als gefährlicher Abfall behandelt werden. Aufgrund seiner Entflammbarkeit fällt es wahrscheinlich unter die EPA-Gefahrenabfallnummer D001.[6] Dieser Abfallstrom MUSS von unverträglichen Materialien wie Oxidationsmitteln und Basen getrennt gehalten werden, um exotherme oder gaserzeugende Reaktionen im Abfallbehälter zu verhindern.

Schritt 2: Auswahl des Abfallbehälters Wählen Sie einen Behälter aus einem Material, das mit VTBMS kompatibel ist (z. B. Polyethylen hoher Dichte, HDPE). Der Behälter muss über einen dicht schließenden Deckel verfügen, um das Austreten von Dämpfen zu verhindern. Er sollte ordnungsgemäß als "Gefährlicher Abfall" gekennzeichnet sein.

Schritt 3: Sicherer Transfer von Abfällen Führen Sie alle Transfers von VTBMS-Abfällen in einem chemischen Abzug durch. Um die Ansammlung statischer Elektrizität zu verhindern, die Dämpfe entzünden könnte, müssen der Abfallbehälter und das Empfangsgerät geerdet und miteinander verbunden werden.[1][2] Verwenden Sie funkenfreie Werkzeuge für alle Manipulationen.[7][8]

Schritt 4: Korrekte Kennzeichnung Kennzeichnen Sie den Abfallbehälter sofort mit den folgenden Informationen:

  • Die Worte "Gefährlicher Abfall"

  • Der vollständige chemische Name: "Vinyl-t-butyldimethylsilan"

  • Die damit verbundenen Gefahren (z. B. "Entzündlich", "Reizend")

  • Das Datum, an dem der Abfall zum ersten Mal in den Behälter gegeben wurde

Schritt 5: Zwischenlagerung Lagern Sie den verschlossenen Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, der als Lager für gefährliche Abfälle ausgewiesen ist. Er muss von Hitzequellen, Funken und offenen Flammen ferngehalten werden.[1][3]

Schritt 6: Endgültige Entsorgung Die endgültige Entsorgung darf NUR durch einen zugelassenen Entsorgungsbetrieb für gefährliche Abfälle erfolgen.[7][8] Die bevorzugte Entsorgungsmethode für VTBMS ist die kontrollierte Verbrennung in einer Chemieverbrennungsanlage, die mit einer Rauchgaswäsche ausgestattet ist.[1] Versuchen Sie niemals, VTBMS in den Abfluss zu schütten oder mit dem normalen Müll zu entsorgen.[7]

Notfallmaßnahmen: Umgang mit Verschüttungen

Unfälle können passieren. Ein gut einstudierter Plan für den Umgang mit Verschüttungen ist entscheidend, um eine kleine Verschüttung daran zu hindern, zu einem größeren Vorfall zu eskalieren. Die Reaktion hängt von der Größe der Verschüttung ab.

Spill_Response_Workflow cluster_minor Reaktion auf kleine Verschüttung cluster_major Reaktion auf große Verschüttung Start Verschüttung von VTBMS Assess Größe der Verschüttung bewerten Start->Assess MinorSpill Kleine Verschüttung (<500 mL & beherrschbar) Assess->MinorSpill MajorSpill Große Verschüttung (>500 mL oder außer Kontrolle) Assess->MajorSpill Notify_Colleagues 1. Kollegen im unmittelbaren Bereich benachrichtigen MinorSpill->Notify_Colleagues  Ja Evacuate 1. Bereich sofort evakuieren MajorSpill->Evacuate  Ja Control_Ignition 2. Zündquellen beseitigen Notify_Colleagues->Control_Ignition Don_PPE 3. Zusätzliche PSA anlegen (falls erforderlich) Control_Ignition->Don_PPE Contain 4. Verschüttung mit inertem Absorptionsmittel eindämmen Don_PPE->Contain Collect 5. Absorbiertes Material in Abfallbehälter geben Contain->Collect Decontaminate 6. Bereich dekontaminieren und Abfall kennzeichnen Collect->Decontaminate Alert 2. Notfallpersonal alarmieren (z. B. EHS, Feuerwehr) Evacuate->Alert Isolate 3. Bereich absperren, um den Zutritt zu verhindern Alert->Isolate

Bildunterschrift: Entscheidungsablaufplan für die Reaktion auf Verschüttungen von Vinyl-t-butyldimethylsilan.

Protokoll zur Beseitigung kleiner Verschüttungen (<500 mL):

  • Alarmieren: Informieren Sie sofort das Personal im unmittelbaren Bereich.

  • Zündquellen beseitigen: Schalten Sie alle offenen Flammen, heißen Platten und funkenbildenden Geräte aus.[9]

  • Eindämmen: Errichten Sie einen Damm um die Verschüttung mit einem inerten Absorptionsmittel wie Vermiculit, Sand oder speziellen Chemikalien-Spill-Pads.[10][11]

  • Absorbieren: Tragen Sie das Absorptionsmittel von den Rändern nach innen auf, um die Verschüttung vollständig aufzusaugen.

  • Sammeln: Verwenden Sie funkenfreie Werkzeuge, um das kontaminierte Absorptionsmittel aufzusammeln und in einen ordnungsgemäß gekennzeichneten, verschließbaren Behälter für gefährlichen Abfall zu geben.[10][11]

  • Dekontaminieren: Wischen Sie den Bereich der Verschüttung mit einem mit Wasser und Seife angefeuchteten Papiertuch ab (sofern mit der Oberfläche verträglich). Entsorgen Sie die Reinigungsmaterialien als gefährlichen Abfall.[10]

  • Belüften: Sorgen Sie für ausreichende Belüftung, um alle verbleibenden Dämpfe zu zerstreuen.

Dekontamination leerer Behälter

Leere Behälter, die VTBMS enthielten, sind nicht wirklich leer; sie enthalten Reste und Dämpfe, die eine Gefahr darstellen.[7] Eine ordnungsgemäße Dekontamination ist für die Wiederverwendung oder das Recycling unerlässlich.

Protokoll zur Dreifachspülung:

  • Erste Spülung: Spülen Sie den leeren Behälter mit einem geeigneten Lösungsmittel (z. B. Aceton oder Ethanol), das mit VTBMS mischbar ist. Verschließen Sie den Behälter und schütteln Sie ihn vorsichtig.

  • Sammeln des Spülmittels: Leeren Sie das Spülmittel in Ihren gekennzeichneten Behälter für gefährlichen Abfall. Dieses Spülmittel ist nun selbst ein gefährlicher Abfall.

  • Wiederholen: Wiederholen Sie den Spülvorgang noch mindestens zwei Mal. Jedes Spülmittel muss als gefährlicher Abfall gesammelt werden.[1]

  • Trocknen: Lassen Sie den Behälter an einem sicheren, gut belüfteten Ort (z. B. auf der Rückseite eines Abzugs) vollständig an der Luft trocknen.

  • Endgültige Entsorgung: Nach der Dekontamination kann der Behälter für das Recycling oder die Wiederaufbereitung angeboten werden, wie es die örtlichen Vorschriften erlauben.[1]

Durch die gewissenhafte Befolgung dieser Verfahren schützen Forscher und Wissenschaftler nicht nur sich selbst und ihre Kollegen, sondern wahren auch ihre Verantwortung gegenüber der Umwelt. Sicherheit und Compliance sind integrale Bestandteile der wissenschaftlichen Exzellenz.

Referenzen

  • The University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Abgerufen von [Link]

  • Airgas. (2023, 21. November). SAFETY DATA SHEET - Silane. Abgerufen von [Link]

  • J&K Scientific LLC. (2021, 2. September). Chemical spill cleanup procedures. Abgerufen von [Link]

  • Gelest, Inc. (2015, 10. September). SAFETY DATA SHEET - t-BUTYLDIMETHYLSILANOL. Abgerufen von [Link]

  • Middlesex Gases & Technologies. (2015, 1. Juni). Safety Data Sheet - Silane. Abgerufen von [Link]

  • Guardian Environmental Technologies. Chlorosilane Spill Control. Abgerufen von [Link]

  • CHEMM. Personal Protective Equipment (PPE). Abgerufen von [Link]

  • Praxair. Silane SiH4 Safety Data Sheet SDS P4649. Abgerufen von [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Abgerufen von [Link]

  • ANSI. (2024, 5. November). ANSI/CGA G-13-2024: Storage and Handling of Silane. Abgerufen von [Link]

  • Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector. Abgerufen von [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Abgerufen von [Link]

  • Gelest. (2024, 2. Oktober). t-BUTYLDIMETHYLSILANE Safety Data Sheet. Abgerufen von [Link]

  • University of California, Santa Barbara. SOP for Silane. Abgerufen von [Link]

  • Chemistry For Everyone. (2025, 7. Januar). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Abgerufen von [Link]

  • UNMC HEROES. (2018, 31. März). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning [Video]. YouTube. Abgerufen von [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Vinyl-t-butyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Vinyl-t-butyldimethylsilane (CAS: 24858-02-4). The focus is not merely on what personal protective equipment (PPE) to wear, but why specific choices are critical based on the chemical's unique hazard profile. Adherence to these protocols is fundamental to creating a self-validating system of safety in your laboratory.

Foundational Knowledge: Understanding the Hazard Profile

This compound is a highly flammable liquid and vapor that also poses significant health risks upon contact.[1] A thorough understanding of these hazards is the logical starting point for any safety protocol, as it directly informs the selection and use of PPE. The primary risks are categorized by the Globally Harmonized System (GHS) as follows:

Hazard Class Hazard Statement Causality and Implications for PPE
Flammable liquids, Category 2 H225: Highly flammable liquid and vapour.[1][2]The low flash point means vapors can ignite at room temperature from sources like sparks, hot surfaces, or static discharge.[1][2] All PPE and handling procedures must mitigate ignition risks. This necessitates flame-resistant body protection and procedures to prevent static buildup.
Skin corrosion/irritation, Category 2 H315: Causes skin irritation.[1][2]The compound can defat and irritate the skin upon contact. The selection of appropriate, chemical-resistant gloves is non-negotiable to prevent direct contact and subsequent dermatitis or irritation.
Serious eye damage/eye irritation, Category 2A H319: Causes serious eye irritation.[1][2]Splashes or vapor contact can lead to significant eye irritation or damage. Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement to form a protective seal around the eyes.

Core PPE Requirements: A Multi-Layered Defense System

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities of material being handled, and the potential for exposure. All handling of this substance should, at a minimum, occur within a certified chemical fume hood to ensure adequate ventilation.[3]

Task / Level of Exposure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Laboratory Use (Small quantities, <100 mL, within a fume hood)Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Incidental Contact: Nitrile gloves (minimum 4 mil). Gloves must be inspected before use and changed immediately upon contamination.[1][3]Flame-resistant (FR) lab coat.Not required when handled exclusively within a functioning chemical fume hood.
Large Volume Transfer / Potential for Splashing (>100 mL)Chemical splash goggles and a full-face shield.Extended Contact/Immersion: Butyl or Neoprene gloves. Double-gloving (nitrile inner, butyl/neoprene outer) is recommended.[4]Flame-resistant (FR) lab coat and a chemical-resistant apron.Not required in a fume hood, but an air-purifying respirator with organic vapor cartridges should be readily available for emergency use.
Emergency Spill Response Full-face respirator with organic vapor cartridges.Heavy-duty Butyl or Neoprene gloves.Fully encapsulating, fire/flame resistant, and impervious clothing.[1]Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure, supplied-air respirator.[5]
The Criticality of Glove Selection

Choosing the correct glove material is arguably the most critical decision for hand protection. Chemical-resistant gloves are not universally protective.[6] The two key performance metrics to consider are:

  • Permeation: The process where a chemical passes through the glove material on a molecular level, even without visible holes.[7]

  • Degradation: The physical change in the glove material (e.g., swelling, cracking, softening) upon chemical contact.[7]

For this compound, nitrile gloves offer adequate protection for minor splashes and incidental contact, but they are not intended for immersion.[4] For tasks with higher splash potential or for cleaning spills, Butyl or Neoprene rubber provides superior resistance.[4] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times and degradation ratings. [8]

Operational Plans: Step-by-Step PPE Protocols

Effective protection relies on the disciplined and correct execution of PPE procedures.

Pre-Operational Safety Checklist

Before handling this compound, verify the following:

  • The chemical fume hood is functioning correctly (check airflow monitor).

  • All required PPE is available and in good condition.

  • A spill kit appropriate for flammable liquids is within 10 seconds of travel time.

  • Location of the nearest safety shower and eyewash station is known.

  • All containers and equipment are properly grounded and bonded to prevent static discharge.[1][9]

PPE Donning (Putting On) Workflow

The sequence of donning PPE is designed to prevent contamination of clean layers.

G cluster_0 A Step 1: Lab Coat Secure all fastenings. B Step 2: Goggles Adjust for a snug fit. A->B C Step 3: Face Shield (If required for task) B->C D Step 4: Gloves Pull cuffs over lab coat sleeves. C->D

Diagram 1: PPE Donning Sequence.
PPE Doffing (Removal) Workflow

The removal process is the point of highest risk for self-contamination. It must be performed deliberately and in the correct order.

G cluster_0 A Step 1: Gloves Remove using glove-on-glove technique. Dispose of immediately in hazardous waste. B Step 2: Face Shield (If used) Handle by the back strap. A->B C Step 3: Lab Coat Remove by rolling it inside-out. Hang in designated area or dispose of if contaminated. B->C D Step 4: Goggles Handle by the strap. C->D E Step 5: Wash Hands Thoroughly wash with soap and water. D->E

Diagram 2: PPE Doffing Sequence.
Disposal Plan for Contaminated PPE

All disposable PPE that has come into contact with this compound is considered hazardous waste.

  • Gloves, wipes, and other contaminated solids: Must be placed in a designated, sealed hazardous waste container.[10] The container should be kept closed except when adding waste.[10]

  • Contaminated Lab Coats: Disposable lab coats should be placed in the solid hazardous waste stream. Non-disposable, contaminated lab coats must be professionally laundered by a service experienced with chemical contamination; they should not be taken home.

  • Rinsing Containers: When disposing of the original chemical container, the first rinse must be collected and disposed of as liquid hazardous waste.[10]

By rigorously adhering to these scientifically grounded PPE protocols, you establish a robust safety framework that protects not only yourself but also your colleagues and your research.

References

  • ZMsilane. (2024). Silane Chemical. Available at: [Link]

  • University of Washington. Standard Operating Procedure for Silanes. Available at: [Link]

  • Scribd. Safe Handling of Silane. Available at: [Link]

  • University of Arkansas Environmental Health and Safety. Silane Exposure, Signs and Symptoms and Chemical Properties. Available at: [Link]

  • MJ Hughes Construction. OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Available at: [Link]

  • American Chemistry Council. Personal Protective Equipment. Available at: [Link]

  • University of Wisconsin-Milwaukee. Standard Operating Procedure for Silane. Available at: [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Farnell. Safety Data Sheet for DOWSIL™ 730 FS Solvent Resistant Sealant. Available at: [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (PDF). Available at: [Link]

  • Feed the Future Innovation Lab for Livestock Systems. (2022). Good Laboratory Management: Personal Protective Equipment (PPE) [Video]. YouTube. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : V. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : B. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Available at: [Link]

  • Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Biyuan. How to dispose of Vinyl Terminated Silicone Fluid safely?. Available at: [Link]

  • California Department of Toxic Substances Control. Hazardous Waste Information for Households. Available at: [Link]

  • UTIA Safety Office. Hazardous Waste Guide. Available at: [Link]

  • Ansell. Ansell Chemical Resistance Glove Chart. Available at: [Link]

  • Cal State East Bay. Glove Recommendation Chart. Available at: [Link]

  • University of California, Berkeley Environmental Health and Safety. OSHA Glove Selection Chart. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl-T-butyldimethylsilane
Reactant of Route 2
Vinyl-T-butyldimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.